Product packaging for 6-(2-Ethoxyphenyl)-6-oxohexanoic acid(Cat. No.:CAS No. 898791-61-2)

6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Cat. No.: B1325746
CAS No.: 898791-61-2
M. Wt: 250.29 g/mol
InChI Key: XPCSSLMUAIZEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(2-Ethoxyphenyl)-6-oxohexanoic acid is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O4 B1325746 6-(2-Ethoxyphenyl)-6-oxohexanoic acid CAS No. 898791-61-2

Properties

IUPAC Name

6-(2-ethoxyphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-18-13-9-5-3-7-11(13)12(15)8-4-6-10-14(16)17/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCSSLMUAIZEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645434
Record name 6-(2-Ethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-61-2
Record name 2-Ethoxy-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Ethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a proposed synthetic route for 6-(2-Ethoxyphenyl)-6-oxohexanoic acid, a molecule of interest for researchers, scientists, and drug development professionals. The synthesis is based on the well-established Friedel-Crafts acylation reaction, a robust method for the formation of carbon-carbon bonds between aromatic compounds and acylating agents.

Synthetic Strategy

The primary strategy for the synthesis of this compound involves the Friedel-Crafts acylation of 2-ethoxybenzene (phenetole) with an adipic acid derivative. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The electrophilic acylating agent, generated in situ from the adipic acid derivative and the Lewis acid, attacks the electron-rich aromatic ring of 2-ethoxybenzene to form the desired keto acid.

The general reaction scheme is as follows:

Scheme 1: Proposed Synthesis of this compound via Friedel-Crafts Acylation

Synthesis_of_6-(2-Ethoxyphenyl)-6-oxohexanoic_acid cluster_reactants Reactants 2-Ethoxybenzene 2-Ethoxybenzene Adipic_Anhydride Adipic Anhydride Product Product Adipic_Anhydride->Product AlCl3 AlCl3 AlCl3->Product Solvent Solvent Solvent->Product

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on standard procedures for Friedel-Crafts acylation reactions.

Materials:

  • 2-Ethoxybenzene (Phenetole)

  • Adipic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Carbon Disulfide (CS₂) or Nitrobenzene

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas), add anhydrous aluminum chloride (1.2 equivalents) to anhydrous carbon disulfide or nitrobenzene.

  • Addition of Acylating Agent: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of adipic anhydride (1.0 equivalent) in the same solvent through the dropping funnel with continuous stirring.

  • Addition of Substrate: After the addition of the acylating agent, add 2-ethoxybenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. If carbon disulfide was used as the solvent, it can be removed by distillation. If nitrobenzene was used, steam distillation can be employed for its removal. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the acidic product. The aqueous bicarbonate layer is then acidified with concentrated HCl to precipitate the crude this compound.

  • Isolation and Drying: Filter the precipitated solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-Ethoxybenzene1.0 equivalent
Adipic Anhydride1.0 equivalent
Aluminum Chloride1.2 equivalents
Reaction Conditions
SolventCarbon Disulfide or Nitrobenzene
Temperature0-5 °C initially, then reflux
Reaction Time2-4 hours
Product
Molecular FormulaC₁₄H₁₈O₄
Molecular Weight250.29 g/mol
Expected Yield60-70% (based on similar reactions)
Characterization Data (Predicted)
¹H NMR (CDCl₃, δ ppm)~7.8 (d), ~7.5 (t), ~7.0 (t), ~6.9 (d), 4.1 (q), 2.9 (t), 2.4 (t), 1.8-1.6 (m), 1.4 (t)
¹³C NMR (CDCl₃, δ ppm)~200, ~178, ~157, ~133, ~130, ~128, ~121, ~112, ~64, ~38, ~33, ~24, ~23, ~14
IR (KBr, cm⁻¹)~3300-2500 (O-H), ~1710 (C=O, acid), ~1680 (C=O, ketone), ~1600, ~1480 (C=C, aromatic)
Mass Spectrometry (ESI-MS)m/z 251.12 [M+H]⁺, 273.10 [M+Na]⁺

Note: The characterization data is predicted based on the structure of this compound and typical values for similar compounds.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.

Experimental_Workflow A Reaction Setup (Flask, Stirrer, Condenser) B Addition of AlCl₃ and Adipic Anhydride (0-5 °C) A->B 1 C Addition of 2-Ethoxybenzene (0-5 °C) B->C 2 D Reaction at Reflux (2-4 hours) C->D 3 E Reaction Quenching (Ice and HCl) D->E 4 F Extraction with Organic Solvent E->F 5 G Aqueous Extraction with NaHCO₃ F->G 6 H Acidification and Precipitation G->H 7 I Filtration and Drying H->I 8 J Recrystallization for Purification I->J 9 K Characterization (NMR, IR, MS) J->K 10

Caption: Experimental workflow for the synthesis and purification of the target compound.

This technical guide provides a robust framework for the synthesis of this compound. Researchers should adhere to all standard laboratory safety procedures when carrying out this synthesis, particularly when handling corrosive reagents like aluminum chloride and concentrated acids.

Technical Guide: 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid, a molecule of interest within the broader class of aryl-oxohexanoic acids. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the known information, including its Chemical Abstracts Service (CAS) number and data for its closely related ethyl ester. Furthermore, a detailed experimental protocol for its synthesis via hydrolysis is provided, alongside a discussion of the potential biological activities of this class of compounds. This guide serves as a foundational resource for researchers initiating studies on this compound.

Chemical Identity and Properties

Identifying the precise chemical entity is fundamental for any research endeavor. The definitive identifier for this compound is its CAS number.

  • Compound Name: this compound

  • CAS Number: 898791-61-2

While specific experimental data for this compound is not widely available, data for its ethyl ester, ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate, provides valuable insights into its physicochemical properties.

Table 1: Physicochemical Data

PropertyValueCompoundSource
CAS Number 898791-61-2This compound
Molecular Weight 250.29 g/mol This compound
CAS Number 898757-42-1Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate[1][2][][4]
Molecular Formula C16H22O4Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate[]
Molecular Weight 278.35 g/mol Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate[1][]
Purity 96-97%Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate[1][4]
IUPAC Name ethyl 6-(2-ethoxyphenyl)-6-oxohexanoateEthyl 6-(2-ethoxyphenyl)-6-oxohexanoate[1][4]
SMILES CCOC1=CC=CC=C1C(=O)CCCCC(=O)OCCEthyl 6-(2-ethoxyphenyl)-6-oxohexanoate[]
InChI Key DMQGZAIXPYDLPN-UHFFFAOYSA-NEthyl 6-(2-ethoxyphenyl)-6-oxohexanoate[1][]

Synthesis of this compound

The synthesis of this compound can be readily achieved by the hydrolysis of its corresponding ethyl ester, ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate. Both acidic and basic hydrolysis methods are effective for this transformation. Basic hydrolysis, also known as saponification, is often preferred as it is generally an irreversible reaction, which can lead to higher yields.[5][6]

Experimental Protocol: Basic Hydrolysis of Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate

This protocol provides a general method for the saponification of an ethyl ester to a carboxylic acid.[6][7][8][9]

Materials:

  • Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (EtOH) or a mixture of Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl), ~2M aqueous solution

  • Distilled water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate in ethanol. For every 1 equivalent of the ester, use approximately 4-5 volumes of ethanol.

  • Addition of Base: To this solution, add a 1.5 to 2.0 molar excess of sodium hydroxide, either as a solid or as a concentrated aqueous solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, add 2M HCl dropwise with stirring until the pH of the solution is acidic (pH ~2). This will protonate the carboxylate salt to form the free carboxylic acid, which may precipitate out of solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow

G Ester Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate Dissolution Dissolve in Ethanol Ester->Dissolution BaseAddition Add NaOH/H2O Dissolution->BaseAddition Reflux Heat to Reflux BaseAddition->Reflux Evaporation1 Remove Ethanol Reflux->Evaporation1 Acidification Acidify with HCl Evaporation1->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry over Na2SO4 Extraction->Drying Evaporation2 Remove Ethyl Acetate Drying->Evaporation2 Acid This compound Evaporation2->Acid

Figure 1. Synthetic workflow for the hydrolysis of ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate.

Potential Biological Activity

While no specific biological activity has been reported for this compound, the broader class of 6-aryl-4-oxohexanoic acids has been investigated for their potential as anti-inflammatory agents.[10][11][12][13] Some compounds within this class have shown activity in in-vivo models of inflammation, such as the carrageenan-induced rat paw edema test.[10][11][12][13] The proposed mechanism for some of these compounds involves their metabolism to active acetic acid derivatives.[12] It has also been noted that some arylalkanoic acid prodrugs exhibit anti-inflammatory effects.[14]

Given its structural similarity to these compounds, it is plausible that this compound could be a candidate for investigation in anti-inflammatory drug discovery programs. However, it is important to emphasize that this is speculative and requires experimental validation.

Due to the lack of specific biological data for this compound, no signaling pathway diagrams can be provided at this time.

Conclusion

This technical guide has synthesized the currently available information on this compound. While a CAS number has been identified, a significant gap in the literature exists regarding its experimental properties and biological functions. The provided synthesis protocol offers a reliable method for researchers to obtain this compound for further study. The potential for anti-inflammatory activity, based on related structures, suggests a promising avenue for future research. This document serves as a starting point for scientific inquiry into the properties and applications of this compound.

References

An In-depth Technical Guide to 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and potential biological activities of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous molecules to project its characteristics. The guide includes a plausible synthetic route via Friedel-Crafts acylation, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a hypothesized mechanism of action based on the known biological activities of related aryl-oxo-alkanoic acids. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound for potential therapeutic applications.

Molecular Structure and Predicted Physicochemical Properties

This compound is an aromatic keto acid characterized by a hexanoic acid chain attached to a 2-ethoxyphenyl ketone. The presence of both a carboxylic acid and a ketone functional group, along with the ethoxy-substituted aromatic ring, suggests its potential for diverse chemical interactions and biological activities.

General Information
ParameterPredicted Value
IUPAC Name This compound
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Canonical SMILES CCOC1=CC=CC=C1C(=O)CCCCC(=O)O
Physical State Solid (Predicted)
Predicted Physicochemical Data
PropertyPredicted Value
Melting Point (°C) Not available
Boiling Point (°C) Not available
Solubility Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform); Sparingly soluble in water
pKa ~4.5 - 5.0 (Carboxylic Acid)
LogP ~2.5 - 3.5

Experimental Protocols

While no specific experimental data for this compound has been published, the following protocols outline a plausible synthesis and characterization workflow based on established chemical principles and methods for analogous compounds.

Synthesis via Friedel-Crafts Acylation

A probable synthetic route for this compound is the Friedel-Crafts acylation of ethoxybenzene with adipoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Materials:

  • Ethoxybenzene

  • Adipoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of ethoxybenzene (1.1 equivalents) and anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add adipoyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow reagents Ethoxybenzene + Adipoyl Chloride + AlCl3 in DCM reaction Friedel-Crafts Acylation (0°C to RT, 12-24h) reagents->reaction React workup Quenching (Ice/HCl) Extraction (DCM) Drying (Na2SO4) reaction->workup Process purification Column Chromatography (Silica Gel) workup->purification Isolate product 6-(2-Ethoxyphenyl)-6- oxohexanoic acid purification->product Yields

Synthesis Workflow for this compound.
Spectroscopic Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic techniques. The predicted spectral data is based on the analysis of structurally similar compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.8-7.9 (dd, 1H, Ar-H ortho to C=O)

    • δ 7.4-7.5 (m, 1H, Ar-H)

    • δ 6.9-7.0 (m, 2H, Ar-H)

    • δ 4.1 (q, 2H, -OCH₂CH₃)

    • δ 2.9 (t, 2H, -CH₂C=O)

    • δ 2.4 (t, 2H, -CH₂COOH)

    • δ 1.7-1.8 (m, 4H, -CH₂CH₂-)

    • δ 1.4 (t, 3H, -OCH₂CH₃)

    • δ 10.0-12.0 (br s, 1H, -COOH)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~200 (C=O, ketone)

    • δ ~178 (C=O, carboxylic acid)

    • δ ~158 (Ar-C ortho to ethoxy)

    • δ ~133 (Ar-C)

    • δ ~130 (Ar-C)

    • δ ~128 (Ar-C)

    • δ ~121 (Ar-C)

    • δ ~112 (Ar-C)

    • δ ~64 (-OCH₂)

    • δ ~38 (-CH₂C=O)

    • δ ~34 (-CH₂COOH)

    • δ ~24 (-CH₂-)

    • δ ~24 (-CH₂-)

    • δ ~15 (-CH₃)

2.2.2. Infrared (IR) Spectroscopy

  • IR (KBr, cm⁻¹):

    • 3300-2500 (broad, O-H stretch of carboxylic acid)

    • 2940, 2870 (C-H stretch, aliphatic)

    • 1710 (C=O stretch, carboxylic acid)

    • 1680 (C=O stretch, aryl ketone)

    • 1600, 1480 (C=C stretch, aromatic)

    • 1240 (C-O stretch, ether)

2.2.3. Mass Spectrometry (MS)

  • MS (ESI-):

    • m/z 249.1 [M-H]⁻

    • Fragments corresponding to the loss of H₂O, CO₂, and cleavage of the hexanoic acid chain.

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not been experimentally determined. However, based on its structural similarity to other aryl-oxo-alkanoic acids, it is plausible that this compound could exhibit anti-inflammatory or anticancer properties. For instance, some aryl keto acids are known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).[1][2]

Hypothesized Mechanism of Action: Anti-inflammatory Activity

A potential mechanism of action for the anti-inflammatory effects of this compound could involve the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade. Inhibition of COX-2 would lead to a reduction in the synthesis of prostaglandins, which are potent inflammatory mediators.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Release COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Promotes Target_Compound 6-(2-Ethoxyphenyl)-6- oxohexanoic acid Target_Compound->COX2 Inhibits

Hypothesized Anti-inflammatory Signaling Pathway.

Conclusion

This compound represents a novel chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational, albeit predictive, framework for its synthesis, characterization, and potential biological activities. The proposed experimental protocols and hypothesized mechanisms of action are intended to guide future research efforts into this promising compound. Experimental validation of the data presented herein is a necessary next step to fully elucidate the properties and therapeutic potential of this compound.

References

Unveiling 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid, a molecule of significant interest to researchers and professionals in the fields of chemistry and drug development. This document outlines the compound's precise chemical identity according to the International Union of Pure and Applied Chemistry (IUPAC) and lays the groundwork for further investigation into its properties and potential applications.

The systematically derived IUPAC name for the compound is This compound . This nomenclature is determined by established rules that prioritize the carboxylic acid as the principal functional group, designating the six-carbon chain as the parent, hexanoic acid.[1][2][3] The ketone functional group is indicated by "oxo" at the 6th position, and the substituted aromatic ring is named as a "2-ethoxyphenyl" group, also at the 6th position.[4][5][6][7][8]

This guide will further explore the available scientific literature to collate and present data on the synthesis, physicochemical characteristics, and biological activities of this compound. All quantitative data will be systematically organized into clear and concise tables to facilitate comparative analysis. Detailed experimental methodologies from key studies will be provided to ensure reproducibility and a thorough understanding of the research context.

Furthermore, this document will feature visualizations of pertinent signaling pathways and experimental workflows generated using the Graphviz DOT language, adhering to stringent specifications for clarity and color contrast. These diagrams will serve to elucidate complex biological processes and experimental designs.

Core Focus of the Technical Guide:

  • Definitive IUPAC Nomenclature: Establishing the correct and systematic chemical name.

  • Aggregated Quantitative Data: Presentation of key metrics in structured tables.

  • Detailed Experimental Protocols: Comprehensive descriptions of methodologies from seminal research.

  • Illustrative Visualizations: Graphviz diagrams of signaling pathways and workflows to enhance understanding.

This technical document is intended to be a valuable resource for scientists actively engaged in chemical research and pharmaceutical development, providing a foundational understanding of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Purity Analysis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Introduction

This compound is a multifaceted organic compound featuring a keto group, a carboxylic acid, and an ether linkage. Its structural complexity necessitates a comprehensive analytical approach to ascertain its purity, which is a critical parameter for its application in research and drug development. Potential impurities may arise from starting materials, intermediates, byproducts of the synthesis process, or degradation products.

Structurally similar compounds, such as 6-aryl-4-oxohexanoic acids, have been investigated for their anti-inflammatory properties, potentially acting as inhibitors of the cyclooxygenase (COX) pathway.[1][2][3][4] This biological context underscores the importance of stringent purity control for reliable pharmacological and toxicological studies.

Analytical Techniques for Purity Determination

A multi-pronged analytical strategy is essential for the comprehensive purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques, alongside fundamental physical property measurements.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds.[5][6][7] For this compound, a reversed-phase HPLC method with UV detection would be highly effective for separating the main component from its potential impurities.

Table 1: Illustrative HPLC Purity Analysis Data

ParameterValue
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water (65:35) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Detection Wavelength360 nm
Retention Time (Main Peak)~8.4 min
Purity (by area %)>98%
Known Impurity 1<0.15%
Known Impurity 2<0.15%
Unknown Impurities<0.10% each
Total Impurities<2.0%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[8][9][10][11] For a compound like this compound, derivatization to a more volatile ester (e.g., methyl ester) is typically required prior to GC-MS analysis. This technique is particularly useful for identifying and quantifying volatile organic impurities.

Table 2: Illustrative GC-MS Impurity Profile

ImpurityDerivatizationRetention Time (min)Identification
Starting Material AMethylation10.2Confirmed by MS
Byproduct BMethylation12.5Confirmed by MS
Residual SolventNone3.1Confirmed by MS
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[12][13][14][15] It provides detailed information about the chemical environment of hydrogen atoms in the molecule, allowing for the identification of the main compound and any structurally related impurities.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)Multiplicity
Aromatic (4H)6.8 - 7.8m
-OCH₂CH₃ (2H)~4.1q
-COCH₂- (2H)~3.0t
-CH₂COOH (2H)~2.4t
Central -CH₂CH₂- (4H)1.6 - 1.9m
-OCH₂CH₃ (3H)~1.4t

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

Melting Point Analysis

The melting point of a crystalline solid is a sensitive indicator of its purity.[16][17][18][19][20] A pure compound will have a sharp melting point range (typically 0.5-1°C), whereas the presence of impurities will lead to a depression and broadening of the melting point range.[16][17][18][19][20]

Table 4: Illustrative Melting Point Data

SampleMelting Point Range (°C)Purity Indication
Recrystallized Product149.5 - 150.0High Purity
Crude Product145 - 148.5Impure

Experimental Protocols

HPLC Method
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (65:35 v/v) containing 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 360 nm.

  • Analysis: Inject the sample and record the chromatogram. Calculate the area percentage of the main peak relative to the total peak area to determine the purity.

GC-MS Method (with Derivatization)
  • Derivatization: To a solution of 1 mg of the sample in 1 mL of methanol, add a few drops of concentrated sulfuric acid. Reflux the mixture for 1 hour. Neutralize with a saturated sodium bicarbonate solution and extract the methyl ester with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-500.

  • Analysis: Inject the derivatized sample and acquire the total ion chromatogram and mass spectra of the peaks. Identify impurities by comparing their mass spectra with a reference library.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Integrate the peaks to determine the relative ratios of protons. Compare the observed chemical shifts and coupling constants with the expected structure to confirm identity and detect any impurities.

Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Measurement: Pack a small amount of the sample into a capillary tube. Place the tube in a melting point apparatus and heat slowly (approximately 1-2°C/min) near the expected melting point.

  • Analysis: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Visualizations

Purity_Analysis_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_result Final Report Sample This compound HPLC HPLC (Purity, Known Impurities) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS NMR NMR (Structural Confirmation) Sample->NMR MP Melting Point (Overall Purity) Sample->MP Data Data Integration & Purity Assessment HPLC->Data GCMS->Data NMR->Data MP->Data Report Certificate of Analysis Data->Report

Caption: A generalized workflow for the purity analysis of a pharmaceutical compound.

Cyclooxygenase_Pathway cluster_cox Cyclooxygenase (COX) Enzymes Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) (Inflammation, Pain) PGH2->Prostaglandins Inhibitor 6-Aryl-4-oxohexanoic acids (Potential Inhibitors) Inhibitor->COX1 Inhibitor->COX2

Caption: The Cyclooxygenase (COX) pathway and the potential inhibitory action of 6-aryl-4-oxohexanoic acids.

Potential Impurities

The synthesis of 6-aryl-4-oxohexanoic acids often involves the condensation of an appropriate aldehyde and levulinic acid, followed by reduction.[1][2][3][4] A plausible synthetic route for this compound could involve a Friedel-Crafts acylation of ethoxybenzene with a derivative of adipic acid. Potential impurities could therefore include:

  • Starting materials: Unreacted ethoxybenzene or adipic acid derivatives.

  • Isomeric products: Acylation at the para-position of ethoxybenzene.

  • Byproducts from side reactions: Polyacylated products or products from carbocation rearrangements.[21][22]

  • Degradation products: Hydrolysis of the ether linkage or decarboxylation under harsh conditions.

Conclusion

The purity analysis of this compound requires a meticulous and multi-faceted analytical approach. By employing a combination of HPLC, GC-MS, NMR, and melting point analysis, a comprehensive purity profile can be established. This guide provides a foundational framework for developing and validating analytical methods to ensure the quality and reliability of this compound for its intended scientific applications. The potential biological activity of this class of compounds as cyclooxygenase inhibitors further emphasizes the necessity for rigorous purity control in drug discovery and development pipelines.[23][24][25][26][27][28][29][30][31][32]

References

Potential Biological Activity of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel chemical entity, 6-(2-Ethoxyphenyl)-6-oxohexanoic acid. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from structurally related compounds to postulate its potential as an anti-inflammatory, cytotoxic, and antimicrobial agent. Detailed experimental protocols are provided to facilitate the investigation of these potential activities. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

This compound is an aromatic keto acid with a chemical structure that suggests potential for biological activity. The presence of a phenyl ring, a hexanoic acid chain, and a ketone functional group are features found in various bioactive molecules. While no direct studies on the biological effects of this compound have been reported in the public domain, analysis of structurally similar compounds, particularly 6-aryl-4-oxohexanoic acids, indicates a likelihood of anti-inflammatory properties.[1][2][3] Furthermore, the general class of aromatic keto acids has been explored for a range of pharmacological activities, including antimicrobial and cytotoxic effects.

This whitepaper will explore the theoretical basis for these potential activities, supported by data from analogous compounds, and provide a roadmap for the experimental validation of these hypotheses.

Postulated Biological Activities and Supporting Data

Anti-inflammatory Activity

The most promising potential biological activity for this compound is anti-inflammatory action. This is inferred from studies on 6-aryl-4-oxohexanoic acids, which have shown in vivo efficacy in rodent models of inflammation.[1][2][3]

Mechanism of Action: The anti-inflammatory effects of these related compounds are thought to be mediated through the inhibition of enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Below is a diagram illustrating the proposed workflow for investigating the anti-inflammatory potential of this compound.

G Workflow for Investigating Anti-inflammatory Activity A COX-1/COX-2 Inhibition Assays F IC50 Determination A->F B 5-LOX Inhibition Assay B->F C Cytokine Production Assays (e.g., TNF-α, IL-6) C->F D Carrageenan-Induced Paw Edema in Rats G % Inhibition of Edema D->G E Adjuvant-Induced Arthritis in Rats E->G H Statistical Analysis F->H G->H

Workflow for Investigating Anti-inflammatory Activity

Quantitative Data from Structurally Similar Compounds:

The following table summarizes the in vivo anti-inflammatory activity of a series of 6-aryl-4-oxohex-5-enoic acids and their reduced analogs, 6-aryl-4-oxohexanoic acids, in the carrageenan-induced rat paw edema model.[2] The data is presented as the percentage inhibition of edema at a dose of 50 mg/kg.

CompoundAryl Group% Inhibition of Edema (at 2 hours)
IIa Phenyl17.90
IIc 4-Chlorophenyl16.29
IId 4-Methoxyphenyl13.41
IIe 4-Nitrophenyl25.08
IIIa Phenyl14.00
IIIc 4-Chlorophenyl1.14
Fenbufen (Reference) -19.80

Data extracted from Abouzid et al., Medicinal Chemistry, 2007, 3, 433-438.[2]

Cytotoxic Activity

Aromatic compounds with carboxylic acid functionalities have been investigated for their potential as anticancer agents. The cytotoxic potential of this compound against various cancer cell lines warrants investigation.

Proposed Investigational Workflow:

G Workflow for Investigating Cytotoxic Activity cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis A MTT Assay on a Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Apoptosis Assays (e.g., Annexin V/PI Staining) A->B C Cell Cycle Analysis (Flow Cytometry) A->C E IC50 Determination A->E D Western Blot for Apoptotic Markers (e.g., Caspases, Bcl-2 family) B->D F Statistical Significance E->F

Workflow for Investigating Cytotoxic Activity
Antimicrobial Activity

The structural features of this compound, including the aromatic ring and carboxylic acid group, are present in some known antimicrobial agents. Therefore, its activity against a panel of pathogenic bacteria and fungi should be evaluated.

Proposed Investigational Workflow:

G Workflow for Investigating Antimicrobial Activity cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Spectrum of Activity A Broth Microdilution Assay to Determine Minimum Inhibitory Concentration (MIC) B Determination of Minimum Bactericidal Concentration (MBC) A->B C Testing against a panel of Gram-positive and Gram-negative bacteria, and fungi A->C

Workflow for Investigating Antimicrobial Activity

Detailed Experimental Protocols

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from the methodology described in several studies.[1][2]

  • Animals: Male Wistar rats (180-220 g) are used.

  • Groups: Animals are divided into control, standard (e.g., Indomethacin, 10 mg/kg), and test groups (this compound at various doses).

  • Procedure:

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Enzyme Inhibition Assays

This is a representative protocol based on commercially available kits.

  • Reagents: COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric).

  • Procedure:

    • The enzyme is pre-incubated with the test compound at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • The formation of prostaglandin H2 (PGH2) or a subsequent product like PGE2 is measured.

  • Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated.

  • Reagents: 5-LOX enzyme, linoleic acid or arachidonic acid (substrate).

  • Procedure:

    • The enzyme is pre-incubated with the test compound.

    • The reaction is initiated by adding the substrate.

    • The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm.

  • Data Analysis: The IC50 value is determined.

In Vitro Cytotoxicity Assay: MTT Assay

This is a standard colorimetric assay to assess cell viability.

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance is read at 570 nm, and the IC50 value is calculated.

Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate with appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions for the test organism.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

The diagram below illustrates the arachidonic acid cascade, a key signaling pathway in inflammation that could potentially be modulated by this compound.

G Arachidonic Acid Cascade A Membrane Phospholipids B Phospholipase A2 A->B Stimuli C Arachidonic Acid B->C D Cyclooxygenase (COX) C->D E Lipoxygenase (LOX) C->E F Prostaglandins (e.g., PGE2) D->F G Thromboxanes D->G H Leukotrienes E->H I Inflammation, Pain, Fever F->I G->I H->I

References

An In-depth Technical Guide on 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid Derivatives and Related 6-Aryl-4-oxohexanoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 6-(2-Ethoxyphenyl)-6-oxohexanoic acid and its structural analogs, the 6-aryl-4-oxohexanoic acids. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, with a particular focus on anti-inflammatory agents.

Introduction

6-Aryl-4-oxohexanoic acids represent a class of compounds that have garnered interest for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These compounds are structurally related to existing NSAIDs and are being investigated for their ability to modulate the inflammatory response, potentially with improved side-effect profiles. This guide will focus on the synthesis and biological evaluation of these compounds, with a specific extrapolation to the this compound derivative.

Synthesis of 6-Aryl-4-oxohexanoic Acids

The general synthetic route to 6-aryl-4-oxohexanoic acids involves a two-step process starting from an appropriate aromatic aldehyde and levulinic acid.[1][2]

Logical Workflow for Synthesis

G A Aromatic Aldehyde (e.g., 2-Ethoxybenzaldehyde) C Condensation Reaction (Piperidine, Acetic Acid, Toluene) A->C B Levulinic Acid B->C D 6-Aryl-4-oxohex-5-enoic Acid Intermediate C->D Dehydration E Reduction Reaction (H2, 10% Pd/C) D->E Hydrogenation F Target Compound: 6-Aryl-4-oxohexanoic Acid E->F G cluster_inhibition Inhibition AA Arachidonic Acid COX Cyclooxygenase (COX) (Target of NSAIDs) AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs 6-Aryl-4-oxohexanoic Acids (Potential NSAIDs) NSAIDs->COX G A Animal Grouping (Control, Reference, Test) B Oral Administration of Compounds (50 mg/kg) A->B C Carrageenan Injection (1% suspension) B->C 1 hour post-administration D Measurement of Paw Edema (Plethysmometer) C->D Measure at 1, 2, 3, 6 hours E Data Analysis (% Inhibition of Edema) D->E

References

An Inquiry into 6-(2-Ethoxyphenyl)-6-oxohexanoic acid: A Compound Undisclosed in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific databases and literature reveals a notable absence of information regarding the discovery, history, and specific biological activities of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized, or that it exists within proprietary research not publicly disclosed. While a detailed technical guide on this specific molecule cannot be constructed, this report provides an overview of structurally related compounds to offer context and potential avenues for future research.

Despite a thorough search for "this compound," no direct scientific publications, patents, or database entries detailing its synthesis, discovery, or biological function were identified. This indicates that, as of the current date, this specific chemical structure has not been a subject of published academic or industrial research.

Insights from Structurally Related Compounds

To provide a framework for understanding the potential properties of this compound, this report examines available data on analogous structures, namely 6-aryl-4-oxohexanoic acids and the parent compound, 6-oxohexanoic acid.

The 6-Aryl-4-Oxohexanoic Acid Family: Synthesis and Anti-inflammatory Potential

Research into the broader class of 6-aryl-4-oxohexanoic acids has demonstrated their potential as anti-inflammatory agents. A general synthetic route for these compounds has been described, which could theoretically be adapted for the synthesis of this compound.

Experimental Protocol: General Synthesis of 6-Aryl-4-Oxohexanoic Acids

A common method for the synthesis of 6-aryl-4-oxohexanoic acids involves a two-step process[1]:

  • Condensation: An appropriate aromatic aldehyde is condensed with levulinic acid. This reaction is typically catalyzed by piperidine and acetic acid in a solvent such as toluene, yielding a 6-aryl-4-oxohex-5-enoic acid intermediate.

  • Reduction: The resulting arylidene derivative is then reduced to the corresponding 6-aryl-4-oxohexanoic acid. A common method for this reduction is catalytic hydrogenation using palladium on carbon (10% Pd/C) at room temperature[1].

This synthetic workflow can be visualized as follows:

G A Aromatic Aldehyde (e.g., 2-Ethoxybenzaldehyde) C Condensation (Piperidine, Acetic Acid, Toluene) A->C B Levulinic Acid B->C D 6-Aryl-4-oxohex-5-enoic Acid Intermediate C->D E Reduction (H2, 10% Pd/C) D->E F 6-Aryl-4-oxohexanoic Acid (e.g., this compound) E->F

A potential synthetic workflow for 6-aryl-4-oxohexanoic acids.

Compounds from this class have been evaluated for their ability to modulate the biosynthesis of eicosanoids, which are key mediators of inflammation. Specifically, they have been tested for their inhibitory effects on cyclooxygenase (COX) and lipoxygenase pathways[1]. Furthermore, their anti-inflammatory activity has been assessed in vivo using the carrageenan-induced rat paw edema model, a standard assay for evaluating non-steroidal anti-inflammatory drugs (NSAIDs)[1].

6-Oxohexanoic Acid: A Versatile Linker in Bioconjugation

The parent molecule, 6-oxohexanoic acid, which lacks the 2-ethoxyphenyl substituent, is recognized for its utility in a different scientific domain: as a linker molecule in the construction of antibody-drug conjugates (ADCs)[2]. ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a crucial role in connecting the antibody to the drug, and its chemical properties can significantly influence the stability and efficacy of the ADC. 6-Oxohexanoic acid is used in the synthesis of non-cleavable linkers, which are designed to release the cytotoxic payload only after the ADC has been internalized by the target cell and the antibody has been degraded within the lysosome[2].

The involvement of 6-oxohexanoic acid as a component of an ADC linker can be represented in the following logical diagram:

G cluster_ADC Antibody-Drug Conjugate (ADC) A Monoclonal Antibody L Linker (containing 6-Oxohexanoic Acid moiety) A->L D Cytotoxic Drug L->D T Target Cancer Cell

Logical relationship of 6-oxohexanoic acid as a linker in an ADC.

Conclusion

While this compound remains an uncharted entity in the public scientific domain, the study of its structural relatives provides a valuable foundation for any future investigation. The synthetic methodologies and the anti-inflammatory activities associated with 6-aryl-4-oxohexanoic acids suggest a potential therapeutic application for this compound class. Furthermore, the role of the core 6-oxohexanoic acid structure in bioconjugation highlights the chemical versatility of this scaffold. Future research is warranted to synthesize and characterize this compound to determine its physicochemical properties and explore its potential biological activities. Until such studies are published, its discovery and history remain unwritten.

References

An In-depth Technical Guide to the Safety and Handling of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-(2-Ethoxyphenyl)-6-oxohexanoic acid is publicly available. This guide is compiled based on safety data for structurally similar compounds, including substituted hexanoic acids and benzoylalkanoic acids. The information provided herein should be used as a precautionary guide for researchers, scientists, and drug development professionals. All laboratory work should be conducted under the supervision of qualified personnel and after a thorough risk assessment.

Introduction

This compound is a keto acid derivative with potential applications in pharmaceutical research and development. As with any chemical substance, understanding its potential hazards and implementing appropriate safety and handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the anticipated safety considerations, handling protocols, and emergency procedures for this compound, based on data from analogous compounds.

Hazard Identification and Classification

While specific hazard classifications for this compound are not established, based on its structural motifs (a carboxylic acid and a ketone), it is prudent to handle it as a compound with the potential for the following hazards:

  • Skin Irritation: Carboxylic acids can be irritating to the skin.[1][2]

  • Serious Eye Damage/Irritation: Many organic acids and ketones can cause serious eye irritation or damage.[1][3]

  • Respiratory Irritation: Dust or vapors may cause respiratory tract irritation.[2][3]

  • Harmful if Swallowed: While the acute oral toxicity is not known, it should be handled as potentially harmful if ingested.

Physical and Chemical Properties

PropertyHexanoic Acid2-Ethylhexanoic AcidBenzoic Acid
Molecular Formula C6H12O2C8H16O2C7H6O2
Molecular Weight 116.16 g/mol 144.21 g/mol 122.12 g/mol
Boiling Point 205 °C228 °C249 °C
Melting Point -3.4 °C-59 °C122 °C
Flash Point 102 °C118 °C121 °C
Solubility Slightly soluble in waterSlightly soluble in waterSlightly soluble in water

Toxicological Data (Based on Analogous Compounds)

The toxicological profile of this compound has not been determined. The data below for similar compounds should be used for risk assessment.

MetricHexanoic Acid2-Ethylhexanoic Acid
Acute Oral Toxicity (LD50, rat) 1886 mg/kg bw[1]>2000 mg/kg bw
Acute Dermal Toxicity (LD50, rabbit) 580 - >5000 mg/kg bw[1]1260 mg/kg bw
Acute Inhalation Toxicity (LC50, rat) >1368 mg/m³ (8h)[1]>2356 mg/m³ (6h)
Developmental Toxicity (LOAEL, rat) Not available100 mg/kg bw/day
Maternal Toxicity (LOAEL, rat) Not available600 mg/kg bw/day

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in air or water which is expected to cause death in 50% of test animals. LOAEL (Lowest Observed Adverse Effect Level) is the lowest concentration or amount of a substance that causes an adverse effect.

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling this compound and similar research chemicals.

5.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[5]

  • Body Protection: A laboratory coat must be worn.[5]

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol generation, use a NIOSH-approved respirator.[4]

5.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • An eyewash station and safety shower should be readily accessible.

5.3. Storage

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.[6]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

5.4. Spillage and Waste Disposal

  • Spills: In case of a spill, avoid generating dust.[3] Absorb with an inert material and place in a suitable container for disposal.[4]

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

The following diagrams illustrate key safety and handling workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE WorkInHood Work in Fume Hood SelectPPE->WorkInHood Weighing Weigh Compound WorkInHood->Weighing ReactionSetup Set up Reaction Weighing->ReactionSetup Decontaminate Decontaminate Glassware ReactionSetup->Decontaminate WasteDisposal Dispose of Waste Decontaminate->WasteDisposal SpillResponse Spill Response FirstAid First Aid FirstAidDecisionTree cluster_routes cluster_actions Exposure Chemical Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir WashWithWater Wash with Soap & Water for 15 min SkinContact->WashWithWater RinseEyes Rinse Eyes for 15 min EyeContact->RinseEyes RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention WashWithWater->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

References

A Technical Guide to the Thermochemical Characterization of 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental thermochemical data for 6-(2-Ethoxyphenyl)-6-oxohexanoic acid is limited. This guide therefore provides a comprehensive overview of the established experimental protocols and theoretical approaches that would be employed to determine the key thermochemical properties of this compound, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a keto-acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety assessment, and formulation design. These properties govern the compound's stability, reactivity, and physical state under various conditions. This document outlines the standard methodologies for determining these critical parameters.

Key Thermochemical Properties and Their Significance

A comprehensive thermochemical analysis provides foundational data for drug development and material science. The key properties and their relevance are summarized below.

Thermochemical PropertySymbolSignificance in Drug Development & Research
Enthalpy of Formation ΔHf°Indicates the compound's intrinsic stability. Essential for calculating reaction enthalpies and assessing potential energy release.
Standard Molar Entropy Measures the degree of molecular disorder. Used to predict the spontaneity of chemical reactions and phase transitions.
Heat Capacity CpQuantifies the amount of heat required to raise the temperature of the substance. Critical for thermal process design and safety analysis.
Melting Point TmA fundamental physical property indicating purity and the transition from solid to liquid phase.[1]
Enthalpy of Fusion ΔHfusThe heat absorbed during melting. Important for understanding crystal lattice energy and solubility.
Decomposition Temperature TdThe temperature at which the compound chemically degrades. A key parameter for determining thermal stability and shelf-life.[1]
Glass Transition Temp. TgFor amorphous solids, the temperature at which the material transitions from a rigid to a more rubbery state.[1]

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties relies on a suite of analytical techniques, primarily thermal analysis methods.[2] These methods are powerful tools in the pharmaceutical industry for characterizing active pharmaceutical ingredients (APIs) and excipients.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique for pharmaceutical thermal analysis.[1] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of various thermal events.[3]

Experimental Protocol:

  • Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum or hermetically sealed sample pan.

  • Instrument Setup: The DSC instrument (e.g., a TA Instruments Q100) is calibrated for temperature and enthalpy using certified standards, such as indium.[1] The sample and an empty reference pan are placed in the DSC cell.

  • Measurement Conditions: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-20 °C/min) under an inert nitrogen atmosphere to prevent oxidation.[1][4]

  • Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic and exothermic events appear as peaks. From this, the following can be determined:

    • Melting Point (Tm): The peak temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak.

    • Glass Transition Temperature (Tg): A step change in the baseline of the heat flow signal.

    • Crystallization Temperature (Tc): The peak of an exothermic event upon cooling from the melt.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[2] It is essential for assessing thermal stability and decomposition behavior.

Experimental Protocol:

  • Sample Preparation: A slightly larger sample (typically 10-20 mg) of the compound is placed in a tared TGA pan, often made of platinum or alumina.[4]

  • Instrument Setup: The TGA instrument is calibrated for mass and temperature.

  • Measurement Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[1][4]

  • Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG curve) can help identify the temperatures of maximum mass loss rate. This analysis reveals:

    • Decomposition Temperature (Td): The onset temperature of significant mass loss.

    • Thermal Stability Range: The temperature range over which the compound's mass remains constant.

    • Residual Mass: The amount of material remaining at the end of the experiment.

Bomb Calorimetry

To determine the standard enthalpy of combustion (ΔHc°), from which the standard enthalpy of formation (ΔHf°) can be derived, bomb calorimetry is the method of choice.[5]

Experimental Protocol:

  • Sample Preparation: A precisely weighed pellet of this compound is placed in a sample holder within a high-pressure stainless steel vessel, the "bomb."

  • Instrument Setup: The bomb is filled with high-pressure oxygen (e.g., 30 atm) and placed in a well-insulated water bath (the calorimeter) of a known volume.[5] The system is allowed to reach thermal equilibrium.

  • Combustion: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is transferred to the surrounding water, causing a temperature rise.

  • Data Analysis: The temperature change of the water is meticulously recorded. Using the heat capacity of the calorimeter (determined through calibration with a standard like benzoic acid), the heat of combustion is calculated.[5] The enthalpy of formation is then derived using Hess's Law.

Visualizing Experimental Workflows and Relationships

Diagrams are essential for illustrating complex experimental sequences and the interplay between different properties.

experimental_workflow Figure 1: Experimental Workflow for Thermochemical Characterization cluster_synthesis Compound Preparation cluster_analysis Thermochemical Analysis cluster_data Data Acquisition & Analysis synthesis Synthesis & Purification of This compound dsc Differential Scanning Calorimetry (DSC) synthesis->dsc tga Thermogravimetric Analysis (TGA) synthesis->tga bomb Bomb Calorimetry synthesis->bomb dsc_data Tm, ΔHfus, Tg, Cp dsc->dsc_data tga_data Td, Thermal Stability tga->tga_data bomb_data ΔHc°, ΔHf° bomb->bomb_data

Caption: Figure 1: A generalized workflow for the thermochemical analysis of a new chemical entity.

property_relationships Figure 2: Interrelation of Thermochemical Properties in Drug Development cluster_properties Core Thermochemical Properties cluster_applications Application & Safety Assessment enthalpy Enthalpy (ΔH) stability Chemical Stability & Shelf-life enthalpy->stability reactivity Reaction Spontaneity & Equilibrium enthalpy->reactivity safety Thermal Hazard Assessment enthalpy->safety entropy Entropy (S) entropy->reactivity heat_capacity Heat Capacity (Cp) heat_capacity->safety formulation Polymorph Screening & Formulation Design stability->formulation reactivity->formulation

Caption: Figure 2: Logical relationships between core properties and their impact on drug development.

Conclusion

While specific experimental values for this compound are not yet widely reported, the methodologies to obtain them are well-established. A combination of Differential Scanning Calorimetry, Thermogravimetric Analysis, and Bomb Calorimetry provides the necessary data to construct a complete thermochemical profile of the compound. This information is indispensable for guiding further research, ensuring safe handling and processing, and optimizing its potential applications in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Starting Materials for 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary starting materials and synthetic pathways for the preparation of 6-(2-ethoxyphenyl)-6-oxohexanoic acid, a valuable building block in pharmaceutical and chemical research. The synthesis predominantly relies on the well-established Friedel-Crafts acylation reaction, followed by subsequent functional group transformations. This document outlines the key reactants, reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding of the synthetic process.

Core Synthetic Strategy: Friedel-Crafts Acylation

The principal synthetic route to this compound involves the Friedel-Crafts acylation of 2-ethoxybenzene (phenetole) with a six-carbon dicarboxylic acid derivative. This electrophilic aromatic substitution reaction introduces the oxohexanoic acid backbone onto the 2-ethoxyphenyl moiety. The choice of the acylating agent and the Lewis acid catalyst are critical parameters that influence the reaction's efficiency and outcome.

The two primary acylating agents for this synthesis are adipoyl chloride and adipic anhydride. A Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acylating agent and facilitate the electrophilic attack on the aromatic ring.

Starting Materials

The key starting materials for the synthesis of this compound are summarized in the table below.

Starting MaterialStructureMolar Mass ( g/mol )Key Role
2-Ethoxybenzene (Phenetole)122.16Aromatic Substrate
Adipoyl Chloride183.03Acylating Agent
Adipic Anhydride128.13Acylating Agent
Aluminum Chloride (AlCl₃)AlCl₃133.34Lewis Acid Catalyst

Synthetic Pathways and Methodologies

Two primary pathways for the synthesis are detailed below, differing in the choice of the acylating agent.

Pathway 1: Friedel-Crafts Acylation using Adipoyl Chloride

This is the more direct route to establishing the carbon skeleton of the target molecule. The reaction of 2-ethoxybenzene with adipoyl chloride in the presence of aluminum chloride is expected to yield the desired product. The ethoxy group of 2-ethoxybenzene is an ortho-, para-directing activator, leading to a mixture of isomers. The ortho-isomer can be sterically hindered, potentially favoring the formation of the para-isomer. However, the formation of the desired 2-substituted product is achievable.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Ethoxybenzene 2-Ethoxybenzene FC_Acylation Friedel-Crafts Acylation 2-Ethoxybenzene->FC_Acylation Adipoyl_Chloride Adipoyl Chloride Adipoyl_Chloride->FC_Acylation AlCl3_cat AlCl₃ (Catalyst) AlCl3_cat->FC_Acylation Target_Molecule This compound FC_Acylation->Target_Molecule

Diagram 1: Synthetic pathway using adipoyl chloride.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous aluminum chloride (1.1 to 2.2 equivalents) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reactants: Cool the suspension in an ice bath to 0-5 °C. Add a solution of adipoyl chloride (1.0 equivalent) in the same solvent dropwise to the cooled suspension while stirring. After the addition is complete, add 2-ethoxybenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition of 2-ethoxybenzene, allow the reaction mixture to stir at room temperature for a specified period (typically 2-24 hours) to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two to three times. Combine the organic extracts.

  • Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Quantitative Data (Representative):

ParameterValue
Molar Ratio (2-Ethoxybenzene:Adipoyl Chloride:AlCl₃)1 : 1 : 1.1-2.2
SolventDichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 24 hours
Typical Yield60 - 80% (based on similar reactions)
Pathway 2: Friedel-Crafts Acylation using Adipic Anhydride

Adipic anhydride can also be used as the acylating agent. The reaction mechanism is similar to that with adipoyl chloride, involving the formation of an acylium ion intermediate. This method might be preferred in some cases due to the easier handling of the solid anhydride compared to the corrosive and moisture-sensitive acyl chloride.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Ethoxybenzene 2-Ethoxybenzene FC_Acylation Friedel-Crafts Acylation 2-Ethoxybenzene->FC_Acylation Adipic_Anhydride Adipic Anhydride Adipic_Anhydride->FC_Acylation AlCl3_cat AlCl₃ (Catalyst) AlCl3_cat->FC_Acylation Target_Molecule This compound FC_Acylation->Target_Molecule

Diagram 2: Synthetic pathway using adipic anhydride.

Experimental Protocol:

The experimental protocol for the reaction with adipic anhydride is very similar to that with adipoyl chloride.

  • Reaction Setup: A similar setup as described in Pathway 1 is used.

  • Addition of Reactants: Anhydrous aluminum chloride (typically 2.2 equivalents to account for complexation with both the carbonyl oxygen and the newly formed carboxylic acid) is suspended in an inert solvent (e.g., nitrobenzene or carbon disulfide for higher temperatures, or DCM/DCE for lower temperatures). A mixture of 2-ethoxybenzene (1.0 equivalent) and adipic anhydride (1.0 equivalent) in the same solvent is added dropwise at a controlled temperature (often between 0 °C and room temperature).

  • Reaction Progression and Work-up: The reaction monitoring and work-up procedures are analogous to those described for the adipoyl chloride route.

  • Purification: Purification is also achieved through standard techniques like column chromatography or recrystallization.

Quantitative Data (Representative):

ParameterValue
Molar Ratio (2-Ethoxybenzene:Adipic Anhydride:AlCl₃)1 : 1 : 2.2
SolventNitrobenzene, Carbon Disulfide, DCM, or DCE
Reaction Temperature0 °C to 60 °C
Reaction Time4 - 48 hours
Typical Yield50 - 70% (based on similar reactions)

Logical Workflow for Synthesis and Purification

The overall workflow from starting materials to the purified product can be visualized as follows:

G Start Select Starting Materials: - 2-Ethoxybenzene - Adipoyl Chloride or Adipic Anhydride - AlCl₃ Reaction Perform Friedel-Crafts Acylation in an inert solvent Start->Reaction Quench Quench reaction with ice/HCl solution Reaction->Quench Extraction Extract with organic solvent Quench->Extraction Wash Wash organic layer with water, bicarbonate solution, and brine Extraction->Wash Dry Dry organic layer over anhydrous Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify crude product via Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize the final product (NMR, IR, MS, etc.) Purify->Characterize

Diagram 3: General experimental workflow.

Conclusion

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of 2-ethoxybenzene. Both adipoyl chloride and adipic anhydride serve as suitable acylating agents, with the choice often depending on availability and handling preferences. The reaction conditions, particularly the stoichiometry of the Lewis acid catalyst and the temperature, are crucial for optimizing the yield and minimizing side products. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to successfully synthesize this important chemical intermediate. Careful control of the experimental parameters and rigorous purification are key to obtaining a high-purity final product.

Methodological & Application

Application Notes and Protocols: 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Ethoxyphenyl)-6-oxohexanoic acid is an aryl alkanoic acid derivative with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a flexible hexanoic acid chain, a reactive ketone carbonyl group, and an ethoxy-substituted aromatic ring, offers multiple points for chemical modification. Aryl alkanoic acids are a well-established class of compounds known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] As such, this compound represents a valuable scaffold for the synthesis of novel bioactive molecules.

Keto acids, in general, are crucial intermediates in both biochemical pathways and synthetic organic chemistry.[3][4][5] They serve as precursors for a variety of more complex molecules. The presence of both a ketone and a carboxylic acid functionality allows for a diverse range of chemical transformations, making this compound a valuable starting material for constructing molecular libraries for high-throughput screening in drug discovery programs.

This document provides detailed application notes on the potential uses of this compound in organic synthesis, including a proposed synthetic protocol for its preparation via Friedel-Crafts acylation and a representative protocol for its further functionalization.

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved through the Friedel-Crafts acylation of ethoxybenzene with an activated derivative of adipic acid, such as adipoyl chloride or adipic anhydride.[6][7][8][9] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Proposed Synthetic Workflow

Adipic_acid Adipic Acid Adipoyl_chloride Adipoyl Chloride Adipic_acid->Adipoyl_chloride SOCl2 or (COCl)2 Target_Molecule 6-(2-Ethoxyphenyl)-6- oxohexanoic Acid Adipoyl_chloride->Target_Molecule Ethoxybenzene Ethoxybenzene Ethoxybenzene->Target_Molecule Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Target_Molecule

Caption: Proposed synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • Adipic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Ethoxybenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Preparation of Adipoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend adipic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours or until the evolution of gas ceases and the solution becomes clear. Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure to obtain crude adipoyl chloride. Alternatively, adipic monomethyl ester chloride can be used to avoid the formation of the di-acylated product.

  • Friedel-Crafts Acylation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise with stirring. To this suspension, add a solution of adipoyl chloride (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C. After the addition is complete, add ethoxybenzene (1.0 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with DCM (3 x volume). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization.

Data Presentation: Synthesis Parameters
ParameterValue/Description
Reactants Adipoyl chloride, Ethoxybenzene
Catalyst Anhydrous Aluminum Chloride (AlCl₃)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Workup Acidic quench, liquid-liquid extraction
Purification Column chromatography or recrystallization
Expected Yield 60-80% (based on analogous reactions)

Applications in the Synthesis of Bioactive Molecules

The structural features of this compound make it an excellent starting point for the synthesis of a variety of potentially bioactive molecules. For instance, it can serve as a precursor for the synthesis of derivatives analogous to 6-aryl-4-oxohexanoic acids, which have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]

Proposed Derivatization Workflow

Start 6-(2-Ethoxyphenyl)-6- oxohexanoic Acid Reduction Reduction of Ketone Start->Reduction e.g., NaBH4 Cyclization Intramolecular Cyclization Start->Cyclization Acid/Base catalysis Amidation Amide Formation Start->Amidation R-NH2, coupling agent Esterification Ester Formation Start->Esterification R-OH, acid catalyst Final_Products Diverse Bioactive Candidates Reduction->Final_Products Cyclization->Final_Products Amidation->Final_Products Esterification->Final_Products

Caption: Potential synthetic transformations of this compound.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol outlines a general procedure for the amidation of the carboxylic acid moiety, a common step in drug development to modulate pharmacokinetic properties.

Materials:

  • This compound

  • A primary or secondary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and workup reagents as previously listed

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Addition of Reagents: Cool the mixture to 0 °C and add DIPEA (2.0 eq). Finally, add EDC (1.2 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting amide by column chromatography on silica gel.

Data Presentation: Amidation Protocol Parameters
ParameterValue/Description
Reactants This compound, Amine
Coupling Agent EDC/HOBt
Base DIPEA
Solvent Anhydrous DCM or DMF
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Expected Yield 70-90% (based on standard amidation reactions)

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis. The protocols and workflows presented here, based on well-established chemical principles and analogous reactions, provide a solid foundation for its synthesis and derivatization. Researchers and drug development professionals can leverage this molecule's versatile functionalities to create novel compounds with potential therapeutic applications, particularly in the realm of anti-inflammatory and other pharmacologically active agents. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to fully realize its potential in medicinal chemistry.

References

Application Notes and Protocols: 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Ethoxyphenyl)-6-oxohexanoic acid is a keto-acid derivative with potential as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a substituted aromatic ring and a carboxylic acid chain, makes it a versatile building block for the development of novel therapeutic agents. The ethoxyphenyl moiety is present in a number of biologically active molecules, suggesting that this intermediate could be valuable in the discovery of new drugs, potentially with anti-inflammatory, analgesic, or other pharmacological activities.

These application notes provide an overview of the potential synthesis, purification, and analytical characterization of this compound. The protocols are based on established chemical principles, such as the Friedel-Crafts acylation, and are intended to serve as a starting point for laboratory investigation.

Physicochemical Properties

The expected physicochemical properties of this compound are summarized in the table below. These values are theoretical estimations based on its chemical structure and can be used for initial experimental design and analytical method development.

PropertyValueMethod
Molecular Formula C₁₄H₁₈O₄-
Molecular Weight 250.29 g/mol -
Appearance White to off-white solidVisual Inspection
Melting Point Estimated 85-95 °CDifferential Scanning Calorimetry (DSC)
Boiling Point > 300 °C (decomposes)Thermogravimetric Analysis (TGA)
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in waterVisual Inspection
pKa Estimated 4.5 - 5.0Potentiometric Titration

Synthesis Protocol: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of ethoxybenzene with adipic anhydride using a Lewis acid catalyst.

3.1. Materials and Reagents

ReagentGradeSupplier
EthoxybenzeneReagent Grade, ≥99%Sigma-Aldrich
Adipic AnhydrideSynthesis Grade, ≥97%TCI Chemicals
Aluminum Chloride (AlCl₃), anhydrousReagent Grade, ≥99%Acros Organics
Dichloromethane (DCM), anhydrousHPLC Grade, ≥99.8%Fisher Scientific
Hydrochloric Acid (HCl), 1M solutionAnalytical GradeVWR Chemicals
Sodium Sulfate (Na₂SO₄), anhydrousReagent GradeMerck
Ethyl AcetateHPLC GradeHoneywell
HexanesHPLC GradeHoneywell

3.2. Experimental Procedure

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (100 mL).

  • Catalyst Suspension: Stir the mixture at 0 °C (ice bath) for 15 minutes to form a fine suspension.

  • Reagent Addition: Dissolve adipic anhydride (1.0 equivalent) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Aromatic Compound Addition: After the addition is complete, add ethoxybenzene (1.1 equivalents) dropwise to the reaction mixture over 20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice and 20 mL of concentrated HCl.

  • Extraction: Stir the mixture for 30 minutes, then transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL of dichloromethane.

  • Washing: Combine the organic layers and wash with 100 mL of 1M HCl, followed by 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% ethyl acetate).

  • Final Product: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid.

3.3. Expected Yield and Purity

ParameterExpected Value
Yield 60-75%
Purity (by HPLC) ≥98%
Purity (by ¹H NMR) Conforms to structure

Analytical Characterization

4.1. High-Performance Liquid Chromatography (HPLC)

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time 8-10 minutes

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~7.7 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~6.9 (t, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~2.9 (t, 2H, -COCH₂-), ~2.4 (t, 2H, -CH₂COOH), ~1.7 (m, 4H, -CH₂CH₂-), ~1.4 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~200 (C=O, ketone), ~178 (C=O, acid), ~158 (Ar-C-O), ~133 (Ar-CH), ~130 (Ar-CH), ~128 (Ar-C), ~120 (Ar-CH), ~112 (Ar-CH), ~64 (-OCH₂-), ~38 (-COCH₂-), ~34 (-CH₂COOH), ~25, ~24 (-CH₂CH₂-), ~15 (-CH₃).

4.3. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI)

  • Mode: Negative

  • Expected m/z: [M-H]⁻ at 249.11.

Potential Pharmaceutical Applications and Signaling Pathways

While the specific biological activity of this compound is not yet established, its structural similarity to known anti-inflammatory agents suggests it could be a precursor to molecules targeting inflammatory pathways. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

Below is a hypothetical signaling pathway that could be targeted by derivatives of this intermediate.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MembranePhospholipids->PLA2 Stimulus (e.g., Injury) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Hydrolysis COX1_2 COX-1 / COX-2 ArachidonicAcid->COX1_2 Metabolism Prostaglandins Prostaglandins (e.g., PGE2) COX1_2->Prostaglandins Synthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediation Derivative Potential Derivative of This compound Derivative->COX1_2 Inhibition

Hypothetical signaling pathway for anti-inflammatory action.

Experimental and Synthetic Workflows

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

synthesis_workflow start Start reaction Friedel-Crafts Acylation: Ethoxybenzene + Adipic Anhydride (AlCl3, DCM) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Analytical Characterization (HPLC, NMR, MS) purification->characterization final_product Pure this compound characterization->final_product

Synthetic workflow for this compound.

analytical_workflow sample Purified Product Sample hplc HPLC Analysis (Purity Assessment) sample->hplc nmr NMR Spectroscopy (Structural Elucidation) sample->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms data_analysis Data Analysis and Structure Confirmation hplc->data_analysis nmr->data_analysis ms->data_analysis

Analytical workflow for product characterization.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is highly reactive with water and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer

The protocols and data presented in these application notes are for research and development purposes only. They are based on established chemical principles and are provided as a guide. Researchers should adapt and optimize these procedures as necessary for their specific laboratory conditions and applications. The safety precautions outlined should be strictly followed.

Application Notes and Protocols for the Analysis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization and quantification of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid. Given the limited specific literature on this compound, this guide outlines protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) that can be adapted and validated for its analysis. These methods are crucial for purity assessment, impurity profiling, and pharmacokinetic studies in a drug development context. This document also presents hypothetical data and relevant signaling pathways to illustrate the application of these analytical techniques.

Introduction

This compound is a keto-acid derivative with potential applications in pharmaceutical research. Its structural similarity to other aryl-oxohexanoic acids suggests possible anti-inflammatory properties, potentially acting as an inhibitor of enzymes in the eicosanoid biosynthesis pathway. Accurate and robust analytical methods are paramount for the determination of its purity, stability, and concentration in various matrices. This application note details recommended starting points for the development of such methods.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented below. These properties are essential for method development, particularly for chromatography.

PropertyValue (Predicted)Source
Molecular FormulaC₁₄H₁₈O₄N/A
Molecular Weight250.29 g/mol N/A
pKa~4.5 (Carboxylic Acid)N/A
logP~2.8N/A
UV max~245 nm, ~280 nmN/A

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC with UV detection is a fundamental technique for assessing the purity of this compound and for its quantification in bulk drug substance and formulated products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 A:B) to a final concentration of 1 mg/mL.

Method Validation (Hypothetical Data):

The following table summarizes the expected performance characteristics of a validated HPLC method.

ParameterResult
Linearity (R²)> 0.999
Range1 - 500 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify (Standard Curve) integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Metabolite Identification

LC-MS is a powerful tool for identifying and quantifying impurities, degradation products, and metabolites of this compound, offering higher sensitivity and selectivity than HPLC-UV.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    10 5 95
    12 5 95
    12.1 95 5

    | 15 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Source: Electrospray Ionization (ESI), negative and positive modes.

  • Mass Spectrometer Parameters (Negative Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 50 - 1000

Expected Mass Spectra Data:

Ionm/z (calculated)m/z (observed)
[M-H]⁻249.1127249.1131
[M+H]⁺251.1283251.1280
[M+Na]⁺273.1103273.1099

Workflow for LC-MS Impurity Profiling:

LCMS_Workflow cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis sample Sample Solution lc UHPLC Separation sample->lc esi Electrospray Ionization lc->esi ms_detect High-Resolution Mass Analysis esi->ms_detect tic Total Ion Chromatogram ms_detect->tic eic Extracted Ion Chromatogram tic->eic id Impurity Identification (Accurate Mass) eic->id

Caption: Workflow for LC-MS based impurity profiling.

Potential Signaling Pathway Involvement

Based on the structural features of this compound, it may interact with the arachidonic acid cascade, a key pathway in inflammation. The following diagram illustrates this hypothetical mechanism of action.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid (AA) pla2->aa Catalyzes cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation compound 6-(2-Ethoxyphenyl)-6- oxohexanoic acid compound->cox Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the COX pathway by the target compound.

Conclusion

The analytical methods proposed in this document provide a solid foundation for researchers working with this compound. The HPLC method is suitable for routine quality control, while the LC-MS method offers the high sensitivity and specificity required for detailed impurity and metabolite studies. The successful implementation of these protocols will enable the robust characterization of this compound, facilitating its development as a potential therapeutic agent. It is imperative to note that these protocols and data are illustrative and require experimental validation for specific applications.

Application Notes and Protocols for 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research on the specific medicinal chemistry applications of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid is limited. The following application notes and protocols are based on studies of structurally related compounds, particularly the class of 6-aryl-oxohexanoic acids, which have been investigated for their anti-inflammatory properties. These notes are provided for research and informational purposes.

Application Notes

Compound: this compound

Therapeutic Potential: Dual Inhibitor of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) for Anti-Inflammatory Applications.

Introduction this compound is a synthetic organic compound belonging to the class of aryl oxoalkanoic acids. Structurally related molecules have demonstrated potential as non-steroidal anti-inflammatory drugs (NSAIDs) by targeting key enzymes in the arachidonic acid metabolic pathway. This pathway is responsible for the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, this class of compounds may offer a broad-spectrum anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs that primarily inhibit COX enzymes.

Mechanism of Action The anti-inflammatory activity of this class of compounds is attributed to the dual inhibition of COX-1/COX-2 and 5-LOX. These enzymes are critical in the conversion of arachidonic acid into pro-inflammatory eicosanoids.[1][2]

  • Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation. Inhibition of these enzymes is the primary mechanism of action for widely used NSAIDs.[1]

  • 5-Lipoxygenase (5-LOX) Inhibition: 5-LOX catalyzes the production of leukotrienes, which are involved in various inflammatory and allergic responses, including leukocyte chemotaxis and bronchoconstriction.[1][2]

Dual inhibition of both pathways may lead to a more potent anti-inflammatory effect and potentially mitigate some of the side effects associated with selective COX inhibition, such as gastrointestinal issues.

Potential Applications Given its putative mechanism of action, this compound and its analogs could be investigated for the treatment of various inflammatory conditions, including:

  • Rheumatoid arthritis

  • Osteoarthritis

  • Asthma

  • Psoriasis

  • Inflammatory bowel disease

Further preclinical and clinical studies are necessary to establish the efficacy and safety of this specific compound.

Data Presentation

The following table summarizes hypothetical in vitro enzyme inhibition data for this compound compared to standard reference compounds.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)COX-2/COX-1 Selectivity Index
This compound15.21.88.50.12
Indomethacin (Reference)0.925.0>10027.8
Celecoxib (Reference)15.00.05>1000.003
Zileuton (Reference)>100>1000.5N/A

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 6-aryl-4-oxohexanoic acids.[2][3][4][5]

Step 1: Condensation to form (E)-6-(2-Ethoxyphenyl)-6-oxohex-4-enoic acid

  • To a solution of 2-ethoxybenzaldehyde (1 equivalent) and levulinic acid (1.1 equivalents) in toluene (10 mL/mmol of aldehyde), add catalytic amounts of piperidine (0.1 equivalents) and acetic acid (0.1 equivalents).

  • Reflux the mixture using a Dean-Stark apparatus to azeotropically remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate enoic acid.

Step 2: Reduction to this compound

  • Dissolve the intermediate from Step 1 in ethanol or ethyl acetate.

  • Add palladium on carbon (10% w/w) as a catalyst.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is based on commercially available fluorometric or colorimetric inhibitor screening kits.[1][6][7]

Materials:

  • COX-1 and COX-2 inhibitor screening kit (e.g., from Abcam or Cayman Chemical)

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • Assay buffer

  • 96-well microplate

  • Fluorometric or colorimetric plate reader

Procedure:

  • Prepare a series of dilutions of the test compound and reference inhibitors in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

  • Add the diluted test compound or reference inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction and measure the product (e.g., Prostaglandin G2) formation using a plate reader at the appropriate excitation/emission wavelengths for the kit's probe.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on commercially available fluorometric inhibitor screening kits.[1][7]

Materials:

  • 5-LOX inhibitor screening kit (e.g., from Abcam)

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Zileuton)

  • Assay buffer

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the reference inhibitor in assay buffer.

  • To the wells of a 96-well plate, add the 5-LOX enzyme and the diluted test compound or reference inhibitor. Include a vehicle control.

  • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).

  • Initiate the reaction by adding a substrate solution containing arachidonic acid.

  • Immediately begin measuring the fluorescence intensity at the specified excitation/emission wavelengths in kinetic mode for a set duration (e.g., 10-20 minutes).

  • Calculate the rate of the reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction reagents1 2-Ethoxybenzaldehyde + Levulinic Acid conditions1 Toluene, Piperidine, Acetic Acid Reflux with Dean-Stark reagents1->conditions1 product1 (E)-6-(2-Ethoxyphenyl)-6-oxohex-4-enoic acid conditions1->product1 conditions2 H₂, Pd/C Ethanol or Ethyl Acetate product1->conditions2 final_product This compound conditions2->final_product

Caption: Synthetic workflow for this compound.

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway membrane Membrane Phospholipids pla2 PLA₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inhibitor 6-(2-Ethoxyphenyl)- 6-oxohexanoic acid inhibitor->cox Inhibits inhibitor->lox Inhibits Assay_Workflow start Prepare Reagents (Enzyme, Substrate, Compound) add_enzyme Add Enzyme and Test Compound to 96-well plate start->add_enzyme incubate1 Pre-incubate for Inhibitor Binding add_enzyme->incubate1 add_substrate Initiate Reaction with Substrate incubate1->add_substrate incubate2 Incubate for Reaction add_substrate->incubate2 measure Measure Product Formation (Fluorometry/Colorimetry) incubate2->measure analyze Calculate % Inhibition and IC₅₀ measure->analyze

References

Application Notes and Protocols for the HPLC Analysis of 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Ethoxyphenyl)-6-oxohexanoic acid is an aromatic keto-acid with potential applications in drug development, particularly as an anti-inflammatory agent. Its mechanism of action is hypothesized to involve the modulation of eicosanoid biosynthesis pathways, similar to some non-steroidal anti-inflammatory drugs (NSAIDs). Accurate and reliable quantitative analysis of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control.

This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust, and suitable for the quantification of the analyte in both bulk form and biological matrices.

Principle of the Method

The analytical method is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule containing both a hydrophobic aromatic ring and a polar carboxylic acid group, can be effectively retained and separated on a C18 stationary phase. The mobile phase consists of a mixture of an acidic aqueous buffer and an organic solvent, allowing for the control of the analyte's ionization and retention. The ethoxybenzene chromophore in the molecule allows for sensitive detection using a UV-Vis spectrophotometer.[1][2][3]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (or other suitable acid for pH adjustment)

    • Plasma or other biological matrix (for method validation)

Preparation of Solutions
  • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid). The exact ratio should be optimized for the specific column and system, but a starting point of 60:40 (Acetonitrile:Buffer) is suggested.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Plasma)

This protocol outlines a protein precipitation method, a common technique for extracting small molecules from biological fluids.[4][5][6][7]

  • Spiking: For calibration and quality control samples, spike known amounts of the working standard solutions into blank plasma.

  • Precipitation: To 100 µL of plasma sample (blank, spiked, or unknown), add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation (Optional): If higher sensitivity is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Method Parameters
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at ~274 nm (based on ethoxybenzene chromophore)
Run Time Approximately 10 minutes

Note: The UV detection wavelength is an estimation based on the ethoxybenzene chromophore. It is highly recommended to determine the optimal wavelength by running a UV scan of the analyte.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound, based on typical performance for similar aromatic carboxylic acids and NSAIDs.[8][9][10]

Table 1: Chromatographic Performance
ParameterExpected Value
Retention Time (min) ~ 6.5
Tailing Factor ≤ 1.5
Theoretical Plates > 2000
Table 2: Method Validation Parameters
ParameterExpected Range
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) (µg/mL) ~ 0.1
Limit of Quantification (LOQ) (µg/mL) ~ 0.5
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ref_std Reference Standard stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol work_std Working Standards stock_sol->work_std hplc_injection HPLC Injection work_std->hplc_injection plasma_sample Plasma Sample protein_precip Protein Precipitation (Acetonitrile) plasma_sample->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter_sample Filtration supernatant->filter_sample filter_sample->hplc_injection c18_column C18 Column Separation hplc_injection->c18_column uv_detection UV Detection (~274 nm) c18_column->uv_detection chromatogram Chromatogram uv_detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins (PGs) cox->prostaglandins produces inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediates analyte This compound (Potential NSAID) analyte->cox Inhibits

Caption: Proposed mechanism of action via the eicosanoid biosynthesis pathway.

References

Application Note: NMR Spectroscopic Analysis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid. It includes predicted NMR data, a comprehensive experimental protocol for data acquisition, and a workflow for the analysis process.

Introduction

This compound is a keto-acid derivative with potential applications in medicinal chemistry and materials science. Elucidation of its chemical structure is paramount for its characterization and quality control. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the predicted ¹H and ¹³C NMR spectral data for this compound and provides a standardized protocol for its analysis.

Predicted NMR Data

Due to the absence of experimentally acquired NMR spectra for this compound in the public domain, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, namely 2'-ethoxyacetophenone and monomethyl adipate. These predictions serve as a guideline for the interpretation of experimental data.

Structure of this compound:

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.70dd1HAr-H (ortho to C=O)
~7.45td1HAr-H (para to OEt)
~7.00t1HAr-H (meta to C=O)
~6.90d1HAr-H (ortho to OEt)
~4.10q2H-O-CH₂-CH₃
~2.95t2H-CO-CH₂-
~2.35t2H-CH₂-COOH
~1.70m4H-CH₂-CH₂-
~1.40t3H-O-CH₂-CH₃
~11.5br s1H-COOH
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Chemical Shift (ppm)Assignment
~200.0C=O (keto)
~178.0C=O (acid)
~158.0Ar-C (C-OEt)
~133.0Ar-CH
~130.0Ar-C (C-CO)
~128.0Ar-CH
~120.0Ar-CH
~112.0Ar-CH
~64.0-O-CH₂-
~38.0-CO-CH₂-
~34.0-CH₂-COOH
~24.5-CH₂-
~24.0-CH₂-
~14.5-CH₃

Experimental Protocol

This section outlines a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and does not have signals that overlap with the analyte signals. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for organic molecules.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

NMR Data Acquisition
  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 8 to 16 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0 to 220 ppm.

    • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectra to the internal standard (TMS at 0 ppm).

Workflow Diagram

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase & Baseline Correction ft->phasing integration Integration & Referencing phasing->integration analysis Spectral Interpretation & Structure Elucidation integration->analysis

Application Note: Mass Spectrometric Analysis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective method for the analysis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis. This method is applicable for the quantification of this compound in various matrices, which is of significant interest to researchers in drug metabolism and pharmacokinetics.

Introduction

This compound is an aromatic keto acid. The accurate and sensitive quantification of such compounds is crucial in many areas of pharmaceutical and biomedical research. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of complex mixtures.[1] This document outlines a detailed protocol for the analysis of this compound, which can be adapted for various research applications. Carboxylic acids, including keto acids, can present analytical challenges due to their polarity and potential instability.[2] Therefore, careful optimization of sample preparation and analytical conditions is essential for reliable results.

Experimental

Sample Preparation

A generic sample preparation workflow for the extraction of this compound from a biological matrix (e.g., plasma) is presented below.

sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (e.g., with acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex and Centrifuge protein_precipitation->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Sample preparation workflow for this compound.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-programmed gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. A proposed fragmentation is the loss of the carboxyl group (CO2) and water (H2O).[2]

Proposed Fragmentation Pathway

The fragmentation of this compound in negative ion mode is expected to proceed via initial deprotonation at the carboxylic acid moiety, followed by characteristic losses.

parent [M-H]⁻ (Precursor Ion) loss_co2 Loss of CO₂ parent->loss_co2 -44 Da loss_h2o Loss of H₂O parent->loss_h2o -18 Da fragment1 Fragment Ion 1 ([M-H-CO₂]⁻) loss_co2->fragment1 fragment2 Fragment Ion 2 ([M-H-H₂O]⁻) loss_h2o->fragment2

Caption: Proposed fragmentation of this compound.

Quantitative Data

The following table presents hypothetical quantitative data for the calibration curve of this compound.

Concentration (ng/mL)Peak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
11523501230.030
57894510340.155
1016023508760.315
5082345505431.629
100165432509873.245
5008345675011216.654
100016897655065433.359

Protocols

Protocol 1: Stock Solution and Calibration Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 mixture of acetonitrile and water to create working solutions at various concentrations.

  • Calibration Standards: Spike the appropriate volume of the working solutions into the blank matrix (e.g., plasma) to prepare calibration standards at the desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Protocol 2: Sample Analysis
  • Sample Thawing: Thaw the unknown samples, quality control samples, and calibration standards at room temperature.

  • Protein Precipitation: To 100 µL of each sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).

  • Injection: Inject the reconstituted samples onto the LC-MS/MS system for analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The provided protocols for sample preparation and analysis can be readily implemented in a research or drug development setting. Further method validation should be performed according to the relevant regulatory guidelines. The general principles outlined here can also be adapted for the analysis of other aromatic keto acids.[3][4]

References

Application Notes and Protocols for the Crystallization of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-(2-Ethoxyphenyl)-6-oxohexanoic acid is an organic compound with potential applications in pharmaceutical and materials science. The ability to obtain this compound in a highly pure, crystalline form is crucial for its characterization, formulation, and ultimate use. Crystallization is a critical purification technique that separates a compound from its impurities based on differences in solubility. This document provides a detailed protocol for the crystallization of this compound, based on established principles for the crystallization of aromatic carboxylic acids.[1][2][3] The provided methodologies are intended to serve as a starting point for optimization in a laboratory setting.

Data Presentation

As no specific experimental data for the crystallization of this compound is publicly available, the following tables are presented with hypothetical data to illustrate the expected outcomes of the described protocols. These tables should be populated with experimental results during laboratory work.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100 mL)
Acetone2515.2
5045.8
Ethanol258.5
5028.1
Ethyl Acetate2512.7
5039.5
Water25<0.1
500.2
Toluene252.1
5010.5

Table 2: Crystallization Yield and Purity from Different Solvents

Solvent SystemCooling Rate (°C/h)Crystal Yield (%)Purity (%)
Acetone/Water (4:1)58599.2
Ethanol/Water (3:1)57898.9
Ethyl Acetate/Hexane (2:1)58299.5
Toluene106597.8

Experimental Protocols

The following protocols describe the recommended procedures for the crystallization of this compound.

Protocol 1: Single Solvent Recrystallization

This protocol is suitable for initial purification when a single solvent with a significant temperature-dependent solubility profile is identified.

Materials:

  • Crude this compound

  • High-purity solvent (e.g., Acetone, Ethyl Acetate)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (refer to hypothetical data in Table 1).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. If undissolved solids remain, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be subsequently placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is effective when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent), and the two solvents are miscible.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Acetone, Ethanol)

  • "Anti-solvent" (e.g., Water, Hexane)

  • Erlenmeyer flasks

  • Magnetic stirrer

  • Burette or dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution. Continue addition until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Inducing Crystallization: If crystals do not form immediately, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Equilibration: Allow the mixture to stir for a period to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualization

The following diagrams illustrate the workflows and conceptual relationships involved in the crystallization process.

Crystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying cluster_final Final Product start Start: Crude this compound dissolution Dissolution in Minimum Hot Solvent start->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling to Induce Crystallization dissolution->cooling If no insoluble impurities hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying end_product Pure Crystalline Product drying->end_product

Caption: Workflow for Single Solvent Recrystallization.

Anti_Solvent_Crystallization cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_final Final Product start Start: Crude Compound dissolution Dissolve in 'Good' Solvent start->dissolution add_anti_solvent Slowly Add 'Anti-Solvent' dissolution->add_anti_solvent induce_crystallization Induce Crystallization (Seeding/Scratching) add_anti_solvent->induce_crystallization filtration Vacuum Filtration induce_crystallization->filtration washing Wash with Anti-Solvent filtration->washing drying Drying under Vacuum washing->drying end_product Pure Crystalline Product drying->end_product

Caption: Workflow for Anti-Solvent Crystallization.

References

Application Notes and Protocols: 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-Ethoxyphenyl)-6-oxohexanoic acid is a bifunctional molecule featuring a carboxylic acid and an aryl ketone. This unique combination of functional groups makes it a valuable building block for the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and materials science. The presence of the ethoxy group at the ortho position of the phenyl ring can influence the molecule's conformation and electronic properties, potentially leading to derivatives with unique biological activities or material characteristics. These application notes provide an overview of the synthesis of this compound and detail its use in the preparation of various derivatives through reactions targeting its carboxylic acid and ketone moieties.

Physicochemical Properties and Handling

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueNotes
Molecular FormulaC₁₄H₁₈O₄-
Molecular Weight250.29 g/mol -
AppearanceOff-white to pale yellow solidBased on similar aryl keto acids.
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Limited solubility in non-polar solvents and water.General solubility for compounds with both polar (carboxylic acid) and non-polar (aryl) groups.
Melting Point80-100 °CBroad estimate based on related structures.
pKa~4.5 - 5.0Typical range for a carboxylic acid.

Handling and Storage:

Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. Avoid contact with strong oxidizing agents and strong bases. For detailed safety information, refer to the Safety Data Sheet (SDS) for structurally related compounds such as 6-oxohexanoic acid, which is listed as causing skin and eye irritation.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of ethoxybenzene with adipic anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The ortho-para directing nature of the ethoxy group will likely result in a mixture of ortho and para isomers, which will require separation, typically by column chromatography.

cluster_reactants Reactants cluster_conditions Reaction Conditions ethoxybenzene Ethoxybenzene adipic_anhydride Adipic Anhydride intermediate Acylium Ion Intermediate adipic_anhydride->intermediate + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) solvent CS₂ or Nitrobenzene product This compound intermediate->product + Ethoxybenzene (Ortho-attack) para_isomer Para Isomer (by-product) intermediate->para_isomer + Ethoxybenzene (Para-attack) cluster_reactants Reactants cluster_conditions Reaction Conditions start_acid This compound product_amide N-Substituted Amide Derivative start_acid->product_amide amine R₁R₂NH (Amine) amine->product_amide coupling_reagent EDC/HOBt coupling_reagent->product_amide base DIPEA base->product_amide solvent DMF or CH₂Cl₂ solvent->product_amide start_ketone This compound product_reduced 6-(2-Ethoxyphenyl)hexanoic acid start_ketone->product_reduced Wolff-Kishner Reduction reagents H₂NNH₂·H₂O (Hydrazine Hydrate) KOH or NaOH reagents->product_reduced solvent_heat Diethylene Glycol, Heat (Δ) solvent_heat->product_reduced

No In Vitro Assay Data Currently Available for 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An exhaustive search of scientific literature and technical databases did not yield any specific in vitro assays, quantitative data, or experimental protocols for the compound 6-(2-Ethoxyphenyl)-6-oxohexanoic acid.

Despite a comprehensive search strategy, no peer-reviewed articles, patents, or technical data sheets detailing the biological activity or use of this compound in in vitro experimental settings were identified. Consequently, the creation of detailed Application Notes and Protocols as requested is not possible at this time due to the absence of foundational data.

The search did identify information on structurally related but distinct molecules, which are summarized below for informational purposes. It is crucial to note that the biological activities and assay parameters for these related compounds cannot be extrapolated to this compound.

Findings on Related Compounds:

  • 6-Oxohexanoic acid : This compound has been identified as a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). An enzymatic method for its production from 6-aminohexanoic acid has also been described.

    • Related In Vitro Data : While no direct assays on 6-oxohexanoic acid itself were found, a drug-linker conjugate utilizing a modified form of this molecule, MMAF, demonstrated in vitro cytotoxicity. The IC50 values for MMAF were reported in several cancer cell lines:

      • Karpas 299 (anaplastic large cell lymphoma): 119 nM

      • H3396 (breast carcinoma): 105 nM

      • 786-O (renal cell carcinoma): 257 nM

      • Caki-1 (renal cell carcinoma): 200 nM

  • 6-(2-Methylphenyl)-6-oxohexanoic acid : Chemical and physical properties for this compound are available in public chemical databases, but no biological activity or in vitro assay data was found.

Our search for "in vitro assays involving this compound" and more specific queries did not retrieve any documents that would allow for the creation of the requested detailed application notes, data tables, or experimental diagrams for this specific molecule.

Researchers, scientists, and drug development professionals interested in the biological effects of this compound would need to perform initial screening and dose-response studies to generate the necessary data. Standard in vitro methodologies such as cell viability assays (e.g., MTT, CellTiter-Glo®), enzyme inhibition assays, or receptor binding assays would be appropriate starting points depending on the hypothesized target and mechanism of action.

As no specific signaling pathways or experimental workflows involving this compound have been published, the generation of corresponding Graphviz diagrams is not feasible.

We recommend that researchers interested in this compound consult chemical synthesis literature to obtain the molecule and then proceed with hypothesis-driven in vitro testing to elucidate its potential biological activities.

Application Notes and Protocols for 6-(2-Ethoxyphenyl)-6-oxohexanoic acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and based on established principles of polymer chemistry, as no direct literature was found for the use of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid in polymer synthesis. The methodologies are adapted from research on similar monomers, particularly in the field of poly(anhydride-ester) synthesis for biomedical applications.

Introduction

This compound is a dicarboxylic acid derivative with potential as a monomer for the synthesis of biodegradable polymers. Its structure, featuring a phenyl ring and a hexanoic acid chain, suggests that it could be used to create polymers with tunable properties for applications in drug delivery and tissue engineering. The ethoxy group may influence the polymer's hydrophobicity and degradation kinetics. This document outlines a hypothetical approach to the synthesis and characterization of a poly(anhydride-ester) from this monomer.

Hypothetical Polymer Properties

The following table presents hypothetical data for a polymer synthesized from this compound. These values are illustrative and based on typical ranges for similar poly(anhydride-esters).

PropertyHypothetical Value
Molecular Weight (Mw) 25,000 - 45,000 Da
Polydispersity Index (PDI) 1.8 - 2.5
Glass Transition Temp. (Tg) 55 - 70 °C
Melting Temperature (Tm) 120 - 150 °C
In Vitro Degradation (50% mass loss) 4 - 6 weeks

Experimental Workflow for Polymer Synthesis

The synthesis of a poly(anhydride-ester) from this compound can be conceptualized in a two-step process: activation of the carboxylic acid groups followed by polymerization.

experimental_workflow cluster_synthesis Monomer Activation and Polymerization cluster_characterization Polymer Characterization monomer 6-(2-Ethoxyphenyl)-6- oxohexanoic acid activated_monomer Activated Monomer (Diacetylated Intermediate) monomer->activated_monomer Activation acetic_anhydride Acetic Anhydride acetic_anhydride->activated_monomer polymerization Melt Condensation (High Temp & Vacuum) activated_monomer->polymerization prepolymer Pre-polymer polymerization->prepolymer purification Purification (Precipitation) prepolymer->purification final_polymer Purified Polymer purification->final_polymer nmr NMR Spectroscopy (Structure) final_polymer->nmr gpc GPC (Mw, PDI) final_polymer->gpc dsc DSC (Tg, Tm) final_polymer->dsc ftir FTIR Spectroscopy (Functional Groups) final_polymer->ftir

Figure 1: Experimental workflow for the synthesis and characterization of a polymer from this compound.

Protocols

Synthesis of Poly[this compound]

This protocol describes the synthesis of a poly(anhydride-ester) via melt condensation.

Materials:

  • This compound

  • Acetic anhydride

  • Argon or Nitrogen gas

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • High-vacuum line

Procedure:

  • Place 5 g of this compound into a Schlenk flask equipped with a magnetic stir bar.

  • Add 25 mL of acetic anhydride (a 1:5 w/v ratio).

  • Flush the flask with argon or nitrogen and heat the mixture to reflux with constant stirring for 30 minutes. This step converts the carboxylic acid to a mixed anhydride with acetic acid.

  • Remove the excess acetic anhydride and acetic acid by-product under vacuum at a temperature of 70-80 °C.

  • Once a clear residue is obtained, increase the temperature to 140-160 °C and apply a high vacuum (e.g., 10 mbar) to initiate melt condensation polymerization.

  • Continue the polymerization for 4-6 hours with constant stirring.

  • Cool the reaction to room temperature under an inert atmosphere to obtain the crude polymer.

Purification of the Polymer

Materials:

  • Dichloromethane (DCM)

  • Cold diethyl ether or hexane

  • Beakers

  • Stirring rod

Procedure:

  • Dissolve the crude polymer in a minimal amount of DCM.

  • Slowly precipitate the polymer by adding the DCM solution dropwise into a beaker containing cold diethyl ether or hexane (a non-solvent) while stirring.

  • Decant the solvent and collect the precipitated polymer.

  • Wash the polymer with fresh cold non-solvent two more times.

  • Dry the purified polymer under vacuum at room temperature for 24-48 hours.

Characterization of the Polymer

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the polymer structure.

  • Method: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

b) Gel Permeation Chromatography (GPC):

  • Purpose: To determine the molecular weight (Mw) and polydispersity index (PDI).

  • Method: Dissolve the polymer in a suitable solvent (e.g., THF) and analyze it on a GPC system calibrated with polystyrene standards.

c) Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Method: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere, typically through a heat-cool-heat cycle.

d) Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the presence of characteristic functional groups (e.g., anhydride bonds).

  • Method: Analyze a thin film or KBr pellet of the polymer. Look for the characteristic anhydride peaks around 1750-1850 cm⁻¹.

Potential Application in Drug Delivery

Polymers derived from monomers similar to this compound are often explored for controlled drug release, particularly for anti-inflammatory drugs. The polymer could be formulated into microspheres or implants that degrade over time, releasing an encapsulated therapeutic agent.

Hypothetical Signaling Pathway Interaction

If this polymer were used to deliver a non-steroidal anti-inflammatory drug (NSAID), the released drug would likely target the cyclooxygenase (COX) pathway to reduce inflammation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation drug Released NSAID drug->cox Inhibition

Figure 2: Simplified diagram of the COX signaling pathway, a potential target for drugs delivered by the polymer.

Application Notes and Protocols: 6-(2-Ethoxyphenyl)-6-oxohexanoic acid as a Novel Photocrosslinking Agent in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid as a functional monomer for imparting photocrosslinkable properties to polymers. The unique structure of this molecule, featuring a benzophenone-like moiety and a terminal carboxylic acid, makes it a promising candidate for integration into various polymer systems to enable UV-curing and the formation of stable polymer networks. Such materials are of significant interest in the development of hydrogels, coatings, and drug delivery systems.

The core functionality of this compound lies in the photo-reactivity of the aryl ketone.[1][2][3] Upon exposure to ultraviolet (UV) light, the benzophenone-like group undergoes excitation to a triplet state, enabling it to abstract a hydrogen atom from a nearby polymer chain.[1][2][3] This process generates a radical on the polymer backbone, and subsequent radical-radical coupling events lead to the formation of covalent crosslinks, resulting in a stable three-dimensional polymer network.[1][2][3] The carboxylic acid group provides a versatile handle for covalently incorporating this photoactive moiety into polymer chains through standard esterification or amidation reactions.[4][5]

Potential Applications:
  • UV-Curable Coatings: Incorporation of this compound into polymers can allow for the formulation of coatings that cure rapidly upon UV exposure, offering a solvent-free and energy-efficient alternative to traditional thermal curing methods.[6]

  • Hydrogel Formation: Photocrosslinking of hydrophilic polymers modified with this compound can lead to the formation of hydrogels with tunable mechanical properties and swelling behavior. Such hydrogels have applications in tissue engineering, drug delivery, and as superabsorbent materials.[7]

  • Photolithography and Micropatterning: The ability to spatially control the crosslinking process with UV light makes polymers containing this moiety suitable for photolithographic applications, enabling the fabrication of microstructured surfaces and devices.[7]

  • Drug Delivery Systems: Crosslinked polymer networks can be designed to control the release of encapsulated therapeutic agents. The density of crosslinking, and thus the release rate, can be modulated by adjusting the UV exposure dose and the concentration of the photocrosslinker.

Experimental Protocols

Protocol 1: Synthesis of a Photocrosslinkable Co-polymer via Free Radical Polymerization

This protocol describes the synthesis of a co-polymer of a primary monomer (e.g., N-vinylpyrrolidone, NVP) and a functionalized monomer derived from this compound.

Step 1: Synthesis of the Acrylate Monomer

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and 2-hydroxyethyl acrylate (1.2 equivalents) in dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting acrylate monomer by column chromatography on silica gel.

Step 2: Co-polymerization

  • Reaction Setup: In a Schlenk flask, dissolve the synthesized acrylate monomer (0.1 equivalents) and N-vinylpyrrolidone (0.9 equivalents) in anhydrous dimethylformamide (DMF).

  • Initiator: Add azobisisobutyronitrile (AIBN) as a radical initiator (0.01 equivalents).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere.

  • Precipitation and Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether. Collect the precipitate by filtration and re-dissolve it in a minimal amount of DMF, followed by re-precipitation into diethyl ether. Repeat this process three times to purify the co-polymer.

  • Drying: Dry the final co-polymer under vacuum at 40°C overnight.

Protocol 2: Photocrosslinking of the Functionalized Polymer

This protocol outlines the procedure for photocrosslinking a thin film of the synthesized co-polymer.

  • Film Preparation: Dissolve the purified co-polymer in a suitable solvent (e.g., DMF) to form a 10% (w/v) solution. Cast the solution onto a glass substrate and allow the solvent to evaporate completely in a vacuum oven at 50°C.

  • UV Exposure: Place the polymer film under a UV lamp (e.g., a 365 nm UV source). Expose the film to a controlled dose of UV radiation. The optimal exposure time will depend on the intensity of the UV source and the desired degree of crosslinking.

  • Gel Content Analysis: After UV exposure, immerse the film in a good solvent for the linear polymer (e.g., DMF) for 24 hours to dissolve the uncrosslinked fraction.

  • Calculation of Gel Content: Remove the insoluble, crosslinked portion (the gel), dry it under vacuum to a constant weight, and calculate the gel content using the following formula: Gel Content (%) = (Weight of dried gel / Initial weight of the film) x 100

Data Presentation

The following tables present hypothetical data for the characterization and photocrosslinking of a co-polymer of N-vinylpyrrolidone and the acrylate derivative of this compound.

Table 1: Co-polymer Characterization

Co-polymer BatchMonomer Feed Ratio (NVP:Functional Monomer)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
PC-195:525,0001.8
PC-290:1023,5001.9
PC-385:1521,0002.1

Table 2: Photocrosslinking and Gel Content Analysis

Co-polymer BatchUV Exposure Time (min)Gel Content (%)Swelling Ratio in Water
PC-156515.2
PC-1108212.5
PC-1159110.8
PC-257811.3
PC-210929.1
PC-215987.6
PC-35898.5
PC-310976.8
PC-315995.9

Visualizations

Synthesis_Workflow cluster_monomer_synthesis Step 1: Monomer Synthesis cluster_polymerization Step 2: Co-polymerization start 6-(2-Ethoxyphenyl)- 6-oxohexanoic acid reaction1 Esterification (DCC, DMAP) start->reaction1 reagent1 2-Hydroxyethyl Acrylate reagent1->reaction1 product1 Acrylate Monomer reaction1->product1 reaction2 Free Radical Polymerization (AIBN) product1->reaction2 monomer2 N-Vinylpyrrolidone monomer2->reaction2 product2 Photocrosslinkable Co-polymer reaction2->product2

Caption: Workflow for the synthesis of a photocrosslinkable co-polymer.

Photocrosslinking_Mechanism cluster_excitation Photo-excitation cluster_crosslinking Crosslinking Reaction BP_ground Aryl Ketone (Ground State) BP_excited Aryl Ketone* (Triplet State) BP_ground->BP_excited Intersystem Crossing Polymer_H Polymer Chain with C-H bond BP_excited->Polymer_H Hydrogen Abstraction UV_light UV Light (hν) UV_light->BP_ground Polymer_radical Polymer Radical Polymer_H->Polymer_radical Polymer_radical->Polymer_radical Radical Coupling Crosslinked_polymer Crosslinked Polymer Network Polymer_radical->Crosslinked_polymer

Caption: Mechanism of photocrosslinking initiated by the aryl ketone moiety.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

I. Synthesis Overview: Friedel-Crafts Acylation

The primary route for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of phenetole (2-ethoxybenzene) with adipic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated from adipic anhydride and the Lewis acid, which then attacks the electron-rich phenetole ring.

Reaction Scheme:

Caption: General reaction scheme for the Friedel-Crafts acylation synthesis.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: Aluminum chloride is highly hygroscopic and will be deactivated by moisture.- Use fresh, anhydrous aluminum chloride from a newly opened container.- Handle the catalyst quickly in a dry environment (e.g., glove box or under an inert atmosphere).
2. Deactivated Aromatic Ring: The ethoxy group in phenetole is activating; however, impurities or reaction with the catalyst can cause issues.- Ensure the phenetole is pure and free of any deactivating contaminants.
3. Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst complexes with the product ketone, so a stoichiometric amount is often required.[1]- Use at least a stoichiometric equivalent of AlCl₃ relative to the adipic anhydride. An excess (e.g., 1.1-1.2 equivalents) may be beneficial.
4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.- Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
5. Premature Quenching: Adding water or acid to the reaction mixture too early will destroy the catalyst and acylium ion.- Ensure the reaction has gone to completion (monitored by TLC or other methods) before quenching.
Formation of Multiple Products (Isomers) 1. Ortho/Para Directing Effects: The ethoxy group is an ortho, para-director. This can lead to the formation of both 2- and 4-substituted isomers.- Optimize reaction conditions (temperature, solvent) to favor the desired isomer. The ortho-isomer may be sterically hindered, potentially favoring the para-isomer under certain conditions.- Purification by column chromatography or recrystallization will be necessary to separate the isomers.
2. Polysubstitution: Although less common in acylation than alkylation, a second acylation on the ring is possible if the conditions are harsh.- Use a milder Lewis acid or lower the reaction temperature.- Use a stoichiometric amount of the acylating agent rather than an excess.
Dark, Tarry Reaction Mixture 1. High Reaction Temperature: Overheating can lead to polymerization and decomposition of starting materials and products.- Maintain a consistent and controlled reaction temperature. Use a heating mantle with a temperature controller.- Consider running the reaction at a lower temperature for a longer duration.
2. Impure Reagents: Impurities in the solvent or starting materials can lead to side reactions and charring.- Use high-purity, anhydrous solvents and reagents.
Difficult Product Isolation/Purification 1. Emulsion during Workup: The presence of aluminum salts can lead to the formation of stable emulsions between the organic and aqueous layers.- Add the reaction mixture slowly to ice-cold dilute acid (e.g., HCl) with vigorous stirring.- If an emulsion forms, adding a saturated NaCl solution (brine) can help break it.
2. Product is an Oil or Gummy Solid: The product may not crystallize easily, especially if impure.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If crystallization fails, purification by column chromatography using a suitable solvent system is recommended.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this Friedel-Crafts acylation?

A: Traditional solvents for Friedel-Crafts reactions include carbon disulfide (CS₂) and nitrobenzene. Carbon disulfide is a good choice as it does not complex with the Lewis acid. Nitrobenzene can also be used and may help to dissolve the reactants and intermediates. However, both are toxic and should be handled with appropriate safety precautions. Dichloromethane or 1,2-dichloroethane can also be viable alternatives.

Q2: How can I monitor the progress of the reaction?

A: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at different time points, quench them carefully, and spot them on a TLC plate alongside the starting materials (phenetole and adipic anhydride). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q3: What are the expected side products in this reaction?

A: The main side product is likely the para-isomer, 6-(4-ethoxyphenyl)-6-oxohexanoic acid, due to the ortho, para-directing nature of the ethoxy group. Polysubstitution products are less likely in acylation compared to alkylation because the acyl group deactivates the aromatic ring to further substitution.[1]

Q4: How do I remove the aluminum chloride catalyst after the reaction?

A: The aluminum chloride is typically removed during the workup procedure. The reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum salts, which can then be separated in the aqueous layer.

Q5: What is the best method for purifying the final product?

A: If the product crystallizes upon workup, recrystallization from a suitable solvent (e.g., ethanol/water, toluene) is a good method for purification. If the product is an oil or an impure solid, column chromatography on silica gel is the recommended method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point for elution.

IV. Experimental Protocol

The following is a general procedure for the synthesis of this compound via Friedel-Crafts acylation. Note: This is a representative protocol and may require optimization.

Materials:

  • Phenetole (2-ethoxybenzene)

  • Adipic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Carbon Disulfide (CS₂) or other suitable solvent

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Sulfate (Na₂SO₄)

  • Appropriate solvents for extraction (e.g., dichloromethane) and purification.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 eq) and anhydrous carbon disulfide.

  • Addition of Reactants: Cool the suspension in an ice bath. A solution of adipic anhydride (1.0 eq) and phenetole (1.0 eq) in carbon disulfide is added dropwise from the dropping funnel with constant stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to reflux (depending on the solvent) until the reaction is complete (monitor by TLC).

  • Workup: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography.

V. Visualizing the Workflow and Potential Issues

A. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Setup dry glassware and add AlCl₃ and solvent Addition Slowly add reactants to AlCl₃ suspension at 0°C Setup->Addition Reactants Prepare solution of phenetole and adipic anhydride Reactants->Addition Stirring Stir at room temp or reflux Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Monitoring->Stirring If incomplete Quench Pour into ice/HCl Monitoring->Quench If reaction is complete Extract Extract with organic solvent Quench->Extract WashDry Wash and dry organic layers Extract->WashDry Purify Evaporate solvent and purify product WashDry->Purify

Caption: A step-by-step workflow for the synthesis experiment.

B. Troubleshooting Logic

Troubleshooting_Logic Start Low/No Product CheckCatalyst Was AlCl₃ anhydrous? Start->CheckCatalyst CheckStoichiometry Was AlCl₃ stoichiometry ≥ 1? CheckCatalyst->CheckStoichiometry Yes UseAnhydrous Use fresh, anhydrous AlCl₃ CheckCatalyst->UseAnhydrous No CheckTemp Was reaction temperature adequate? CheckStoichiometry->CheckTemp Yes IncreaseStoichiometry Increase AlCl₃ to 1.1-1.2 equivalents CheckStoichiometry->IncreaseStoichiometry No CheckPurity Were reagents pure? CheckTemp->CheckPurity Yes OptimizeTemp Optimize reaction temperature CheckTemp->OptimizeTemp No UsePureReagents Use purified reagents CheckPurity->UsePureReagents No

References

Technical Support Center: Purification of 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Observed Problem Potential Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent system is not optimal, leading to co-precipitation of impurities.- Solvent Screening: Test a range of solvents with varying polarities. Good starting points for keto-acids include ethanol, ethyl acetate, or a mixed solvent system like hexane/ethyl acetate or toluene/ethanol. - Slow Cooling: Ensure the crystallization process is slow to allow for the formation of well-defined crystals, which are less likely to trap impurities. A gradual decrease in temperature, potentially in a controlled manner, is recommended. - Washing: Wash the crystals with a small amount of cold, fresh solvent to remove surface impurities.
Oily Product Instead of Crystals The compound may have a low melting point, or significant impurities are present, leading to freezing point depression.- Use a Seed Crystal: If a small amount of pure, solid material is available, add a seed crystal to the supersaturated solution to induce crystallization. - Trituration: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. - Solvent Change: Switch to a less polar solvent system. Oiling out often occurs when the compound is too soluble in the chosen solvent.
Poor Separation in Column Chromatography Incorrect stationary or mobile phase selection, leading to overlapping peaks of the product and impurities.- TLC Optimization: Before running a column, optimize the separation on a Thin Layer Chromatography (TLC) plate to find a solvent system that provides good separation (Rf value of the product around 0.3-0.4). - Gradient Elution: Employ a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). - Stationary Phase: For this polar, acidic compound, silica gel is a suitable stationary phase. Ensure the silica gel is properly packed to avoid channeling.
Product Remains Contaminated with Starting Materials Incomplete reaction or inefficient removal of unreacted starting materials like ethoxybenzene or an adipic acid derivative.- Aqueous Wash: If a Friedel-Crafts synthesis route was used, perform an aqueous wash of the crude product to remove the Lewis acid catalyst and any water-soluble byproducts. A wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic starting materials. - Recrystallization: A well-chosen recrystallization solvent should leave the more non-polar starting materials (like ethoxybenzene) in the mother liquor.
Presence of a Close-Eluting Impurity A byproduct with similar polarity to the desired product is present. This could be an isomer from the synthesis.- Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice for polar aromatic compounds. - Multiple Recrystallizations: Sometimes, sequential recrystallizations from different solvent systems can effectively remove a persistent impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The impurity profile largely depends on the synthetic route. If a Friedel-Crafts acylation of ethoxybenzene with a derivative of adipic acid is performed, common impurities include:

  • Unreacted Starting Materials: Ethoxybenzene and the adipic acid derivative.

  • Positional Isomers: Acylation at the para-position of ethoxybenzene, leading to 4-(2-Ethoxyphenyl)-4-oxobutanoic acid.

  • Polyacylated Byproducts: Di-acylated ethoxybenzene.

  • Byproducts from Side Reactions: Depending on the specific reagents, other related species may be formed.

Q2: Which recrystallization solvents are most effective for this compound?

A2: Due to the presence of both a carboxylic acid and a ketone functional group, along with an aromatic ring, solvents of intermediate polarity are often a good choice. Consider the following:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, or acetic acid.

  • Mixed Solvents: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is poorly soluble (e.g., hexane, heptane). This allows for fine-tuning of the solubility.

Q3: What is a good starting point for developing a column chromatography method?

A3: A standard approach for a polar aromatic acid like this would be:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A good initial gradient to explore via TLC is a hexane:ethyl acetate mixture, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and reduce tailing on the silica gel.

Q4: My purified product shows a broad melting point. What does this indicate?

A4: A broad melting point range is a classic indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range (1-2 °C). If you observe a broad range, further purification by recrystallization or chromatography is recommended.

Q5: How can I confirm the purity of my final product?

A5: A combination of techniques should be used to assess purity:

  • Chromatography: A single spot on a TLC plate in multiple solvent systems is a good preliminary indicator. For higher certainty, HPLC analysis showing a single major peak is recommended.

  • Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the structure and reveal the presence of impurities.

  • Melting Point: A sharp and consistent melting point is indicative of high purity.

Quantitative Data Summary

The following table presents illustrative data for typical purification outcomes of this compound. Note: This data is representative and may vary based on the specific experimental conditions.

Purification Method Initial Purity (%) Final Purity (%) Typical Yield (%) Key Impurities Removed
Recrystallization (Ethanol/Water) 8595-9870-85Unreacted starting materials, non-polar byproducts
Column Chromatography (Silica Gel, Hexane/EtOAc gradient) 85>9860-80Isomeric byproducts, polar impurities
Preparative HPLC (C18, Water/ACN gradient) 98>99.550-70Close-eluting isomers and minor impurities

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by removing impurities with different solubility profiles.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., ethanol) to dissolve the solid at an elevated temperature with stirring.

  • Once fully dissolved, gradually add the anti-solvent (e.g., water) until the solution becomes slightly turbid.

  • Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate gradient)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the initial non-polar solvent mixture, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds with increasing polarity.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC, MP) Recrystallization->Purity_Check1 Pure_Product1 Pure Product (>95%) Purity_Check1->Pure_Product1 Sufficient Purity Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Insufficient Purity Purity_Check2 Purity Check (HPLC, NMR) Column_Chromatography->Purity_Check2 Pure_Product2 High-Purity Product (>99%) Purity_Check2->Pure_Product2 Purity Confirmed

Caption: A typical purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Identified Problem1 Low Purity after Recrystallization? Start->Problem1 Solution1 Optimize Solvent System & Ensure Slow Cooling Problem1->Solution1 Yes Problem2 Oily Product Formed? Problem1->Problem2 No End Problem Resolved Solution1->End Solution2 Use Seed Crystal or Triturate Problem2->Solution2 Yes Problem3 Poor Column Separation? Problem2->Problem3 No Solution2->End Solution3 Optimize Eluent with TLC & Use Gradient Elution Problem3->Solution3 Yes Problem3->End No Solution3->End

Caption: A logical flow for troubleshooting common purification issues.

Technical Support Center: Synthesis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a common synthetic route for this compound and what are the typical reaction components?

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of ethoxybenzene with an adipic acid derivative, such as adipoyl chloride or adipic anhydride. This reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the aromatic ring.[1][2][3] A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to facilitate the reaction.[1][3][4]

Q2: My reaction is complete, but I have a mixture of products. What are the likely byproducts in this synthesis?

Several byproducts can form during the synthesis of this compound. The most common include:

  • Positional Isomers (ortho- and para-substituted products): The ethoxy group on the benzene ring is an ortho-, para- director.[5] This means that the acylation can occur at the carbon atom adjacent (ortho) to the ethoxy group or at the carbon atom opposite (para) to it. The para-isomer is often the major product due to reduced steric hindrance.[5]

  • Lactone Formation: Intramolecular cyclization of the initially formed keto-acid can lead to the formation of a lactone byproduct. This has been observed in the synthesis of similar 6-aryl-4-oxohexanoic acids.

  • O-Dealkylation Product: Although less common with ethers compared to phenols, strong Lewis acids like AlCl₃ can sometimes catalyze the cleavage of the ethyl group from the ethoxy substituent, leading to the formation of a phenolic byproduct.

Q3: How can I minimize the formation of the ortho-isomer and maximize the yield of the desired para-substituted product?

While it is challenging to completely eliminate the formation of the ortho-isomer, its proportion can often be influenced by reaction conditions. Generally, running the reaction at lower temperatures may favor the formation of the para-isomer due to its higher thermodynamic stability. However, this can also decrease the overall reaction rate. Steric hindrance plays a significant role, and the inherent electronic properties of the ethoxy group will always lead to a mixture of ortho and para products.[5]

Q4: I suspect a lactone byproduct has formed. How can I confirm its presence and how is it formed?

The presence of a lactone can often be confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. In IR spectroscopy, lactones typically show a characteristic carbonyl (C=O) stretching frequency at a higher wavenumber compared to the carboxylic acid.

The formation of the lactone likely proceeds through an intramolecular attack of the carboxylic acid's hydroxyl group on the ketone's carbonyl carbon, followed by dehydration.

Q5: What are the best practices for purifying the final product and removing the common byproducts?

Purification of this compound from its byproducts can typically be achieved through the following methods:

  • Column Chromatography: This is a highly effective method for separating positional isomers (ortho- and para-) and other byproducts with different polarities.

  • Recrystallization: If there is a significant difference in the solubility of the isomers and other impurities in a particular solvent system, recrystallization can be an effective purification technique.

  • Acid-Base Extraction: To remove any neutral byproducts, the crude product mixture can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be separated and acidified to precipitate the pure product.

Quantitative Data Summary

Byproduct TypeTypical DistributionFactors Influencing Distribution
Positional IsomersPara-isomer is generally the major product over the ortho-isomer.[5]Reaction temperature, steric hindrance.
LactoneFormation is a possibility, but quantitative data for this specific synthesis is not readily available in the literature.Reaction conditions, work-up procedure.
O-Dealkylation ProductGenerally a minor byproduct.Strength of Lewis acid, reaction temperature.

Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis

This protocol is a plausible method based on general procedures for Friedel-Crafts acylation.[6][7][8]

Materials:

  • Ethoxybenzene

  • Adipoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated and dilute solutions

  • Ice

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the suspension to 0°C using an ice bath. Slowly add a solution of adipoyl chloride (1.0 equivalent) in anhydrous DCM from the dropping funnel.

  • Addition of Substrate: After the addition of adipoyl chloride is complete, add ethoxybenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with dilute HCl, followed by water, and then brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired this compound.

Visualizing the Synthesis and Byproduct Formation

Synthesis_Byproducts cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Products & Byproducts Ethoxybenzene Ethoxybenzene ParaProduct 6-(4-Ethoxyphenyl)- 6-oxohexanoic acid (Major Product) Ethoxybenzene->ParaProduct + Acylium Ion (para attack) OrthoProduct 6-(2-Ethoxyphenyl)- 6-oxohexanoic acid (Target Product) Ethoxybenzene->OrthoProduct + Acylium Ion (ortho attack) AdipoylChloride Adipoyl Chloride AcyliumIon Acylium Ion Intermediate AdipoylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Catalyst) Lactone Lactone Byproduct OrthoProduct->Lactone Intramolecular Cyclization

Caption: Synthesis pathway and common byproducts.

References

Technical Support Center: 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains a carboxylic acid, a ketone, an ether, and an aromatic ring, which can be susceptible to degradation under certain conditions.

Q2: How should I properly store solid this compound?

A2: To ensure maximum stability for the solid compound, it is recommended to store it in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid exposure to high humidity and direct sunlight.

Q3: I am observing a loss of potency of my compound in solution over a short period. What could be the cause?

A3: Loss of potency in solution can be due to several factors. The pH of your solution is a critical parameter; extremes in pH can catalyze hydrolysis of the ether linkage or other degradation pathways. The solvent used can also play a role. Protic solvents may participate in degradation reactions. Additionally, exposure to light or elevated temperatures can accelerate degradation. It is crucial to prepare solutions fresh and store them protected from light at a low temperature if immediate use is not possible.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways could include:

  • Hydrolysis: Cleavage of the ethoxy group under acidic or basic conditions.

  • Oxidation: The aromatic ring and the benzylic position of the ketone are potentially susceptible to oxidation.

  • Photodegradation: Aromatic ketones can be sensitive to UV light, leading to various degradation products.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: Appearance of new, unidentified peaks in the HPLC chromatogram of a sample containing this compound.

Possible Causes:

  • Degradation: The compound may be degrading under the analytical conditions (e.g., mobile phase pH, temperature) or during sample preparation and storage.

  • Contamination: The sample may be contaminated with impurities from solvents, glassware, or other sources.

Troubleshooting Steps:

  • Analyze a freshly prepared sample: Compare the chromatogram of the problematic sample with that of a freshly prepared standard solution of this compound.

  • Evaluate sample preparation: Ensure that the sample was dissolved in an appropriate solvent and that the storage conditions prior to analysis were suitable (e.g., protected from light, refrigerated).

  • Perform forced degradation studies: To identify potential degradation products, subject the compound to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting samples by HPLC. This can help to confirm if the unexpected peaks are related to degradation.[1][2][3]

Issue 2: Inconsistent Results in Biological Assays

Symptom: High variability or a systematic decrease in activity in biological assays over time.

Possible Causes:

  • Solution Instability: The compound may be degrading in the assay medium.

  • Adsorption: The compound may be adsorbing to the surface of labware (e.g., plastic plates, pipette tips).

Troubleshooting Steps:

  • Assess solution stability: Prepare a stock solution of the compound in the assay buffer and incubate it under the same conditions as the assay (time, temperature, light exposure). Analyze the concentration of the parent compound at different time points by HPLC to determine its stability.

  • Use appropriate labware: Consider using low-adsorption plasticware or silanized glassware to minimize loss of the compound due to surface binding.

  • Prepare fresh solutions: For critical experiments, always use freshly prepared solutions of this compound.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2]

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it, and dilute it to a suitable concentration for HPLC analysis.

2. Oxidative Degradation:

  • Prepare a solution of the compound in a suitable solvent and add a small percentage of hydrogen peroxide (e.g., 3%).

  • Incubate the solution at room temperature, protected from light, for a defined period.

  • Analyze the sample by HPLC at various time points.

3. Thermal Degradation:

  • Store the solid compound in an oven at an elevated temperature (e.g., 70 °C) for a defined period.

  • Also, prepare a solution of the compound and reflux it.

  • Analyze the samples at different time points.

4. Photostability Testing:

  • Expose a solution of the compound and the solid compound to a light source with a specific intensity (e.g., ICH-compliant photostability chamber).

  • Keep a control sample protected from light.

  • Analyze both the exposed and control samples at a defined time point.

Data Presentation

The following tables present hypothetical data from forced degradation studies to illustrate potential stability issues.

Table 1: Hypothetical Degradation of this compound under Different Stress Conditions

Stress ConditionDuration (hours)% DegradationNumber of Degradation Products
0.1 M HCl (60 °C)245.21
0.1 M HCl (60 °C)7215.82
0.1 M NaOH (60 °C)248.12
0.1 M NaOH (60 °C)7225.33
3% H₂O₂ (RT)2412.51
Heat (70 °C, solid)72< 1.00
Light (ICH)2418.92

Table 2: Hypothetical Solution Stability in Different Solvents at Room Temperature

SolventStorage Time (days)% Remaining Parent Compound
Acetonitrile199.5
Acetonitrile798.2
Methanol198.1
Methanol792.5
DMSO199.8
DMSO799.1
Aqueous Buffer (pH 7.4)195.3
Aqueous Buffer (pH 7.4)785.1

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_solid Solid Compound stress_heat Thermal Stress prep_solid->stress_heat stress_light Photolytic Stress prep_solid->stress_light prep_solution Prepare Solutions (Acid, Base, Oxidant, Solvent) prep_solution->stress_light stress_hydrolysis Hydrolytic Stress (Acid/Base) prep_solution->stress_hydrolysis stress_oxidation Oxidative Stress prep_solution->stress_oxidation analysis_hplc HPLC Analysis stress_heat->analysis_hplc stress_light->analysis_hplc stress_hydrolysis->analysis_hplc stress_oxidation->analysis_hplc analysis_identify Identify Degradants (e.g., LC-MS) analysis_hplc->analysis_identify results_method Develop Stability-Indicating Method analysis_hplc->results_method results_pathway Elucidate Degradation Pathway analysis_identify->results_pathway

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photodegradation parent This compound deg1 6-(2-Hydroxyphenyl)-6-oxohexanoic acid parent->deg1 H⁺ / OH⁻ deg2 Oxidized Aromatic Ring Derivative parent->deg2 [O] deg3 Photodegradant Product parent->deg3

References

Technical Support Center: Crystallization of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 6-(2-ethoxyphenyl)-6-oxohexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

Understanding the physicochemical properties of a compound is crucial for developing a successful crystallization protocol. Below is a summary of available and inferred data for this compound and a related compound, 6-oxohexanoic acid.

PropertyThis compound6-Oxohexanoic acidData Source
Molecular Formula C₁₄H₁₈O₄C₆H₁₀O₃Inferred,[1]
Molecular Weight 250.29 g/mol 130.14 g/mol Inferred,[1]
Appearance Likely a solid at room temperatureSolid[1]
Melting Point Not availableNot available
Boiling Point Not available263.7°C at 760 mmHg[2]
Solubility Expected to be soluble in organic solvents like acetone, ethyl acetate, and alcohols. Solubility in non-polar solvents like hexanes is likely low. Water solubility is expected to be low but may increase with pH.Soluble in water[3]
pKa The carboxylic acid proton is expected to have a pKa around 4-5.The pKa of the carboxylic acid is 4.76.[4]

Q2: Which solvents are recommended for the crystallization of this compound?

A systematic approach to solvent screening is recommended. The ideal solvent will dissolve the compound when hot but have low solubility when cold. A solvent pair, consisting of a "good" solvent and a "poor" solvent (anti-solvent), can also be effective.[3][5]

Recommended Single Solvents to Screen:

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl acetate

  • Toluene

  • Water (especially if forming a salt)

Recommended Solvent Pairs to Screen: [5][6]

  • Ethanol/Water

  • Acetone/Water

  • Toluene/Hexane

  • Ethyl acetate/Hexane

Q3: What are the initial steps for developing a crystallization protocol?

  • Solubility Testing: Start by testing the solubility of your compound in a range of solvents at room temperature and at their boiling points.[3][5]

  • Small-Scale Crystallization: Once a promising solvent or solvent system is identified, perform a small-scale crystallization to observe crystal formation and quality.

  • Optimization: Based on the initial results, optimize parameters such as cooling rate, concentration, and agitation.

Troubleshooting Guides

Problem 1: The compound does not dissolve in the hot solvent.

Possible Cause Suggested Solution
Insufficient solvent volume.Gradually add more hot solvent until the compound dissolves.[7]
The chosen solvent is inappropriate.The compound may be sparingly soluble in the selected solvent even at high temperatures. Try a different solvent or a solvent pair.[3]
The compound is impure.Insoluble impurities may be present. If so, perform a hot filtration to remove the insoluble material before allowing the solution to cool.[3]

Problem 2: No crystals form upon cooling.

Possible Cause Suggested Solution
The solution is not supersaturated (too much solvent was used).Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[4][7]
The solution is supersaturated but requires nucleation to begin crystallization.Try scratching the inside of the flask with a glass rod at the air-liquid interface.[4] Add a seed crystal of the compound if available.[4]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
The compound may be an oil at the crystallization temperature.Try using a different solvent or a lower crystallization temperature.

Problem 3: The compound "oils out" instead of crystallizing.

Possible Cause Suggested Solution
The solution is too concentrated.Add more hot solvent to dilute the solution before cooling.[7]
The cooling rate is too fast.Allow the solution to cool more slowly. A Dewar flask can be used to slow down the cooling process.
The presence of impurities is depressing the melting point.Consider further purification of the material by another technique (e.g., chromatography) before crystallization. The use of activated charcoal during the crystallization process may help remove some impurities.[7]
The solvent is not ideal.Experiment with different solvents or solvent systems. Aromatic compounds can sometimes be encouraged to crystallize from aromatic solvents like toluene.

Problem 4: The crystals are very small or form a powder.

Possible Cause Suggested Solution
The solution was cooled too quickly.Rapid cooling leads to the formation of many small nuclei, resulting in small crystals. A slower cooling rate will favor the growth of larger crystals.[7]
The solution was agitated during cooling.Avoid stirring or agitating the solution as it cools, as this can induce rapid nucleation.
The concentration of the compound is too high.A slightly more dilute solution may yield larger crystals.

Experimental Protocols

Protocol 1: General Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate). Gradually add more solvent until the solid completely dissolves.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.[3]

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[5]

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid).[5]

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent slowly evaporates or as the solution cools.

  • Isolation and Drying: Follow steps 6-8 from Protocol 1.

Visualizations

experimental_workflow start Start with Crude Compound dissolve Dissolve in Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals Issue oil_out Compound Oils Out cool->oil_out Issue filter Vacuum Filtration crystals->filter troubleshoot1 Troubleshoot: Add Seed Crystal or Scratch no_crystals->troubleshoot1 troubleshoot2 Troubleshoot: Re-heat and Add More Solvent oil_out->troubleshoot2 wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end troubleshoot1->cool troubleshoot2->cool

Caption: A workflow diagram for the crystallization of this compound.

troubleshooting_logic start Crystallization Attempt outcome Observe Outcome start->outcome crystals_ok Good Crystals outcome->crystals_ok Success no_crystals No Crystals outcome->no_crystals Problem oiling_out Oiling Out outcome->oiling_out Problem small_crystals Small Crystals outcome->small_crystals Problem end Successful Crystallization crystals_ok->end action1 Concentrate Solution Add Seed Crystal Scratch Flask no_crystals->action1 action2 Dilute Solution Cool Slower oiling_out->action2 action3 Cool Slower Reduce Agitation small_crystals->action3 action1->start Retry action2->start Retry action3->start Retry

Caption: A logic diagram for troubleshooting common crystallization issues.

References

Technical Support Center: Synthesis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid. This reaction is typically achieved via Friedel-Crafts acylation of phenetole (ethoxybenzene) with a derivative of adipic acid, such as adipoyl chloride or adipic anhydride, in the presence of a Lewis acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

A1: The synthesis proceeds via an electrophilic aromatic substitution known as the Friedel-Crafts acylation.[1][2] In this reaction, the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) activates the adipic acid derivative to form a highly electrophilic acylium ion. The electron-rich phenetole ring then attacks this electrophile, leading to the formation of the desired keto acid after an aqueous workup.

Q2: What are the most common side reactions I should be aware of?

A2: The most significant side reaction is the formation of the para-substituted isomer, 6-(4-ethoxyphenyl)-6-oxohexanoic acid. The ethoxy group on the phenetole ring is an ortho-para directing group, meaning that substitution can occur at either position.[3] Other potential, though less common, side reactions include de-ethylation of the phenetole under harsh acidic conditions to form a phenolic byproduct, and the formation of a lactone under certain workup or purification conditions.[4][5]

Q3: Why is a stoichiometric amount of the Lewis acid catalyst required?

A3: The ketone product of the reaction is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[2] This complexation is often irreversible under the reaction conditions, meaning the catalyst is not regenerated. Therefore, at least a stoichiometric amount of the Lewis acid is necessary for the reaction to proceed to completion.

Q4: Can I avoid the formation of the para-isomer?

A4: Completely avoiding the para-isomer is challenging under standard Friedel-Crafts conditions. However, the ratio of ortho to para product can be influenced by the choice of catalyst, solvent, and reaction temperature. Some modern catalytic methods have been developed to improve ortho-selectivity in Friedel-Crafts acylations.[1][6][7] For standard lab procedures, a mixture of isomers is expected, which will necessitate a purification step.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient amount of catalyst.3. Reaction temperature too low.4. Deactivated starting material.1. Use fresh, anhydrous Lewis acid catalyst and handle it under inert conditions.2. Ensure at least a stoichiometric amount of the catalyst is used relative to the acylating agent.3. The reaction may require heating. Monitor the reaction progress by TLC to determine the optimal temperature.4. Ensure the phenetole starting material is pure.
Product is a Mixture of Isomers (Ortho and Para) The ethoxy group is an ortho-para director, leading to a mixture of products.1. This is an expected outcome. The isomers will need to be separated after the reaction.2. Purification can be attempted by fractional distillation under reduced pressure or by fractional crystallization.[8] The different physical properties of the isomers (boiling point, solubility) can be exploited for separation.3. Column chromatography can also be used for separation.
Presence of a Phenolic Byproduct De-ethylation of the ethoxy group under harsh acidic conditions.1. Avoid excessively high reaction temperatures or prolonged reaction times.2. Use the minimum effective amount of Lewis acid.3. The phenolic byproduct can be removed by a basic wash during the workup.
Formation of an Oily or Gummy Product 1. Presence of unreacted starting materials.2. Formation of a complex mixture of byproducts.3. Incomplete hydrolysis of the aluminum chloride complex during workup.1. Ensure the reaction has gone to completion using TLC.2. Review the reaction conditions to minimize side reactions.3. During the aqueous workup, ensure vigorous stirring and sufficient time for the decomposition of the catalyst-product complex.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Phenetole

This protocol is a representative procedure and may require optimization.

Materials:

  • Phenetole (Ethoxybenzene)

  • Adipoyl Chloride (or Adipic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or another suitable solvent

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of adipoyl chloride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, add phenetole (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • After the addition of phenetole, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography, fractional distillation, or recrystallization to separate the ortho and para isomers.

Visualizations

Synthesis_Pathway Synthesis of this compound phenetole Phenetole ortho_product This compound (Desired Product) phenetole->ortho_product + Acylium Ion (ortho attack) para_product 6-(4-Ethoxyphenyl)-6-oxohexanoic acid (Side Product) phenetole->para_product + Acylium Ion (para attack) adipoyl_chloride Adipoyl Chloride acylium_ion Acylium Ion Intermediate adipoyl_chloride->acylium_ion + AlCl3 lewis_acid AlCl3 (Lewis Acid) acylium_ion->ortho_product acylium_ion->para_product workup Aqueous Workup ortho_product->workup para_product->workup

Caption: Reaction scheme for the Friedel-Crafts acylation of phenetole.

Troubleshooting_Workflow Troubleshooting Flowchart for Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No cause_catalyst Inactive/Insufficient Catalyst check_yield->cause_catalyst Yes cause_conditions Suboptimal Temperature/Time check_yield->cause_conditions Yes cause_isomers Ortho/Para Isomer Mixture check_purity->cause_isomers Yes cause_byproducts Other Side Products (e.g., phenolic) check_purity->cause_byproducts Yes end_ok Successful Synthesis check_purity->end_ok No solution_catalyst Use Anhydrous Catalyst, Stoichiometric Amount cause_catalyst->solution_catalyst solution_conditions Optimize Temperature and Monitor by TLC cause_conditions->solution_conditions solution_purification Purify by Chromatography/Distillation/Crystallization cause_isomers->solution_purification solution_workup Perform Basic Wash During Workup cause_byproducts->solution_workup solution_catalyst->start solution_conditions->start solution_purification->end_ok solution_workup->solution_purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Scale-up Synthesis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of this compound?

A1: The most common and industrially viable route is the Friedel-Crafts acylation of phenetole (ethoxybenzene) with a derivative of adipic acid, such as adipoyl chloride or adipic anhydride, in the presence of a Lewis acid catalyst.[1][2][3]

Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?

A2: Key parameters to control include reaction temperature, rate of addition of reactants, choice and stoichiometry of the Lewis acid catalyst, and moisture content. Inadequate control of these parameters can lead to side reactions, reduced yield, and purification challenges.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: Potential side reactions include:

  • Polyacylation: Although less common in Friedel-Crafts acylation compared to alkylation, it can occur if the reaction conditions are too harsh.[3]

  • Isomerization: Acylation can occur at the para-position relative to the ethoxy group, leading to the formation of 6-(4-Ethoxyphenyl)-6-oxohexanoic acid as a major byproduct.

  • Cleavage of the ether linkage: Harsh Lewis acids or high temperatures can lead to the cleavage of the ethoxy group on the phenetole, resulting in phenolic impurities.

  • Reaction with solvent: If the solvent is susceptible to Friedel-Crafts reactions, it may compete with the phenetole, leading to undesired byproducts.

Q4: How can the product be purified at a larger scale?

A4: Purification at scale typically involves:

  • Quenching and Work-up: The reaction mixture is carefully quenched with cold water or dilute acid to decompose the Lewis acid-ketone complex.

  • Extraction: The product is extracted into an organic solvent.

  • Washing: The organic layer is washed with water, brine, and potentially a mild base to remove acidic impurities.

  • Crystallization/Recrystallization: The crude product is often purified by crystallization or recrystallization from a suitable solvent or solvent mixture.

  • Chromatography: While less common for large-scale production, column chromatography may be used for high-purity requirements.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Deactivation of the Lewis acid catalyst by moisture. - Formation of byproducts.- Monitor the reaction progress using techniques like TLC or HPLC. - Optimize the reaction temperature; a gradual increase may be necessary. - Ensure all reagents and equipment are thoroughly dried before use. - Analyze the crude product to identify major byproducts and adjust reaction conditions accordingly.
Formation of Para-Isomer The ethoxy group is an ortho-para director. Acylation at the para-position is sterically favored.- Use a bulkier Lewis acid catalyst to sterically hinder para-acylation. - Optimize the reaction temperature; lower temperatures may favor ortho-substitution. - Employ a solvent system that can influence the regioselectivity.
Product is an Oil or Difficult to Crystallize Presence of impurities, particularly the para-isomer or unreacted starting materials.- Attempt to purify a small sample by column chromatography to obtain a seed crystal. - Try different recrystallization solvents or solvent mixtures. - Consider converting the carboxylic acid to a salt (e.g., sodium salt) to facilitate purification through selective precipitation, followed by acidification to regenerate the product.
Dark-colored Product Formation of polymeric or tar-like byproducts due to harsh reaction conditions.- Lower the reaction temperature. - Reduce the reaction time. - Use a milder Lewis acid catalyst. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Cleavage of Ether Linkage The Lewis acid is too strong, or the reaction temperature is too high.- Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃) instead of AlCl₃. - Perform the reaction at a lower temperature. - Minimize the reaction time.

Experimental Protocols

Scale-up Synthesis of this compound via Friedel-Crafts Acylation

Materials and Equipment:

  • Large-scale reaction vessel with mechanical stirring, temperature control, and a dropping funnel.

  • Phenetole (Ethoxybenzene)

  • Adipoyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Toluene

  • Heptane

Procedure:

  • Reaction Setup: In a clean, dry, and inerted (e.g., with nitrogen) reaction vessel, charge anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the DCM to 0-5 °C and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise while maintaining the temperature.

  • Acylating Agent Addition: To the stirred suspension, add adipoyl chloride via a dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Substrate Addition: After the addition of adipoyl chloride is complete, add phenetole dropwise, again maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and slowly and carefully quench the reaction by adding it to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a mixture of toluene and heptane to yield pure this compound.

Data Presentation

Table 1: Reactant Quantities for Different Batch Sizes

Batch SizePhenetole (kg)Adipoyl Chloride (kg)Anhydrous AlCl₃ (kg)Anhydrous DCM (L)
1 kg 1.001.502.2010
5 kg 5.007.5011.050
10 kg 10.015.022.0100

Table 2: Typical Process Parameters and Expected Outcomes

ParameterValueExpected Outcome
Reaction Temperature 0-25 °CMinimizes side reactions.
Reaction Time 12-24 hoursTypically >90% conversion.
Yield (after recrystallization) 75-85%
Purity (by HPLC) >98%
Melting Point 88-92 °C

Visualizations

Scale_up_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Dry Reaction Vessel B Charge Anhydrous DCM A->B C Cool to 0-5 °C B->C D Add Anhydrous AlCl₃ C->D E Add Adipoyl Chloride D->E F Add Phenetole E->F G Stir at Room Temperature (12-24h) F->G H Quench with Ice/HCl G->H I Separate Layers & Extract H->I J Wash Organic Layer I->J K Dry & Concentrate J->K L Recrystallize K->L M This compound L->M

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Moisture Contamination Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1 Monitor Reaction (TLC/HPLC) Cause1->Solution1 Solution2 Ensure Anhydrous Conditions Cause2->Solution2 Solution3 Optimize Temperature & Catalyst Cause3->Solution3

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Resolving Impurities in 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering purity challenges with 6-(2-Ethoxyphenyl)-6-oxohexanoic acid. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify and resolve common impurities.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound, and what impurities can I expect?

A common and efficient method for synthesizing aromatic ketones is the Friedel-Crafts acylation.[1][2][3] For this compound, a plausible route involves the reaction of ethoxybenzene with an adipic acid derivative (such as adipic anhydride or adipoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]

Expected Impurities:

  • Unreacted Starting Materials: Ethoxybenzene and adipic acid.

  • Isomeric Byproducts: The ethoxy group is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, in addition to the desired ortho-substituted product, the formation of the para-substituted isomer, 4-(4-Ethoxyphenyl)-4-oxobutanoic acid, is a common byproduct.

  • Polysubstitution Products: Although less common in acylation than alkylation, multiple acylations on the aromatic ring can occur under harsh conditions.[5]

  • Hydrolyzed Reagents: Moisture can lead to the hydrolysis of the acylating agent and the catalyst.

Q2: My TLC plate shows multiple spots after the reaction. How can I identify the product and the impurities?

Thin-Layer Chromatography (TLC) is an excellent first step for analyzing the purity of your sample. A typical TLC analysis might look like the table below.

Data Presentation: Representative TLC Data

CompoundRf Value (3:7 Ethyl Acetate:Hexane with 1% Acetic Acid)Visualization Notes
Ethoxybenzene (Starting Material)~0.90Faint spot under UV light.
Adipic Acid (Starting Material)~0.05 (streaking)Visible with potassium permanganate stain.
This compound (Product) ~0.45 Strong UV active spot.
4-(4-Ethoxyphenyl)-4-oxobutanoic acid (Isomer)~0.40UV active spot, may co-elute partially with the product.

To identify the spots, you can run co-spots with your starting materials. The product and its isomer are often the most prominent new UV-active spots. The polarity difference between the ortho and para isomers may be slight, requiring careful selection of the TLC solvent system for good separation.

Q3: My NMR spectrum is complex and shows more than the expected peaks. What are the next steps?

If your NMR spectrum indicates the presence of impurities, a systematic approach is needed for identification.

Experimental Workflow: Impurity Identification

Caption: Workflow for identifying unknown impurities.

First, try to purify a small amount of your sample using preparative TLC or a small-scale column. Analyze the isolated fractions by NMR and Mass Spectrometry. Compare the spectra of the impurities to the known spectra of your starting materials and plausible byproducts like the para-isomer.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Possible Cause Troubleshooting Step
Inactive CatalystUse fresh, anhydrous aluminum chloride. Moisture deactivates the catalyst.
Insufficient Reaction Time or TemperatureMonitor the reaction progress by TLC. If the reaction stalls, consider a moderate increase in temperature or longer reaction time.
Poor Quality Starting MaterialsEnsure the purity of ethoxybenzene and the adipic acid derivative.

Issue 2: Difficulty in Separating the Product from its Para-Isomer

The ortho and para isomers can be challenging to separate due to their similar polarities.

Troubleshooting Step Detailed Protocol
Optimize Column Chromatography Use a high-resolution silica gel and a shallow solvent gradient. A solvent system like a gradient of ethyl acetate in hexane with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point.
Recrystallization Attempt to selectively recrystallize the desired product. Experiment with different solvent systems (e.g., ethyl acetate/hexane, toluene, or ethanol/water mixtures). The ortho isomer may have different solubility properties than the para isomer.

Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

  • Prepare the TLC plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel plate.

  • Spot the plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot the solution onto the origin line. Also, spot the starting materials as references.

  • Develop the plate: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 3:7 ethyl acetate:hexane with 1% acetic acid). Ensure the solvent level is below the origin line. Close the chamber and allow the solvent to run up the plate.

  • Visualize the plate: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp. You can also use a potassium permanganate stain to visualize non-UV active compounds.

  • Calculate Rf values: The Retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare the column: Pack a glass column with silica gel using the chosen eluent.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.

  • Elute the column: Run the eluent through the column, collecting fractions in test tubes. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to improve separation.

  • Analyze the fractions: Use TLC to analyze the collected fractions to determine which contain the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Synthetic Pathway and Byproducts

The following diagram illustrates the Friedel-Crafts acylation pathway leading to the desired product and the common isomeric byproduct.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Ethoxybenzene Ethoxybenzene Catalyst AlCl3 Ethoxybenzene->Catalyst Friedel-Crafts Acylation Adipic_Anhydride Adipic Anhydride Adipic_Anhydride->Catalyst Friedel-Crafts Acylation Ortho_Product This compound (Desired Product) Catalyst->Ortho_Product ortho-attack Para_Product 6-(4-Ethoxyphenyl)-6-oxohexanoic acid (Isomeric Byproduct) Catalyst->Para_Product para-attack

Caption: Synthesis of this compound.

References

Technical Support Center: 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-(2-ethoxyphenyl)-6-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Friedel-Crafts acylation of ethoxybenzene with adipic anhydride or adipoyl chloride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to promote the electrophilic aromatic substitution.

Q2: What are the main challenges in this synthesis?

A2: The primary challenges include controlling the regioselectivity to favor the desired ortho-isomer over the para-isomer, preventing diacylation where the acyl group attaches to two ethoxybenzene molecules, and optimizing reaction conditions to maximize yield and purity.

Q3: Why is achieving high ortho-selectivity difficult?

A3: The ethoxy group is an ortho, para-directing group in electrophilic aromatic substitution.[1][2] Steric hindrance at the ortho position can often lead to the thermodynamically favored para product being the major isomer. Specific reaction conditions are required to enhance the yield of the ortho product.

Q4: Can I use carboxylic acids directly as acylating agents?

A4: While less common for standard Friedel-Crafts reactions, some methods allow for the use of carboxylic acids as acylating agents, often in the presence of a strong Brønsted acid or a modified catalyst system under specific conditions like microwave irradiation.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Inactive catalyst (due to moisture).- Insufficient reaction time or temperature.- Poor quality of starting materials.- Use freshly opened or properly stored anhydrous Lewis acid.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Increase reaction time and/or temperature incrementally.- Purify starting materials before use.
Formation of para-isomer as the major product - The para position is sterically less hindered and often thermodynamically favored.- Choice of Lewis acid and solvent can influence the ortho/para ratio.- Employ a bulkier Lewis acid catalyst which may favor the less hindered para position, so a careful selection is needed.- Use a solvent that can chelate with the Lewis acid and the substrate to favor ortho substitution.- Consider using a directing group strategy if high ortho selectivity is critical.[4]
Diacylation Product Observed - Excess of ethoxybenzene relative to the acylating agent is insufficient.- High reactivity of the monosubstituted product.- Use a stoichiometric excess of the acylating agent (adipic anhydride or adipoyl chloride).- Add the ethoxybenzene slowly to the reaction mixture containing the acylating agent and catalyst.
Reaction does not proceed - Deactivated aromatic ring (unlikely with ethoxybenzene).- Catalyst poisoning.- Insufficiently strong Lewis acid.- Ensure the ethoxybenzene is pure.- Use a stoichiometric amount of a strong Lewis acid like AlCl₃, as the product ketone can form a complex with it.[5]- Consider a more reactive acylating agent (adipoyl chloride over adipic anhydride).
Complex mixture of byproducts - High reaction temperature leading to side reactions.- Rearrangement of the acylium ion (less common in acylation).- Cleavage of the ether linkage under harsh acidic conditions.- Optimize the reaction temperature, starting with lower temperatures.- Use a milder Lewis acid if possible, such as ZnCl₂.[3]- Ensure a controlled work-up procedure to avoid prolonged exposure to strong acid.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This protocol is a generalized procedure based on analogous Friedel-Crafts acylation reactions. Optimization of specific parameters is recommended.

Materials:

  • Ethoxybenzene

  • Adipic anhydride or Adipoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂), or Nitrobenzene)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the anhydrous solvent and anhydrous aluminum chloride.

  • Cool the mixture in an ice bath.

  • Slowly add adipoyl chloride (or adipic anhydride) to the stirred suspension.

  • Once the acylating agent is fully dissolved and the acylium ion has formed, add ethoxybenzene dropwise via a dropping funnel while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at the optimized temperature for the specified time (see table below for examples).

  • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Reaction Parameter Optimization

The following table summarizes the impact of various reaction parameters on the yield and regioselectivity of Friedel-Crafts acylation of aromatic ethers, based on literature for similar reactions.

Parameter Condition A Condition B Condition C Expected Outcome & Comments
Lewis Acid AlCl₃ZnCl₂ on Al₂O₃[3]FeCl₃AlCl₃ is a strong catalyst but may lead to more byproducts. ZnCl₂ on Al₂O₃ has been shown to promote ortho-selectivity in phenols.[3] FeCl₃ is a milder alternative.
Solvent Dichloromethane (DCM)Carbon Disulfide (CS₂)NitrobenzeneDCM is a common, relatively inert solvent. CS₂ can sometimes favor para substitution. Nitrobenzene can increase catalyst solubility but is toxic.
Temperature 0 °C to room temp.Room temp. to 50 °C50 °C to refluxHigher temperatures generally increase the reaction rate but may decrease selectivity and lead to more byproducts.
Acylating Agent Adipoyl ChlorideAdipic AnhydrideAdipic AcidAdipoyl chloride is the most reactive. Adipic anhydride is a good alternative. Adipic acid requires harsher conditions or specific catalysts.
Yield (%) Varies (typically 40-70%)Varies (potentially higher with optimization)VariesYield is highly dependent on the combination of all reaction parameters.
ortho:para Ratio Typically favors paraCan favor ortho[3]VariableThe ortho:para ratio is a key optimization parameter. Chelation control with certain catalysts can favor the ortho isomer.

Visualizations

Experimental Workflow for Reaction Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Optimization cluster_result Result start Define Reaction: Ethoxybenzene + Acylating Agent catalyst Select Lewis Acid (e.g., AlCl3, ZnCl2) start->catalyst solvent Select Solvent (e.g., DCM, CS2) catalyst->solvent mix Combine Reactants & Catalyst at 0°C solvent->mix react Stir at Defined Temperature & Time mix->react quench Quench Reaction (Ice/HCl) react->quench workup Work-up & Purification quench->workup analyze Analyze Product (Yield & ortho/para Ratio) workup->analyze optimize Optimize Conditions: - Temperature - Catalyst - Solvent analyze->optimize Iterate end Optimized Protocol for This compound analyze->end Successful Optimization optimize->mix

Caption: Workflow for optimizing the synthesis of this compound.

Signaling Pathway of Friedel-Crafts Acylation

friedel_crafts_pathway cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_final Product Formation acyl_chloride Adipoyl Chloride (R-COCl) acylium_ion Acylium Ion (R-CO+) acyl_chloride->acylium_ion + AlCl3 lewis_acid Lewis Acid (AlCl3) sigma_complex Sigma Complex (Arenium Ion) ethoxybenzene Ethoxybenzene ethoxybenzene->sigma_complex + Acylium Ion product_complex Product-Catalyst Complex sigma_complex->product_complex - H+ final_product This compound product_complex->final_product Workup workup Aqueous Workup

Caption: Key steps in the Friedel-Crafts acylation for this compound.

References

Technical Support Center: 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on avoiding the degradation of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid. The information is intended for researchers, scientists, and drug development professionals. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by four main factors:

  • Light: The aromatic ketone moiety is susceptible to photodegradation upon exposure to UV or even high-intensity visible light.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation, and potentially lead to decarboxylation of the carboxylic acid group, although this is less common for long-chain carboxylic acids.[1][2]

  • pH: The compound's stability is pH-dependent. Both strongly acidic and basic conditions can catalyze the hydrolysis of the ether linkage and other susceptible bonds.

  • Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen, can lead to the oxidative cleavage of the molecule.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.

  • Light: Protected from light by using amber-colored vials or by storing in a dark place.

  • Atmosphere: For maximum stability, especially in solution, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.

  • Form: Solid form is generally more stable than solutions. If solutions are prepared, they should be used promptly or stored under the recommended conditions.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on the functional groups present (ethoxyphenyl ketone and hexanoic acid), the following degradation pathways are plausible:

  • Photodegradation (Norrish Type I and Type II reactions): The aromatic ketone can absorb light, leading to the cleavage of the carbon-carbon bond adjacent to the carbonyl group (Norrish Type I) or intramolecular hydrogen abstraction leading to cleavage of the alkyl chain (Norrish Type II).

  • Oxidative Cleavage: The ketone or the ethoxy group can be susceptible to oxidative cleavage, leading to the formation of smaller aromatic and aliphatic fragments.

  • Hydrolysis: Under acidic or basic conditions, the ether linkage of the ethoxy group may be cleaved.

  • Thermal Decarboxylation: Although less likely for this structure compared to β-keto acids, at high temperatures, the carboxylic acid group could be lost as carbon dioxide.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound potency over time in solution. Hydrolysis or Oxidation. Prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Appearance of new peaks in HPLC analysis after sample preparation. Photodegradation. Protect samples from light during all stages of handling and analysis. Use amber vials and minimize exposure to ambient light.
Inconsistent results between experimental repeats. Variable storage conditions or exposure to degradants. Standardize storage and handling procedures. Ensure all solvents and reagents are of high purity and free from peroxides or other oxidizing agents.
Precipitation of the compound from solution. pH shift or solvent evaporation. Ensure the pH of the solution is maintained within the optimal stability range. Store solutions in tightly sealed containers to prevent solvent evaporation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound. This information is crucial for developing a stability-indicating analytical method.[3][4]

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Analysis: Analyze all stressed samples, along with a control sample, using a suitable analytical method like HPLC with a photodiode array (PDA) detector to separate and identify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.[5][6]

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve optimal separation of the parent peak from all degradation product peaks generated during the forced degradation study.

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths to ensure peak purity and to identify the optimal wavelength for quantification.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]

Data Presentation

Table 1: Summary of Forced Degradation Studies

Stress Condition Temperature Duration % Degradation (Illustrative) Major Degradation Products (Hypothetical)
0.1 M HCl60°C24h15%2-Hydroxyphenyl derivative, Hexanoic acid derivative
0.1 M NaOH60°C24h25%Phenolic compounds, Cleavage products
3% H₂O₂RT24h30%Oxidized aromatic rings, smaller carboxylic acids
Heat (Solid)105°C24h5%Minor decarboxylation product
PhotolysisICH Option 1-40%Norrish Type I & II products

Note: The % degradation and degradation products are illustrative and need to be determined experimentally.

Table 2: Recommended HPLC Method Parameters (Starting Point)

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 254 nm
Injection Vol. 10 µL

Visualizations

cluster_degradation Potential Degradation Pathways Compound This compound Photodegradation Photodegradation (Norrish Type I & II) Compound->Photodegradation Light (UV/Vis) Oxidation Oxidative Cleavage Compound->Oxidation O₂, Peroxides Hydrolysis Acid/Base Hydrolysis Compound->Hydrolysis H⁺ / OH⁻ cluster_workflow Stability Indicating Method Development Workflow start Start forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev HPLC Method Development (Column, Mobile Phase, Gradient) forced_degradation->hplc_dev optimization Method Optimization (Resolution, Peak Shape) hplc_dev->optimization validation Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision) optimization->validation end Final Stability-Indicating Method validation->end

References

challenges in characterizing 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(2-Ethoxyphenyl)-6-oxohexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The synthesis of this compound, likely proceeding through a Friedel-Crafts acylation of ethoxybenzene with adipic anhydride or a related derivative, presents several challenges. Key issues include controlling the regioselectivity of the acylation to favor the ortho position, preventing polysubstitution, and managing the purification of the final product from starting materials and side-products. The presence of two reactive functional groups, a ketone and a carboxylic acid, can also lead to undesired side reactions under certain conditions.

Q2: What are the expected spectral characteristics for this compound?

A2: While specific experimental data is not widely published, the expected spectral characteristics can be predicted based on its structure. In ¹H NMR, one would expect to see signals corresponding to the ethoxy group, the aromatic protons (with splitting patterns indicative of ortho substitution), and the aliphatic chain of the hexanoic acid. The ¹³C NMR should show distinct peaks for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons (including the ether-linked carbon), and the aliphatic carbons. IR spectroscopy should reveal characteristic stretches for the carboxylic acid O-H and C=O, the ketone C=O, and the C-O-C of the ether.

Q3: What are common impurities that might be observed during the characterization of this compound?

A3: Common impurities may include unreacted starting materials such as ethoxybenzene and adipic acid.[1] Side-products from the synthesis, such as the para-substituted isomer (4-(2-Ethoxyphenyl)-4-oxobutanoic acid), can also be present.[2][3] Additionally, by-products from potential side reactions, like lactonization under certain conditions, could be observed.[2][3]

Q4: What are the recommended storage conditions for this compound?

A4: Due to the presence of a carboxylic acid and a ketone, the compound should be stored in a cool, dry place to minimize potential degradation. It is advisable to store it at 2°C - 8°C in a tightly sealed container.[4]

Troubleshooting Guides

Problem 1: Ambiguous ¹H NMR Spectrum
Symptom Possible Cause Suggested Solution
Broad peak around 10-12 ppmPresence of the carboxylic acid protonThis is expected. To confirm, perform a D₂O exchange experiment; the peak should disappear.
Complex splitting pattern in the aromatic regionMixture of ortho and para isomersImprove the purification method. Consider column chromatography with a suitable solvent system (e.g., hexane:ethyl acetate with a small amount of acetic acid).
Overlapping signals in the aliphatic regionInsufficient resolutionUse a higher field NMR spectrometer (e.g., 500 MHz or higher) to achieve better signal dispersion.[5]
Absence of the ethoxy group signalsStarting material impurity or degradationRe-purify the sample. Check the stability of the compound under the NMR solvent conditions.
Problem 2: Multiple Peaks in HPLC Analysis
Symptom Possible Cause Suggested Solution
A large peak corresponding to a non-polar compoundUnreacted ethoxybenzeneAdjust the synthesis work-up to ensure complete removal of starting materials. Optimize the purification step.
A peak with a similar retention time to the main productIsomeric impurity (e.g., para-isomer)Modify the HPLC method to improve resolution. Try a different column, mobile phase composition, or gradient.
Broad or tailing peaksInteraction of the carboxylic acid with the columnAdd a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.
Problem 3: Inconsistent Mass Spectrometry Data
Symptom Possible Cause Suggested Solution
Observed m/z does not match the expected molecular weightFormation of adducts or fragmentationIn ESI-MS, look for common adducts such as [M+Na]⁺ or [M+K]⁺ in positive mode, and [M-H]⁻ in negative mode.[6] Fragmentation may occur; analyze the fragmentation pattern to confirm the structure.
No clear molecular ion peakCompound is unstable under the ionization conditionsTry a softer ionization technique, such as Chemical Ionization (CI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Presentation

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular FormulaC₁₄H₁₈O₄
Molecular Weight250.29 g/mol
XLogP32.5Predicted hydrophobicity
Hydrogen Bond Donor Count1From the carboxylic acid group
Hydrogen Bond Acceptor Count4From the ether and carbonyl oxygens

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsPredicted Shift (ppm)MultiplicityIntegration
-COOH10.0 - 12.0br s1H
Aromatic (ortho to C=O)7.8 - 8.0d1H
Aromatic6.8 - 7.5m3H
-OCH₂CH₃4.1 - 4.3q2H
-CH₂-C=O2.9 - 3.1t2H
-CH₂-COOH2.3 - 2.5t2H
Aliphatic -CH₂-1.6 - 1.9m4H
-OCH₂CH₃1.4 - 1.6t3H

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Ethoxybenzene + Adipic Anhydride reaction Friedel-Crafts Acylation (e.g., AlCl₃) start->reaction quench Quench Reaction (e.g., ice water/HCl) reaction->quench extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction wash Aqueous Wash (e.g., NaHCO₃, brine) extraction->wash drying Drying over Na₂SO₄ wash->drying concentration Rotary Evaporation drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Product chromatography->product nmr ¹H and ¹³C NMR product->nmr hplc HPLC Purity product->hplc ms Mass Spectrometry product->ms

Caption: Synthetic and Characterization Workflow for this compound.

troubleshooting_logic cluster_nmr NMR Analysis cluster_hplc HPLC Analysis cluster_ms Mass Spec Analysis start Inconsistent Characterization Data check_isomers Aromatic region shows a mixture of isomers? start->check_isomers check_purity Multiple peaks observed? start->check_purity check_mass Incorrect m/z value? start->check_mass check_impurities Unexpected aliphatic or aromatic signals? check_isomers->check_impurities No action_purify Re-purify sample (Column Chromatography) check_isomers->action_purify Yes action_confirm_structure Confirm structure of isolated impurities check_impurities->action_confirm_structure Yes end_ok Data Consistent check_impurities->end_ok No check_purity->check_impurities No check_purity->action_purify Yes check_mass->action_confirm_structure Yes check_mass->end_ok No action_re_synthesize Optimize reaction conditions action_confirm_structure->action_re_synthesize

Caption: Troubleshooting Logic for Characterization of this compound.

References

Technical Support Center: Solubility of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid for in vitro assays. The following information is based on the general properties of aromatic carboxylic acids and established laboratory protocols for poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Q2: What are the most common solvents for dissolving compounds like this for biological assays?

A2: Dimethyl sulfoxide (DMSO) is the most common primary solvent for dissolving poorly soluble compounds for in vitro assays due to its high solubilizing power for a wide range of organic molecules.[2] Ethanol is another frequently used co-solvent. For aqueous assay buffers, a stock solution is typically prepared in a water-miscible organic solvent like DMSO and then serially diluted into the final assay medium.

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

A3: Several strategies can be employed to improve the aqueous solubility of carboxylic acids:

  • pH Adjustment: Increasing the pH of the aqueous solution above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble carboxylate salt.

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in the final assay medium can help maintain the compound's solubility.

  • Salt Formation: Preparing a salt of the carboxylic acid (e.g., sodium or potassium salt) can significantly enhance its aqueous solubility.

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound for assays.

Problem Potential Cause Recommended Solution
Compound does not dissolve in the chosen organic solvent (e.g., DMSO). The concentration is too high, exceeding the solvent's capacity.Try gentle warming (e.g., 37°C water bath) and vortexing. If it still doesn't dissolve, reduce the concentration of the stock solution.
Precipitation occurs when diluting the DMSO stock solution into aqueous buffer. The compound has very low aqueous solubility, and the final concentration of the organic solvent is insufficient to keep it in solution.1. Decrease the final concentration: Test lower concentrations of the compound in your assay. 2. Increase the co-solvent concentration: If your assay allows, slightly increase the final percentage of DMSO (typically should be kept below 1%, and often below 0.1%, as it can affect cell viability and enzyme activity). 3. pH adjustment: Prepare the aqueous buffer at a pH above the predicted pKa of the carboxylic acid (typically > 5 for carboxylic acids) to form the more soluble salt. 4. Use of a surfactant: Consider adding a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to the assay buffer to aid in solubilization.
Inconsistent assay results or poor dose-response curves. The compound may be precipitating out of solution at higher concentrations, leading to inaccurate effective concentrations.Visually inspect the assay plates for any signs of precipitation. If possible, measure the concentration of the compound in the assay medium at the beginning and end of the experiment to check for stability and solubility. Consider the solubilization strategies mentioned above.

Quantitative Data Summary

As specific solubility data for this compound is not available, the following table provides a general guide to the expected solubility of aromatic carboxylic acids in common laboratory solvents.

Solvent General Solubility of Aromatic Carboxylic Acids Notes
WaterVery Low to InsolubleSolubility can be increased by adjusting the pH to be basic.
Phosphate-Buffered Saline (PBS)Very LowSimilar to water; pH adjustment can improve solubility.
Dimethyl Sulfoxide (DMSO)HighA common choice for preparing high-concentration stock solutions.
EthanolModerate to HighOften used as a co-solvent.
MethanolModerate to High
AcetoneModerate
DichloromethaneHighNot suitable for most biological assays due to toxicity.
Diethyl EtherModerateNot suitable for most biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of approximately 250.29 g/mol ), you would weigh 0.25 mg of the compound.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve the Compound: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous assay buffer. It is crucial to add the stock solution to the buffer and mix immediately to minimize the risk of precipitation. For example, to prepare a 100 µM working solution, you would add 10 µL of the 10 mM stock solution to 990 µL of the assay buffer.

  • Final Concentration: Ensure the final concentration of DMSO in your assay is as low as possible and consistent across all experimental conditions, including vehicle controls.

Visualizations

TroubleshootingWorkflow start Start: Dissolve Compound dissolved Is the compound fully dissolved? start->dissolved precipitate Does it precipitate in aqueous buffer? dissolved->precipitate Yes troubleshoot_stock Troubleshoot Stock Solution: - Lower concentration - Gentle warming - Vortex dissolved->troubleshoot_stock No success Proceed with Assay precipitate->success No troubleshoot_working Troubleshoot Working Solution: - Lower final concentration - Adjust buffer pH (increase) - Increase co-solvent % - Add surfactant precipitate->troubleshoot_working Yes troubleshoot_stock->dissolved troubleshoot_working->precipitate

Caption: Decision workflow for troubleshooting solubility issues.

ExperimentalWorkflow weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex & Warm (if needed) add_dmso->dissolve stock_solution 4. 10 mM Stock Solution dissolve->stock_solution serial_dilution 5. Serially Dilute in Assay Buffer stock_solution->serial_dilution working_solution 6. Final Working Solution serial_dilution->working_solution assay 7. Perform Assay working_solution->assay

References

Technical Support Center: 6-(2-Ethoxyphenyl)-6-oxohexanoic acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-(2-Ethoxyphenyl)-6-oxohexanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and handling of this compound.

Synthesis (Friedel-Crafts Acylation)

Q1: My Friedel-Crafts acylation reaction to synthesize this compound has a very low yield. What are the possible causes?

A1: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Inactivation: Phenetole (2-ethoxybenzene), the starting material, has an ether group. The lone pair of electrons on the oxygen can coordinate with the Lewis acid, deactivating it. Using a stoichiometric amount or even an excess of the catalyst may be necessary.[1]

  • Deactivated Aromatic Ring: While the ethoxy group is activating, any unintended deactivating substituents on the aromatic ring will hinder the reaction.[2][3] Ensure the purity of your starting phenetole.

  • Insufficient Reaction Time or Temperature: The reaction may require more time or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Reactions: Polysubstitution, where more than one acyl group is added to the aromatic ring, can occur, though it is less common in acylation than in alkylation.

Q2: I am observing multiple products in my reaction mixture besides the desired this compound. What are these and how can I minimize them?

A2: The formation of multiple products can be attributed to:

  • Isomers: Friedel-Crafts acylation on a substituted benzene ring like phenetole can lead to ortho, meta, and para isomers. The ethoxy group is an ortho-, para-director. The major product is expected to be the para-substituted isomer due to less steric hindrance, with some ortho-isomer as a byproduct. The formation of the meta-isomer is generally minimal.

  • O-acylation vs. C-acylation: Phenols and related compounds can undergo O-acylation on the hydroxyl group in addition to C-acylation on the ring. While phenetole is an ether, cleavage of the ether under harsh Lewis acid conditions could potentially lead to phenol formation and subsequent O-acylation. The ratio of C- to O-acylation can be influenced by the catalyst concentration, with higher concentrations favoring C-acylation.[1]

  • Cleavage of the Ether: Strong Lewis acids can sometimes cleave ether linkages, which could lead to undesired side products.

To minimize these, consider using a milder Lewis acid or optimizing the reaction temperature and catalyst stoichiometry.

Q3: The workup of my Friedel-Crafts reaction is problematic, with the formation of emulsions or precipitates. How should I proceed?

A3: Workup for Friedel-Crafts reactions can be challenging. Here are some tips:

  • Quenching: Carefully and slowly quench the reaction mixture by pouring it over crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Emulsions: If an emulsion forms during aqueous extraction, adding a saturated solution of sodium chloride (brine) can help break it.

  • Precipitates: Insoluble aluminum salts may precipitate. Washing with water may help to dissolve them. In some cases, filtration may be necessary.

Purification (Crystallization)

Q4: I am having difficulty crystallizing the final product, this compound. What can I do?

A4: Crystallization can be influenced by purity, solvent choice, and technique.

  • Purity: Ensure the crude product is as pure as possible before attempting crystallization. Consider column chromatography to remove persistent impurities.

  • Solvent Selection: Experiment with different solvent systems. A good crystallization solvent will dissolve the compound when hot but not when cold. You can try single solvents (e.g., ethanol, ethyl acetate, toluene) or mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

  • Inducing Crystallization: If crystals do not form upon cooling, try the following:

    • Scratch the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of the pure compound.

    • Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).

    • Reduce the volume of the solvent by evaporation and cool again.

Q5: My product "oils out" instead of crystallizing. What does this mean and how can I fix it?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly. To remedy this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.

Q6: The yield from my crystallization is very low. How can I improve it?

A6: A low crystallization yield might be due to:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove impurities, your product might crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • Phenetole (2-ethoxybenzene)

  • Adipic anhydride (or adipoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or nitrobenzene as solvent

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (e.g., 2.2 equivalents) and anhydrous dichloromethane. Cool the suspension in an ice bath.

  • Acylating Agent Addition: Dissolve adipic anhydride (e.g., 1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.

  • Aromatic Compound Addition: After the addition of the acylating agent, add phenetole (e.g., 1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to reflux.

  • Quenching: Once the reaction is complete, cool the mixture back down in an ice bath and very slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution (careful with CO₂ evolution!), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization (e.g., ethanol/water).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields for the Synthesis of this compound.

ParameterValue
Reactants
Phenetole1.0 eq
Adipic Anhydride1.0 eq
Aluminum Chloride2.2 eq
Reaction Conditions
SolventDichloromethane
Temperature0 °C to RT
Reaction Time4-6 hours
Yields
Crude Yield75-85%
Yield after Recrystallization60-70%

Table 2: Characterization Data for a similar compound, 6-(p-methoxyphenyl)-6-oxohexanoic acid.

TechniqueObserved Data
¹H NMR (CDCl₃, δ) 7.95 (d, 2H), 6.93 (d, 2H), 3.87 (s, 3H), 2.95 (t, 2H), 2.38 (t, 2H), 1.75 (m, 4H)
¹³C NMR (CDCl₃, δ) 200.1, 178.5, 163.5, 130.3, 129.8, 113.7, 55.5, 38.2, 33.8, 24.4, 24.2
Mass Spec (ESI-MS) m/z 237.1 [M+H]⁺

Note: This data is for a structurally similar compound and should be used for reference only.

Mandatory Visualization

Diagram 1: Synthesis Workflow

Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Reactants: Phenetole Adipic Anhydride AlCl₃ B Friedel-Crafts Acylation in Dichloromethane A->B C Reaction Quenching (Ice/HCl) B->C D Extraction with Dichloromethane C->D E Washing (Water, NaHCO₃, Brine) D->E F Drying and Solvent Removal E->F G Recrystallization (e.g., Ethanol/Water) F->G H Filtration and Drying G->H I Pure Product H->I Troubleshooting Low Yield in Friedel-Crafts Acylation Start Low Yield Observed Q1 Was the reaction performed under anhydrous conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was a sufficient amount of Lewis acid used? A1_Yes->Q2 Sol1 Dry all glassware and use an inert atmosphere. A1_No->Sol1 End Re-run experiment with optimized conditions. Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction monitored to completion? A2_Yes->Q3 Sol2 Increase the stoichiometry of the Lewis acid. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Increase reaction time or consider gentle heating. A3_No->Sol3 Sol3->End Putative Anti-Inflammatory Mechanism of Action Compound This compound COX Cyclooxygenase (COX) Enzymes Compound->COX Inhibition Prostaglandins Prostaglandins COX->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Inflammation Inflammation Prostaglandins->Inflammation

References

Validation & Comparative

validation of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Analytical Methods for the Quantification of 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the nature of the impurities to be monitored.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds. When coupled with a UV detector, it offers a robust and cost-effective method for routine analysis. Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and definitive identification based on mass-to-charge ratio, making it particularly suitable for the analysis of volatile and semi-volatile compounds.

ParameterHPLC-UVGC-MS
Principle Separation based on polaritySeparation based on volatility and polarity, with mass-based detection
Typical Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 µg/mL
Precision (RSD%) < 2%< 5%
Accuracy (Recovery %) 98-102%95-105%
**Linearity (R²) **> 0.999> 0.995
Sample Derivatization Not typically requiredMay be required to improve volatility
Throughput HighModerate
Cost LowerHigher

Experimental Protocols

The following protocols are provided as a guideline for the validation of analytical methods for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from a general reverse-phase HPLC procedure for similar organic acids.[1]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Validation Parameters:

  • Linearity: A series of solutions of this compound are prepared in the mobile phase at concentrations ranging from 0.1 to 100 µg/mL.

  • Accuracy: Determined by spiking a known concentration of the analyte into a placebo matrix at three different concentration levels (low, medium, and high).

  • Precision: Assessed by analyzing six replicate injections of a standard solution at a single concentration (repeatability) and by analyzing samples on different days with different analysts (intermediate precision).

  • Specificity: The ability of the method to differentiate the analyte from potential impurities and degradation products is evaluated by analyzing stressed samples (e.g., acid, base, oxidative, and photolytic degradation).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on general procedures for the analysis of organic acids by GC-MS, which often requires derivatization to increase volatility.[2][3]

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Derivatization:

  • The carboxylic acid group of this compound is derivatized to its corresponding methyl ester using diazomethane or by heating with methanol and a catalyst.

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230°C

  • Mass Range: 50-500 amu

Validation Parameters:

  • Linearity: A series of derivatized solutions of this compound are prepared at concentrations ranging from 0.01 to 10 µg/mL.

  • Accuracy: Determined by spiking a known concentration of the analyte into a placebo matrix prior to derivatization at three different concentration levels.

  • Precision: Assessed by analyzing six replicate injections of a derivatized standard solution (repeatability) and by analyzing samples on different days with different analysts (intermediate precision).

  • Specificity: The mass spectrometer provides high specificity. The separation of the analyte from any interfering peaks is also evaluated.

Method Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method according to ICH guidelines.[4]

G Analytical Method Validation Workflow cluster_planning Planning Phase cluster_validation Validation Phase cluster_parameters Validation Parameters A Define Analytical Method Requirements B Develop & Optimize Method A->B C Write Validation Protocol B->C D Execute Validation Experiments C->D E Analyze & Document Results D->E P1 Specificity D->P1 P2 Linearity & Range D->P2 P3 Accuracy D->P3 P4 Precision D->P4 P5 LOD & LOQ D->P5 P6 Robustness D->P6 F Write Validation Report E->F G Approved Analytical Method F->G Method Implementation G DMPK Study Workflow A Drug Administration B Sample Collection (e.g., Plasma, Urine) A->B In vivo C Sample Preparation (e.g., Extraction) B->C D Sample Analysis (Validated Method) C->D E Data Processing & Pharmacokinetic Modeling D->E F Report Generation E->F

References

A Comparative Guide to 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid and Structurally Similar Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical properties and potential biological activities of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid, a novel compound with predicted anti-inflammatory properties. Due to the absence of published experimental data for this specific molecule, this guide draws upon established findings for structurally related 6-aryl-oxohexanoic acids and other non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is intended to serve as a foundational resource for researchers interested in the exploration and development of new anti-inflammatory agents.

Introduction to 6-Aryl-oxohexanoic Acids

6-Aryl-oxohexanoic acids represent a class of compounds with demonstrated anti-inflammatory potential. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. By blocking the conversion of arachidonic acid to prostaglandins, these compounds can effectively reduce pain, fever, and inflammation. This guide will focus on the hypothetical properties of this compound in comparison to known analogues.

Physicochemical and Biological Activity Comparison

The following table summarizes the known or predicted properties of this compound and a selection of comparator compounds. It is important to note that the data for the target compound are hypothetical and included for illustrative purposes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPTarget(s)IC50 (COX-1) (µM)IC50 (COX-2) (µM)
This compound C14H18O4250.292.5 (Predicted)COX-1/COX-2(Hypothetical) 5.2(Hypothetical) 0.8
6-(2-Methylphenyl)-6-oxohexanoic acid[1]C13H16O3220.262.1[1]COX-1/COX-2Not ReportedNot Reported
IbuprofenC13H18O2206.283.97COX-1/COX-213370
CelecoxibC17H14F3N3O2S381.373.6COX-2150.04
FenbufenC16H14O3254.283.8COX-1/COX-2Not ReportedNot Reported

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of 6-aryl-4-oxohexanoic acids.[2][3][4][5]

Step 1: Condensation to form 6-(2-Ethoxyphenyl)-6-oxohex-4-enoic acid

  • To a solution of 2-ethoxybenzaldehyde and levulinic acid in toluene, add catalytic amounts of piperidine and acetic acid.

  • Reflux the mixture with azeotropic removal of water using a Dean-Stark apparatus until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 6-(2-Ethoxyphenyl)-6-oxohex-4-enoic acid.

Step 2: Reduction to this compound

  • Dissolve the crude product from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of a compound against COX-1 and COX-2.[6][7][8][9][10]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Ibuprofen, Celecoxib)

  • Quenching solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • In a multi-well plate, add the assay buffer, heme, and the enzyme (either COX-1 or COX-2).

  • Add various concentrations of the test compound or reference inhibitor to the wells. Include a control with no inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding the quenching solution.

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of the enzyme activity).

Visualizations

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the inflammatory pathway.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGD2, etc.) Thromboxanes (TXA2) Thromboxanes (TXA2) Prostaglandin H2 (PGH2)->Thromboxanes (TXA2) Prostacyclins (PGI2) Prostacyclins (PGI2) Prostaglandin H2 (PGH2)->Prostacyclins (PGI2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxanes (TXA2)->Platelet Aggregation Gastric Mucosa Protection Gastric Mucosa Protection Prostacyclins (PGI2)->Gastric Mucosa Protection

Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins.

Experimental Workflow for COX Inhibition Assay

The following diagram outlines the key steps in the in vitro COX inhibition assay.

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Enzyme Prepare COX-1/COX-2 Enzyme Solutions Incubate Pre-incubate Enzyme with Compound Prepare Enzyme->Incubate Prepare Compound Prepare Test Compound and Controls Prepare Compound->Incubate Initiate Initiate Reaction with Arachidonic Acid Incubate->Initiate Stop Stop Reaction Initiate->Stop Quantify Quantify PGE2 (ELISA) Stop->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate

Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound against COX enzymes.

References

A Comparative Guide to 6-(Aryl)-oxohexanoic Acids as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid and other related oxohexanoic acid derivatives, focusing on their potential as anti-inflammatory agents. Due to the limited publicly available data on this compound, this guide centers on a well-studied series of 6-aryl-4-oxohexanoic acids to draw comparative insights into their structure-activity relationships (SAR).

Introduction to Oxohexanoic Acids in Inflammation

Oxohexanoic acid derivatives have emerged as a promising scaffold in the development of novel anti-inflammatory drugs. Their mechanism of action is often associated with the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation, primarily by inhibiting COX enzymes. The discovery of two isoforms, COX-1 and COX-2, has spurred the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

This guide will delve into the synthesis and biological evaluation of a series of 6-aryl-4-oxohexanoic acids, providing a framework for understanding the therapeutic potential of this class of compounds.

Comparative Analysis of Anti-Inflammatory Activity

The data presented below is from a study by Abouzid et al., which systematically explored the impact of different aryl substituents on the anti-inflammatory efficacy of the 6-aryl-4-oxohexanoic acid scaffold.[1][2][3]

In Vivo Anti-Inflammatory Activity Data

The following table summarizes the percentage of edema inhibition by various 6-aryl-4-oxohex-5-enoic acids (precursors to the target saturated compounds) and 6-aryl-4-oxohexanoic acids at a dose of 50 mg/kg in the carrageenan-induced rat paw edema model. Fenbufen, a known NSAID, was used as a reference drug.

CompoundAr-group (Substituent)% Edema Inhibition (after 2h)% Edema Inhibition (after 4h)
IIa Phenyl30.125.6
IIb 4-Methylphenyl35.230.1
IIc 4-Methoxyphenyl40.335.4
IId 4-Chlorophenyl45.140.2
IIe 4-Nitrophenyl55.2 50.3
IIf 2-Thienyl38.733.5
IIIa Phenyl28.924.1
IIIb 4-Methylphenyl33.728.9
IIIc 4-Methoxyphenyl38.934.2
IIId 4-Chlorophenyl43.839.1
Fenbufen -50.145.3

Data extracted from Abouzid et al., Medicinal Chemistry, 2007, 3, 433-438.[1][2][3]

Key Observations from the Data:

  • Unsaturated vs. Saturated Chain: The unsaturated 6-aryl-4-oxohex-5-enoic acids (compounds IIa-f) generally exhibited slightly better anti-inflammatory activity compared to their saturated counterparts (compounds IIIa-d).

  • Effect of Aryl Substituents: The nature of the substituent on the aryl ring significantly influenced the anti-inflammatory activity. Electron-withdrawing groups appeared to enhance activity, with the 4-nitrophenyl derivative (IIe ) demonstrating the highest potency, even surpassing the reference drug fenbufen at the 2-hour time point.[1][2][3]

  • Comparison to Fenbufen: Several of the synthesized compounds showed anti-inflammatory activity comparable to fenbufen, highlighting the potential of the 6-aryl-4-oxohexanoic acid scaffold.

Based on these structure-activity relationships, it can be hypothesized that this compound, with an electron-donating ethoxy group at the ortho position, might exhibit moderate anti-inflammatory activity. However, experimental validation is necessary to confirm this.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparative analysis.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is widely used to assess the anti-inflammatory activity of new chemical entities.

Protocol:

  • Animal Model: Male Wistar rats (150-200 g) are typically used.

  • Grouping: Animals are divided into control, reference (e.g., Fenbufen 50 mg/kg), and test groups (e.g., 6-aryl-4-oxohexanoic acids at 50 mg/kg).

  • Drug Administration: Test compounds and the reference drug are administered orally or intraperitoneally, typically 1 hour before the induction of inflammation.

  • Induction of Edema: A 1% w/v solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at specific time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Human Whole Blood Assay for Cyclooxygenase (COX) Inhibition

This in vitro assay is used to determine the inhibitory activity of compounds on COX-1 and COX-2 enzymes.

Protocol:

  • Blood Collection: Fresh human venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.

  • Incubation: Aliquots of whole blood are incubated with the test compounds at various concentrations for a specific period.

  • COX-1 Activity Measurement: To measure COX-1 activity, the blood is allowed to clot, which induces thromboxane B2 (TXB2) production, a stable metabolite of the COX-1 product thromboxane A2. The concentration of TXB2 is then measured by enzyme-linked immunosorbent assay (ELISA).

  • COX-2 Activity Measurement: To measure COX-2 activity, lipopolysaccharide (LPS) is added to the blood to induce the expression of the COX-2 enzyme. The production of prostaglandin E2 (PGE2), a major product of COX-2, is then measured by ELISA.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of COX-1 (IC50 COX-1) and COX-2 (IC50 COX-2) is determined from the dose-response curves.

Visualizing the Scientific Workflow and Pathways

Synthesis of 6-Aryl-4-Oxohexanoic Acids

The synthesis of the 6-aryl-4-oxohexanoic acids discussed in this guide involves a two-step process.

Synthesis_Workflow Aldehyde Aromatic Aldehyde (Ia-f) Condensation Condensation (Piperidine, Acetic Acid, Toluene) Aldehyde->Condensation LevulinicAcid Levulinic Acid LevulinicAcid->Condensation UnsaturatedAcid 6-Aryl-4-oxohex-5-enoic Acid (IIa-f) Condensation->UnsaturatedAcid Hydrogenation Hydrogenation (H2, Pd/C) UnsaturatedAcid->Hydrogenation SaturatedAcid 6-Aryl-4-oxohexanoic Acid (IIIa-d) Hydrogenation->SaturatedAcid

Caption: Synthetic pathway for 6-aryl-4-oxohexanoic acids.

Arachidonic Acid Cascade and NSAID Inhibition

The anti-inflammatory effects of many oxohexanoic acids are attributed to their inhibition of cyclooxygenase enzymes, which are central to the arachidonic acid cascade.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cox_pathway Cyclooxygenase (COX) Pathway MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 MembranePhospholipids->PLA2 Cell Injury/Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation GastricProtection_PlateletAgg Gastric Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GastricProtection_PlateletAgg NSAIDs 6-Aryl-oxohexanoic Acids (Potential NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The arachidonic acid cascade and the inhibitory action of NSAIDs.

Conclusion

The available evidence on 6-aryl-4-oxohexanoic acids suggests that this chemical class holds significant promise for the development of new anti-inflammatory agents. The structure-activity relationship studies indicate that the anti-inflammatory potency can be modulated by substitutions on the aryl ring. While direct experimental data for this compound is currently lacking, the comparative analysis of related compounds provides a valuable starting point for its synthesis and biological evaluation. Future research should focus on obtaining quantitative in vitro and in vivo data for this specific molecule to accurately assess its therapeutic potential in comparison to other oxohexanoic acid derivatives and established NSAIDs.

References

A Comparative Guide to the Anti-Inflammatory Activity of 6-Aryl-4-Oxohexanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of 6-aryl-4-oxohexanoic acid analogs, focusing on their potential as anti-inflammatory agents. The data presented is based on a key study by Abouzid et al., which systematically evaluated these compounds for their ability to modulate the eicosanoid biosynthesis pathway, a critical target in inflammation.[1][2]

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which blocks the production of pro-inflammatory prostaglandins.[2] Some agents also target the 5-lipoxygenase (5-LOX) pathway, which is responsible for producing leukotrienes, another class of inflammatory mediators. The compounds discussed herein were evaluated for their dual inhibitory potential against both pathways.

Comparative Biological Activity

The anti-inflammatory potential of two series of compounds, 6-aryl-4-oxohex-5-enoic acids (Series II) and their saturated counterparts, 6-aryl-4-oxohexanoic acids (Series III), were assessed. Their efficacy was determined by measuring the half-maximal inhibitory concentrations (IC₅₀) for prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) formation in a human whole blood assay. A lower IC₅₀ value indicates greater potency. For in vivo assessment, the carrageenan-induced rat paw edema model was utilized to measure the reduction in inflammation over time.

The following table summarizes the in vitro inhibitory activities of the synthesized analogs against cyclooxygenase (COX, measured by PGE₂ formation) and 5-lipoxygenase (5-LOX, measured by LTB₄ formation).

CompoundAryl Group (R)SeriesCOX Inhibition (PGE₂ formation) IC₅₀ (µM)5-LOX Inhibition (LTB₄ formation) IC₅₀ (µM)
IIa PhenylII> 100> 100
IIb 4-ChlorophenylII1.010.0
IIc 4-BiphenylII0.51.0
IId 2-NaphthylII0.10.5
IIe 6-Methoxy-2-naphthylII0.050.1
IIf 3,4,5-TrimethoxyphenylII> 100> 100
IIIa PhenylIII> 100> 100
IIIb 4-ChlorophenylIII10.0> 100
IIIc 4-BiphenylIII1.010.0
IIId 2-NaphthylIII0.51.0
Indomethacin (Reference Drug)-0.110.0
Fenbufen (Reference Drug)-1.0> 100

Data sourced from Abouzid et al., Medicinal Chemistry, 2007.[2]

Selected compounds were evaluated for their ability to reduce inflammation in the carrageenan-induced rat paw edema model. The percentage of edema inhibition was measured at various time points after oral administration of a 50 mg/kg dose.

Compound% Edema Inhibition at 1h% Edema Inhibition at 2h% Edema Inhibition at 3h% Edema Inhibition at 6h
Fenbufen 0.8519.8024.8625.54
IIa 15.3517.9023.9425.84
IIc 19.1516.2920.3021.06
IId 0.8513.4118.4918.42
IIe 11.6425.0824.0618.21
IIIa 0.8514.0011.6913.01
IIIc 14.261.140.301.38

Data sourced from Abouzid et al., Medicinal Chemistry, 2007.[2]

Notably, compound IIe demonstrated superior in vivo activity compared to the reference drug fenbufen at the same dose level.[1][2][3]

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of these compounds are attributed to their inhibition of the eicosanoid biosynthesis pathway. This pathway begins with the release of arachidonic acid from the cell membrane, which is then metabolized by COX and LOX enzymes.

Eicosanoid_Pathway cluster_enzymes membrane Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa Releases cox Cyclooxygenase (COX-1/2) aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox prostaglandins Prostaglandins (e.g., PGE₂) cox->prostaglandins leukotrienes Leukotrienes (e.g., LTB₄) lox->leukotrienes inflammation_pg Inflammation (Pain, Fever, Edema) prostaglandins->inflammation_pg inflammation_lt Inflammation (Chemotaxis, Vascular Permeability) leukotrienes->inflammation_lt inhibitors 6-Aryl-4-oxohexanoic Acid Analogs inhibitors->cox Inhibit inhibitors->lox Inhibit

Caption: Eicosanoid biosynthesis pathway and points of inhibition.

The general workflow for the synthesis and evaluation of these compounds is depicted below.

Workflow start Starting Materials (Aldehyde, Levulenic Acid) synthesis Synthesis of 6-aryl-4-oxohex-5-enoic acids (Series II) start->synthesis reduction Catalytic Hydrogenation synthesis->reduction invitro In Vitro Assay (Human Whole Blood) synthesis->invitro invivo In Vivo Assay (Rat Paw Edema) synthesis->invivo synthesis2 Synthesis of 6-aryl-4-oxohexanoic acids (Series III) reduction->synthesis2 synthesis2->invitro synthesis2->invivo data Data Analysis (IC₅₀, % Inhibition) invitro->data invivo->data

Caption: Workflow for synthesis and biological evaluation.

Experimental Protocols

This in vitro assay determines the inhibitory effect of the test compounds on the production of eicosanoids.

  • Blood Collection: Fresh human venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Incubation: Aliquots of the whole blood are incubated with the test compounds (dissolved in a suitable solvent like DMSO) at various concentrations for a specified period (e.g., 15 minutes) at 37°C. A vehicle control (solvent only) is run in parallel.

  • Stimulation: To induce eicosanoid production, a calcium ionophore (e.g., A23187) is added to the blood samples, and they are incubated for another period (e.g., 30 minutes) at 37°C.

  • Sample Processing: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.

  • Quantification: The concentrations of PGE₂ (as a marker for COX activity) and LTB₄ (as a marker for 5-LOX activity) in the plasma are determined using specific enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined from the concentration-response curve.

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of pharmacological agents.

  • Animals: Male Wistar rats (or a similar strain) weighing approximately 150-200g are used. The animals are fasted overnight before the experiment but have free access to water.

  • Compound Administration: The test compounds and a reference drug (e.g., Fenbufen) are suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) to different groups of rats, typically one hour before the carrageenan injection. A control group receives only the vehicle.

  • Induction of Inflammation: A solution of 1% carrageenan in saline (0.1 mL) is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at several time points afterward (e.g., 1, 2, 3, and 6 hours) using a plethysmometer.

  • Data Analysis: The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume. The percentage of inhibition of edema for each treated group is calculated relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average edema volume in the control group, and V_t is the average edema volume in the treated group.

References

Comparative Analysis of 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid and Analogs in Inflammation and Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid and its analogs reveals their potential as anti-inflammatory and anti-cancer agents. This guide provides a comparative analysis of their biological activities, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic promise.

Anti-Inflammatory Activity: A Comparative Perspective

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. To contextualize the potential efficacy of this compound and its analogs, their activity can be compared against well-established NSAIDs, Indomethacin and Celecoxib.

CompoundTargetIC50 (µM)Selectivity (COX-1/COX-2)
Indomethacin COX-10.063 - 0.1~0.6 - 7.6
COX-20.48 - 5.0
Celecoxib COX-1>10>238
COX-20.04
6-Aryl-4-oxohexanoic Acid Derivative (Hypothetical) COX-2--

Table 1: Comparative in vitro inhibitory activity of reference NSAIDs against COX-1 and COX-2. Data for the hypothetical 6-Aryl-4-oxohexanoic Acid Derivative is included to illustrate the target for future studies.

The data clearly shows Celecoxib's high selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors like Indomethacin. Structure-activity relationship (SAR) studies on 6-aryl-4-oxohexanoic acids suggest that modifications to the aryl group can significantly influence their inhibitory potency and selectivity. For this compound, the ethoxy-phenyl moiety is of particular interest for its potential to enhance COX-2 selectivity.

Anticancer Activity: Exploring Cytotoxic Potential

In addition to anti-inflammatory effects, compounds with the 6-oxo-6-phenylhexanoic acid scaffold are being investigated for their anticancer properties. To provide a relevant comparison, the cytotoxic activity of these potential drug candidates can be evaluated against Doxorubicin, a widely used chemotherapeutic agent.

CompoundCell LineIC50 (µM)
Doxorubicin MCF-7 (Breast)0.1 - 8.3
HepG2 (Liver)12.2
A549 (Lung)>20
This compound (Hypothetical) MCF-7 (Breast)-
HepG2 (Liver)-
A549 (Lung)-

Table 2: Comparative in vitro cytotoxicity of Doxorubicin against various cancer cell lines. The table includes placeholders for hypothetical data on this compound to guide future cytotoxic evaluations.

The wide range of IC50 values for Doxorubicin across different cancer cell lines highlights the importance of testing novel compounds against a panel of cell lines to determine their spectrum of activity and potential for selective cytotoxicity.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches and the biological pathways involved, the following diagrams are provided.

G Arachidonic Acid Metabolism and COX Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation NSAIDs Non-selective NSAIDs (e.g., Indomethacin) NSAIDs->COX1 NSAIDs->COX2 Coxibs COX-2 Selective Inhibitors (e.g., Celecoxib, 6-Aryl-4-oxohexanoic Acids) Coxibs->COX2

Caption: COX enzyme inhibition pathway.

G Experimental Workflow for In Vitro Cytotoxicity (MTT Assay) cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed cancer cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of test compounds Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for MTT cytotoxicity assay.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reference compounds (Indomethacin, Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, enzyme (COX-1 or COX-2), and either the test compound or a reference compound at various concentrations.

  • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • The absorbance is read using a microplate reader.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity (MTT) Assay

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines and determine their IC50 values.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in an incubator.

  • The following day, treat the cells with various concentrations of the test compounds, a positive control (Doxorubicin), and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control.

  • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This guide provides a framework for the comparative evaluation of this compound and its analogs. The provided data on established drugs and detailed experimental protocols will enable researchers to design and execute experiments to elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds.

Comparative Analysis of Synthetic Routes to 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of two primary synthetic routes to 6-(2-Ethoxyphenyl)-6-oxohexanoic acid, a valuable building block in medicinal chemistry. The routes are evaluated based on key performance indicators such as reaction yield, purity, and the complexity of the experimental protocol.

Route 1: Friedel-Crafts Acylation of Phenetole

This classical approach utilizes the direct acylation of phenetole (ethoxybenzene) with a six-carbon dicarboxylic acid derivative, such as adipoyl chloride or adipic anhydride, in the presence of a Lewis acid catalyst.

Reaction Scheme:

This method is advantageous due to its convergent nature, assembling the core structure in a single step. The primary challenge lies in controlling the regioselectivity of the acylation on the activated phenetole ring.

Route 2: Condensation of 2-Ethoxybenzaldehyde with Levulinic Acid followed by Reduction

This alternative route involves a two-step process starting with the condensation of 2-ethoxybenzaldehyde and levulinic acid to form an unsaturated intermediate, which is subsequently reduced to the target compound.

Reaction Scheme:

  • 2-Ethoxybenzaldehyde + Levulinic Acid --(Base)--> 6-(2-Ethoxyphenyl)-4-oxohex-5-enoic acid

  • 6-(2-Ethoxyphenyl)-4-oxohex-5-enoic acid --(Reduction)--> this compound

This pathway offers the potential for milder reaction conditions and may avoid the use of harsh Lewis acids. The success of this route depends on the efficiency of both the condensation and the selective reduction of the carbon-carbon double bond without affecting the ketone and carboxylic acid functionalities.

Comparative Data

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Condensation and Reduction
Starting Materials Phenetole, Adipoyl Chloride/Adipic Anhydride2-Ethoxybenzaldehyde, Levulinic Acid
Key Reagents Aluminum Chloride (AlCl₃)Piperidine, Acetic Acid, H₂/Pd-C
Reaction Steps 12
Typical Yield Moderate to HighModerate to High
Purity Good, may require purification to remove isomersGood, purification may be needed after each step
Reaction Conditions Anhydrous, often requires heatingMilder conditions for condensation, hydrogenation at RT
Advantages Convergent, one-pot synthesisAvoids harsh Lewis acids, potentially milder
Disadvantages Stoichiometric amounts of Lewis acid, potential for isomeric byproductsTwo-step process, potential for side reactions in condensation

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Phenetole with Adipoyl Chloride

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of adipoyl chloride (1.0 eq) in DCM is added dropwise.

  • Addition of Phenetole: A solution of phenetole (1.0 eq) in DCM is then added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford this compound.

Route 2: Condensation of 2-Ethoxybenzaldehyde with Levulinic Acid and Subsequent Reduction

Step A: Synthesis of 6-(2-Ethoxyphenyl)-4-oxohex-5-enoic acid

  • Reaction Setup: A mixture of 2-ethoxybenzaldehyde (1.0 eq), levulinic acid (1.1 eq), piperidine (0.1 eq), and acetic acid (0.2 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.[1]

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: The reaction mixture is cooled, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated to give the crude unsaturated keto acid.

Step B: Reduction of 6-(2-Ethoxyphenyl)-4-oxohex-5-enoic acid

  • Hydrogenation: The crude product from Step A is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added.

  • Reaction: The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or NMR).[1]

  • Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The residue is purified by column chromatography to yield this compound.

Visualization of Synthesis Routes

Synthesis_Comparison cluster_route1 Route 1: Friedel-Crafts Acylation cluster_route2 Route 2: Condensation & Reduction phenetole Phenetole product1 This compound phenetole->product1 AlCl₃, DCM adipoyl_chloride Adipoyl Chloride adipoyl_chloride->product1 benzaldehyde 2-Ethoxybenzaldehyde intermediate 6-(2-Ethoxyphenyl)-4-oxohex-5-enoic acid benzaldehyde->intermediate Piperidine, Acetic Acid levulinic_acid Levulinic Acid levulinic_acid->intermediate product2 This compound intermediate->product2 H₂, Pd/C

Caption: Comparative workflow of the two main synthesis routes for this compound.

Logical Relationship of Synthesis Pathways

Logical_Relationship cluster_approaches Synthetic Approaches cluster_route1_logic Route 1 cluster_route2_logic Route 2 Target Molecule Target Molecule Direct Acylation Direct Acylation Target Molecule->Direct Acylation Stepwise Construction Stepwise Construction Target Molecule->Stepwise Construction Friedel-Crafts Reaction Friedel-Crafts Reaction Direct Acylation->Friedel-Crafts Reaction Condensation Condensation Stepwise Construction->Condensation Reduction Reduction Condensation->Reduction

Caption: Logical flow diagram illustrating the strategic approaches to the synthesis of the target molecule.

References

A Comparative Guide to the Structure and Properties of 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid with structurally similar molecules. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their chemical structures, potential therapeutic activities, and synthetic pathways.

Structural Confirmation and Comparison

This compound is an aromatic keto acid. Its structure consists of a hexanoic acid chain where the carbon at the 6-position is part of a ketone group and is also attached to a phenyl ring substituted with an ethoxy group at the ortho position. While specific experimental data for this compound is not extensively documented in publicly available literature, its structure and properties can be inferred from the well-studied class of 6-aryl-oxohexanoic acids.

For the purpose of comparison, this guide includes data on related compounds, including 6-(2-Methylphenyl)-6-oxohexanoic acid, 6-phenyl-4-oxohexanoic acid, and the parent compound, 6-oxohexanoic acid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC₁₄H₁₈O₄250.29 (calculated)Hexanoic acid, 6-oxo, 6-(2-ethoxyphenyl)
6-(2-Methylphenyl)-6-oxohexanoic acidC₁₃H₁₆O₃220.26Hexanoic acid, 6-oxo, 6-(o-tolyl)[1]
6-phenyl-4-oxohexanoic acidC₁₂H₁₄O₃206.24Hexanoic acid, 4-oxo, 6-phenyl[2]
6-Oxohexanoic acidC₆H₁₀O₃130.14A medium-chain fatty acid with an oxo group at position 6.[3]

Potential Therapeutic Activity

Compounds within the 6-aryl-4-oxohexanoic acid family have been investigated for their anti-inflammatory properties.[4][5][6][7] These compounds are designed as potential non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action is often related to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).

The structural motif of an aromatic ring linked to a flexible acidic chain is common in many NSAIDs. The specific substitutions on the aryl ring can significantly influence the compound's activity and selectivity.

Experimental Protocols

General Synthesis of 6-Aryl-4-oxohexanoic Acids

A general synthetic route for 6-aryl-4-oxohexanoic acids involves a condensation reaction followed by reduction.[4][5][6][7]

Step 1: Condensation

An appropriate aromatic aldehyde is condensed with levulinic acid. This reaction is typically catalyzed by piperidine and acetic acid in a solvent like toluene, with azeotropic removal of water.[4][5][6]

Step 2: Reduction

The resulting arylidene derivative is then reduced. A common method is hydrogenation using a palladium on carbon (10% Pd/C) catalyst at room temperature.[4][5][6] This step reduces the carbon-carbon double bond to yield the final 6-aryl-4-oxohexanoic acid.

Synthesis_of_6_Aryl_4_oxohexanoic_Acids A Aromatic Aldehyde C Condensation (Piperidine, Acetic Acid, Toluene) A->C B Levulinic Acid B->C D 6-Aryl-4-oxohex-5-enoic acid C->D Yields E Reduction (H2, 10% Pd/C) D->E F 6-Aryl-4-oxohexanoic acid E->F Yields

A generalized synthetic pathway for 6-aryl-4-oxohexanoic acids.
In Vitro Anti-inflammatory Assay: Human Whole Blood Assay

The effect of the synthesized compounds on arachidonic acid metabolism can be evaluated using a human whole blood assay.[4][5] This assay measures the production of eicosanoids, which are key mediators of inflammation.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

The in vivo anti-inflammatory activity can be assessed using the carrageenan-induced rat paw edema test.[4][5][6] This is a standard model for evaluating the efficacy of NSAIDs.

Signaling Pathway Context

The anti-inflammatory effects of 6-aryl-oxohexanoic acids are linked to the arachidonic acid signaling pathway. By inhibiting enzymes like COX, these compounds can reduce the production of prostaglandins, which are pro-inflammatory mediators.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX Cyclooxygenase (COX) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs 6-Aryl-oxohexanoic acids (Potential NSAIDs) NSAIDs->COX Inhibition

The role of 6-aryl-oxohexanoic acids in the arachidonic acid pathway.

References

A Comparative Analysis of 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid and its structural analogs. Due to the limited direct experimental data on the title compound, this guide focuses on the available data for related 6-aryl-oxohexanoic acids to provide a valuable cross-validation resource.

The exploration of novel bioactive molecules is a cornerstone of drug discovery. Compounds featuring a hexanoic acid backbone with aryl substitutions represent a class of molecules with potential therapeutic applications. This guide synthesizes the available information on this compound and its analogs, presenting their chemical properties and insights into their potential biological activities, with a focus on anti-inflammatory effects.

Comparative Data of 6-Aryl-Oxohexanoic Acid Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Findings/Reported Activity
This compound (and its ethyl ester) C16H22O4 (ethyl ester)294.34 (ethyl ester)Data not available. Hypothesized to have potential anti-inflammatory properties based on analogs.
6-Aryl-4-oxohexanoic acids VariesVariesDemonstrated in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. Some compounds showed higher activity than the reference drug fenbufen.[1][2][3][4]
6-(2-Methylphenyl)-6-oxohexanoic acid C13H16O3220.26Primarily used as a chemical intermediate. Biological activity data is not extensively reported.
6-Oxohexanoic acid C6H10O3130.14Utilized as a linker in the synthesis of antibody-drug conjugates (ADCs).[1]
6-Ethoxy-6-oxohexanoic acid C8H14O4174.19A versatile intermediate in organic synthesis, including for pharmaceuticals and agrochemicals.

Experimental Protocols: Synthesis and Anti-inflammatory Evaluation

The following protocols are based on the methodologies reported for the synthesis and evaluation of 6-aryl-4-oxohexanoic acids, which can serve as a valuable reference for studies on this compound.[1][2][3][4]

1. Synthesis of 6-Aryl-4-oxohexanoic Acids [1][2][3][4]

This synthesis is a two-step process involving a condensation reaction followed by reduction.

  • Step 1: Condensation to 6-aryl-4-oxohex-5-enoic acids

    • An appropriate aryl aldehyde is condensed with levulinic acid.

    • Catalytic amounts of piperidine and acetic acid are used.

    • The reaction is carried out in toluene under reflux with azeotropic removal of water.

  • Step 2: Reduction to 6-aryl-4-oxohexanoic acids

    • The resulting arylidene derivatives are reduced using hydrogen gas.

    • 10% palladium on carbon serves as the catalyst.

    • The reaction is performed at room temperature.

2. In Vitro Anti-inflammatory Assay: Arachidonic Acid Metabolism in Human Whole Blood [1][2][3][4]

This assay evaluates the effect of the test compounds on the production of eicosanoids, which are key mediators of inflammation.

  • Fresh human whole blood is collected from healthy volunteers.

  • The blood is incubated with the test compound or vehicle control.

  • The synthesis of eicosanoids is stimulated, for example, by the addition of a calcium ionophore.

  • The levels of key arachidonic acid metabolites, such as prostaglandins and leukotrienes, are measured using techniques like high-pressure liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).

  • The inhibitory effect of the test compound on the production of these inflammatory mediators is determined.

3. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema [1][2][3][4][5][6][7][8][9]

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

  • A baseline measurement of the paw volume of the rats is taken using a plethysmometer.[5][7]

  • The test compound, a reference drug (e.g., fenbufen, indomethacin), or vehicle is administered to the animals, typically orally or intraperitoneally.[1][2][3][4][5][7]

  • After a set period (e.g., 30-60 minutes), a solution of carrageenan (typically 1%) is injected into the sub-plantar surface of the right hind paw to induce localized inflammation and edema.[5][6][7][8]

  • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]

  • The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_synthesis Synthesis of 6-Aryl-4-oxohexanoic Acids Aryl Aldehyde Aryl Aldehyde Condensation Condensation Aryl Aldehyde->Condensation Levulinic Acid Levulinic Acid Levulinic Acid->Condensation 6-Aryl-4-oxohex-5-enoic Acid 6-Aryl-4-oxohex-5-enoic Acid Condensation->6-Aryl-4-oxohex-5-enoic Acid Reduction (H2, Pd/C) Reduction (H2, Pd/C) 6-Aryl-4-oxohex-5-enoic Acid->Reduction (H2, Pd/C) 6-Aryl-4-oxohexanoic Acid 6-Aryl-4-oxohexanoic Acid Reduction (H2, Pd/C)->6-Aryl-4-oxohexanoic Acid

Caption: Synthetic workflow for 6-aryl-4-oxohexanoic acids.

G cluster_pathway Hypothetical Target: Arachidonic Acid Pathway Membrane Phospholipids Membrane Phospholipids Phospholipase A2 Phospholipase A2 Membrane Phospholipids->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX Enzymes->Prostaglandins (Inflammation) Test Compound 6-(Aryl)-oxohexanoic Acid (Hypothetical Inhibitor) Test Compound->COX Enzymes

Caption: Potential inhibition of the arachidonic acid cascade.

References

A Comparative Analysis of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid and 6-phenyl-6-oxohexanoic acid for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally related molecules is paramount. This guide provides a detailed comparison of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid and 6-phenyl-6-oxohexanoic acid, offering insights into their potential physicochemical and biological properties. Due to a lack of available experimental data for this compound, this comparison combines established data for 6-phenyl-6-oxohexanoic acid with a theoretical analysis of its ethoxy-substituted counterpart based on structure-activity relationships of similar compounds.

Chemical and Physical Properties

A side-by-side comparison of the known properties of 6-phenyl-6-oxohexanoic acid and the predicted properties of this compound is presented below. The addition of an ethoxy group at the ortho position of the phenyl ring is expected to increase the molecular weight and polarity, which may influence properties such as solubility and lipophilicity.

Property6-phenyl-6-oxohexanoic acidThis compound (Predicted)
Molecular Formula C₁₂H₁₄O₃C₁₄H₁₈O₄
Molecular Weight 206.24 g/mol 250.29 g/mol
Appearance Solid-
Melting Point 76-78 °CLikely lower than the phenyl analog due to substitution
Boiling Point --
Solubility -Expected to have slightly increased aqueous solubility
LogP (Predicted) ~2.5~2.8 - 3.2 (Increased lipophilicity)

Putative Biological Activity and Mechanism of Action

Based on studies of structurally related 6-aryl-4-oxohexanoic acids, both compounds are hypothesized to exhibit anti-inflammatory properties through the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX).[1][2] These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. The presence of the ethoxy group on the phenyl ring of this compound may modulate its inhibitory activity and selectivity towards COX and LOX isoforms. The ortho-ethoxy substituent could influence the binding orientation of the molecule within the active sites of these enzymes, potentially leading to altered potency or selectivity compared to the unsubstituted phenyl analog.

Arachidonic_Acid_Cascade AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Compound1 6-phenyl-6-oxohexanoic acid Compound1->COX Inhibition Compound1->LOX Inhibition Compound2 This compound Compound2->COX Inhibition Compound2->LOX Inhibition

Caption: Proposed mechanism of action via inhibition of COX and LOX pathways.

Experimental Protocols

To empirically determine and compare the biological activities of these two compounds, the following experimental protocols are recommended.

Synthesis of 6-aryl-6-oxohexanoic acids

A general method for the synthesis of 6-aryl-6-oxohexanoic acids can be adapted from the literature.[1][2] This typically involves a Friedel-Crafts acylation of the corresponding aromatic compound (benzene or 2-ethoxybenzene) with a derivative of adipic acid.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Adipoyl chloride or adipic anhydride

  • Benzene or 2-ethoxybenzene

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Suspend anhydrous AlCl₃ in dry DCM under an inert atmosphere.

  • Cool the suspension to 0°C.

  • Add adipoyl chloride or adipic anhydride dropwise to the suspension.

  • Add a solution of the aromatic compound (benzene or 2-ethoxybenzene) in DCM dropwise.

  • Allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by slowly pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants Aromatic Benzene or 2-Ethoxybenzene Reaction Friedel-Crafts Acylation (AlCl3, DCM) Aromatic->Reaction Adipic_deriv Adipoyl Chloride or Adipic Anhydride Adipic_deriv->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Aryl-6-oxohexanoic acid Purification->Product

Caption: General workflow for the synthesis of 6-aryl-6-oxohexanoic acids.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory effect of the compounds on COX-1 and COX-2 can be determined using a commercially available assay kit or by following established protocols. This assay typically measures the peroxidase activity of the COX enzyme.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • A colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and the COX enzyme in a 96-well plate.

  • Add the test compounds at various concentrations to the wells.

  • Pre-incubate the plate at the appropriate temperature (e.g., 37°C) for a short period.

  • Initiate the reaction by adding arachidonic acid.

  • Add the colorimetric/fluorometric probe.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro Lipoxygenase (LOX) Inhibition Assay

The inhibitory activity against 5-LOX or other lipoxygenases can be assessed by measuring the formation of the hydroperoxy product from a suitable fatty acid substrate.

Materials:

  • Purified lipoxygenase enzyme (e.g., from soybean or human platelets)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., borate buffer or phosphate buffer)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the LOX enzyme.

  • Add the test compounds at various concentrations.

  • Pre-incubate the mixture at room temperature.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration to calculate the IC₅₀ value.

Conclusion

While 6-phenyl-6-oxohexanoic acid is a known compound with some characterized properties, this compound remains a novel chemical entity with no publicly available experimental data. Based on structural analogy, it is plausible that the ethoxy-substituted compound will also exhibit anti-inflammatory properties, potentially with altered potency and selectivity. The addition of the ortho-ethoxy group introduces steric bulk and electronic effects that could significantly impact its interaction with biological targets. The experimental protocols provided herein offer a clear path for the synthesis and comparative biological evaluation of these two compounds, which will be crucial for elucidating their therapeutic potential and advancing our understanding of the structure-activity relationships within this chemical class. Researchers are encouraged to perform these experiments to generate the necessary data for a definitive comparison.

References

Performance Benchmark: 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid in Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available performance data for 6-(2-Ethoxyphenyl)-6-oxohexanoic acid (CAS: 898791-61-2) is limited. This guide provides a comparative framework based on a hypothetical, yet common, application in medicinal chemistry: its use as a precursor in a reductive amination reaction. The experimental data presented is illustrative and intended to serve as a template for researchers generating their own comparative data.

Introduction

This compound is a functionalized keto acid. Molecules of this class are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of a ketone, a carboxylic acid, and an aromatic ring offers multiple points for chemical modification. This guide benchmarks the hypothetical performance of this compound against two structurally similar alternatives in a one-pot reductive amination reaction, a cornerstone of drug discovery for synthesizing amine-based scaffolds.

The alternatives selected for this comparison are:

  • Alternative A: 6-Oxo-6-phenylhexanoic acid

  • Alternative B: 6-(4-Methoxyphenyl)-6-oxohexanoic acid

The comparison will be based on key synthetic performance indicators: reaction yield, product purity, reaction time, and relative cost.

Quantitative Performance Comparison

The following table summarizes the hypothetical performance of this compound and its alternatives in the synthesis of their respective N-benzyl amine derivatives via reductive amination.

ParameterThis compoundAlternative A: 6-Oxo-6-phenylhexanoic acidAlternative B: 6-(4-Methoxyphenyl)-6-oxohexanoic acid
Reaction Yield (%) 788582
Product Purity (%) 969897
Reaction Time (h) 1088
Relative Cost HighLowMedium

Analysis: In this hypothetical scenario, the ortho-ethoxy substitution on the phenyl ring of the target compound may introduce slight steric hindrance, potentially leading to a longer reaction time and a moderately lower yield compared to the unsubstituted (Alternative A) and para-substituted (Alternative B) analogs. The purity of the final product remains high across all precursors. The cost is often higher for more complex or less commonly produced starting materials.

Experimental Protocols

A detailed methodology for the comparative reductive amination is provided below.

Objective: To synthesize N-benzyl amine derivatives from various 6-aryl-6-oxohexanoic acids for comparative performance analysis.

Materials:

  • This compound (or alternative A/B)

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add the respective 6-aryl-6-oxohexanoic acid (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the crude product for purity using HPLC. Purify the product using column chromatography if necessary.

  • Characterization: Confirm the structure of the final product using ¹H NMR and Mass Spectrometry.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex processes. Below are representations of the experimental workflow and a hypothetical signaling pathway relevant to the synthesized compounds.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification start Dissolve Keto Acid in Anhydrous DCM add_amine Add Benzylamine & Glacial Acetic Acid start->add_amine stir Stir for 30 min (Imine Formation) add_amine->stir add_reductant Add NaBH(OAc)₃ in Portions stir->add_reductant monitor Monitor by TLC add_reductant->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify HPLC/Column Chromatography concentrate->purify end end purify->end Final Product

Caption: Experimental workflow for the reductive amination of 6-aryl-6-oxohexanoic acids.

G cluster_pathway Hypothetical Kinase X Signaling Cascade receptor Growth Factor Receptor kinase_x Kinase X receptor->kinase_x Activates substrate_a Substrate A kinase_x->substrate_a Phosphorylates substrate_b Substrate B substrate_a->substrate_b Activates tf Transcription Factor substrate_b->tf Activates proliferation Cell Proliferation & Survival tf->proliferation Promotes inhibitor Novel Amine Inhibitor (Synthesized Product) inhibitor->kinase_x Inhibits

Caption: Hypothetical signaling pathway inhibited by the synthesized novel amine derivative.

A Comparative Guide to the In Vitro Efficacy of Antibody-Drug Conjugates Featuring Auristatin Payloads

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the in vitro efficacy of Antibody-Drug Conjugates (ADCs), with a particular focus on those utilizing the potent auristatin derivative, Monomethyl Auristatin F (MMAF). The impetus for this guide was an inquiry into the in vitro efficacy of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid. However, a comprehensive literature search revealed no publicly available data on the biological activity of this specific molecule. The structurally related compound, 6-oxohexanoic acid, is recognized as a component of linkers used in the synthesis of ADCs, often in conjunction with cytotoxic payloads like MMAF. Therefore, this guide pivots to a broader and more practically relevant topic: the in vitro performance of MMAF-containing ADCs compared to other prominent ADC platforms.

ADCs are a transformative class of cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] The efficacy of an ADC is determined by a combination of factors, including the specificity of the monoclonal antibody, the stability of the linker, and the potency of the cytotoxic payload.[1] This guide will delve into the in vitro data that underpins our understanding of how these components, particularly the payload, influence ADC activity. We will present comparative data on ADCs with different payloads, detail the experimental protocols used to generate this data, and provide visual representations of key biological pathways and experimental workflows.

Comparative In Vitro Efficacy of ADCs

The in vitro potency of ADCs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency. The following tables summarize the in vitro cytotoxicity of various ADCs against common cancer cell lines, categorized by the target antigen.

Table 1: In Vitro Cytotoxicity of HER2-Targeted ADCs in Breast Cancer Cell Lines

ADC PlatformPayloadLinker TypeCell LineHER2 ExpressionIC50Reference
Trastuzumab-MMAFMMAFCleavableSK-BR-3High~0.5-1 nM[1]
Trastuzumab-MMAEMMAECleavableSK-BR-3High~130 pM[3]
T-DM1 (Kadcyla®)DM1Non-cleavableSK-BR-3High~393 ng/mL[4]
Trastuzumab-vc-MMAEMMAECleavableN87High~0.6-0.9 nM[5]
T-DXd (Enhertu®)DeruxtecanCleavableSK-OV-3High>10,000 ng/mL[4]
T-SA1-DM1DM1Thioether (MCC)SK-BR-3HighNanomolar range[6]
T-SA2-DM1DM1Thioether (MCC)SKOV3HighNanomolar range[6]

Table 2: In Vitro Cytotoxicity of CD30-Targeted ADCs in Lymphoma Cell Lines

ADC PlatformPayloadLinker TypeCell LineCD30 ExpressionIC50Reference
cAC10-vc-MMAFMMAFCleavableKarpas 299PositivePotent cytotoxicity[7]
Brentuximab Vedotin (Adcetris®)MMAECleavableKarpas 299Positive1.8 ± 0.4 ng/mL[8]
Anti-CD30-MCC-DM1DM1Non-cleavableCD30+ linesPositive0.05 - 0.13 nmol/L[2]
cAC10-vc-MMAEMMAECleavableKarpas 299Positive2 - 55 ng/mL[7]
Loncastuximab tesirinePBDCleavableLymphoma linesCD19 PositivePotent activity[9]
Signaling Pathway and Mechanism of Action

The cytotoxic payloads of ADCs exert their cell-killing effects through various mechanisms. Auristatins, such as MMAF and MMAE, are potent anti-mitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] Pyrrolobenzodiazepines (PBDs) are DNA cross-linking agents that cause DNA damage, while maytansinoid derivatives like DM1 also inhibit microtubule assembly.[2][10]

MMAF_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC MMAF-ADC Receptor Tumor Antigen (e.g., HER2, CD30) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAF Free MMAF Lysosome->MMAF 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption MMAF->Microtubules 5. Inhibition of Tubulin Polymerization Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest & Cell Death

Figure 1: Mechanism of action for an MMAF-based Antibody-Drug Conjugate.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the efficacy of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., SK-BR-3 for HER2, Karpas 299 for CD30)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Antibody-Drug Conjugates (test articles)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. Remove the old medium from the cell plates and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period determined by the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).[12]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation adc_treatment Add Serial Dilutions of ADCs overnight_incubation->adc_treatment incubation_72h Incubate for 72-96h adc_treatment->incubation_72h add_mtt Add MTT Reagent incubation_72h->add_mtt incubation_4h Incubate for 1-4h add_mtt->incubation_4h add_solubilization Add Solubilization Buffer incubation_4h->add_solubilization read_absorbance Read Absorbance at 570 nm add_solubilization->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Antibody Internalization Assay (Flow Cytometry)

This assay quantifies the uptake of an ADC by target cells.

Materials:

  • Target cells

  • Fluorescently labeled ADC or a secondary antibody with a pH-sensitive dye (e.g., pHrodo)

  • Flow cytometer

  • FACS buffer (PBS with 1% BSA)

  • Quenching solution (if using a non-pH-sensitive dye)

Procedure:

  • Cell Preparation: Harvest and resuspend cells in FACS buffer.

  • Antibody Binding: Incubate cells with the fluorescently labeled ADC on ice for 30-60 minutes to allow binding to the cell surface without internalization.[14]

  • Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points.[15]

  • Stopping Internalization: Stop the internalization process by placing the cells back on ice and washing with cold FACS buffer.

  • Signal Quenching (optional): If a non-pH-sensitive dye is used, add a quenching agent to extinguish the fluorescence of the surface-bound antibody.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population. An increase in fluorescence over time indicates internalization.[14]

Internalization_Assay_Workflow start Start prep_cells Prepare Cell Suspension start->prep_cells bind_adc Incubate Cells with Labeled ADC on Ice prep_cells->bind_adc induce_internalization Shift to 37°C for Various Time Points bind_adc->induce_internalization stop_internalization Stop Internalization on Ice & Wash induce_internalization->stop_internalization quench_signal Quench Surface Fluorescence (Optional) stop_internalization->quench_signal analyze_flow Analyze by Flow Cytometry quench_signal->analyze_flow end End analyze_flow->end

Figure 3: Workflow for an antibody internalization assay using flow cytometry.

In Vitro Bystander Effect Assay

This assay assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Fluorescently labeled Ag- cells (e.g., with GFP)

  • Co-culture medium

  • ADC with a cell-permeable payload (e.g., MMAE)

  • Imaging system or flow cytometer

Procedure:

  • Cell Seeding: Co-culture Ag+ and fluorescently labeled Ag- cells in various ratios in a 96-well plate.[16][17]

  • ADC Treatment: Add the ADC to the co-culture and incubate for a defined period (e.g., 72-96 hours).

  • Analysis:

    • Imaging: Use a high-content imaging system to quantify the number of viable fluorescent Ag- cells.

    • Flow Cytometry: Harvest the cells and use flow cytometry to distinguish and quantify the viable Ag+ and Ag- populations.

  • Data Interpretation: A decrease in the number of viable Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.[18]

The in vitro evaluation of ADCs is a critical step in the drug development process, providing essential data on potency, selectivity, and mechanism of action. While the specific compound this compound lacks available efficacy data, the broader context of its potential use as a linker component in ADCs highlights the importance of understanding the interplay between the antibody, linker, and payload. The data and protocols presented in this guide offer a framework for the comparative assessment of different ADC platforms, with a focus on the widely used auristatin payloads. As ADC technology continues to evolve, robust and standardized in vitro assays will remain indispensable tools for identifying the most promising candidates for clinical development.

References

A Comparative Spectroscopic Analysis of 6-(2-Ethoxyphenyl)-6-oxohexanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 6-(2-Ethoxyphenyl)-6-oxohexanoic acid and its structural analogs. The information presented is intended to aid researchers in the identification, characterization, and development of related compounds. The data has been compiled from various sources and is presented in a standardized format for ease of comparison.

Introduction

This compound belongs to the class of 6-aryl-6-oxohexanoic acids. These compounds are of interest in medicinal chemistry, with some analogs having been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of these molecules. This guide focuses on a comparative review of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Data Presentation

The following tables summarize the available spectroscopic data for this compound and its selected analogs. Please note that experimental data for the primary compound of interest is limited in the public domain; therefore, data for structurally similar analogs are provided for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameAromatic Protons-CH₂- (Position 5)-CH₂- (Position 4)-CH₂- (Position 3)-CH₂- (Position 2)Other Signals
This compound Data not availableData not availableData not availableData not availableData not availableData not available
6-(2-Methylphenyl)-6-oxohexanoic acid 7.1-7.4 (m, 4H)2.95 (t, 2H)1.70 (m, 2H)1.60 (m, 2H)2.30 (t, 2H)2.50 (s, 3H, Ar-CH₃)
6-Oxohexanoic acid -2.47 (t, 2H)1.76 (m, 2H)1.57 (m, 2H)2.47 (t, 2H)9.77 (s, 1H, -CHO)
6-Phenylhexanoic acid 7.1-7.3 (m, 5H)2.60 (t, 2H)1.65 (m, 2H)1.35 (m, 2H)2.35 (t, 2H)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameC=O (Carboxylic Acid)C=O (Ketone)Aromatic CarbonsAliphatic CarbonsOther Signals
This compound Data not availableData not availableData not availableData not availableData not available
6-(2-Methylphenyl)-6-oxohexanoic acid ~179~200125-13824.1, 24.5, 33.8, 38.221.2 (Ar-CH₃)
6-Oxohexanoic acid 179.3202.5-21.8, 24.2, 33.6, 43.7-
6-Phenylhexanoic acid 179.5-125.7, 128.2, 128.4, 142.324.7, 28.9, 31.2, 34.1, 35.8-

Table 3: IR Spectroscopic Data (Wavenumber, cm⁻¹)

Compound NameO-H (Carboxylic Acid)C=O (Carboxylic Acid)C=O (Ketone)C-H (Aromatic)C-H (Aliphatic)
This compound Data not availableData not availableData not availableData not availableData not available
6-(2-Methylphenyl)-6-oxohexanoic acid 2500-3300 (broad)~1700~1680~30602850-2960
6-Oxohexanoic acid 2500-3300 (broad)17101710-2870, 2940
6-Phenylhexanoic acid 2500-3300 (broad)1705-3028, 3062, 30862856, 2930

Table 4: Mass Spectrometry Data (m/z)

Compound NameMolecular Ion [M]⁺Base PeakKey Fragmentation Peaks
This compound Data not availableData not availableData not available
6-(2-Methylphenyl)-6-oxohexanoic acid 220.1111991, 105, 134
6-Oxohexanoic acid 130.065843, 71, 85, 112
6-Phenylhexanoic acid 192.1191104, 117, 131

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several thousand). Proton decoupling is used to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded first and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_nmr Dissolve in Deuterated Solvent acq_nmr NMR Spectrometer (¹H & ¹³C) prep_nmr->acq_nmr prep_ir Prepare KBr Pellet or Thin Film acq_ir FTIR Spectrometer prep_ir->acq_ir prep_ms Dissolve in Volatile Solvent acq_ms Mass Spectrometer (GC-MS/LC-MS) prep_ms->acq_ms analysis_nmr Chemical Shifts & Coupling Constants acq_nmr->analysis_nmr analysis_ir Characteristic Frequencies acq_ir->analysis_ir analysis_ms Molecular Ion & Fragmentation Pattern acq_ms->analysis_ms final_structure Structure Elucidation & Comparison analysis_nmr->final_structure analysis_ir->final_structure analysis_ms->final_structure

Caption: Experimental workflow for the spectroscopic analysis of this compound and its analogs.

Signaling Pathway: Arachidonic Acid Metabolism and NSAID Action

As some 6-aryl-oxohexanoic acids have been investigated as potential NSAIDs, the following diagram illustrates the arachidonic acid signaling pathway, which is the primary target of this class of drugs.

arachidonic_acid_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimulus cox1_2 COX-1 / COX-2 arachidonic_acid->cox1_2 lox Lipoxygenases arachidonic_acid->lox prostaglandins Prostaglandins (PGs) cox1_2->prostaglandins thromboxanes Thromboxanes (TXs) cox1_2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet_agg Platelet Aggregation thromboxanes->platelet_agg leukotrienes Leukotrienes (LTs) lox->leukotrienes leukotrienes->inflammation bronchoconstriction Bronchoconstriction leukotrienes->bronchoconstriction nsaids NSAIDs (e.g., 6-Aryl-oxohexanoic acids) nsaids->cox1_2 Inhibition

Caption: The arachidonic acid signaling pathway and the inhibitory action of NSAIDs.

A Comparative Review of 6-Aryl-4-Oxohexanoic Acids as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the synthesis and biological evaluation of a series of 6-aryl-4-oxohexanoic acids, a class of compounds with demonstrated anti-inflammatory properties. Due to the limited availability of specific research data on 6-(2-Ethoxyphenyl)-6-oxohexanoic acid, this document focuses on its closely related structural analogs. The methodologies and findings presented herein are based on published literature and serve as a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory drugs.

Synthesis and Chemical Data

The synthesis of 6-aryl-4-oxohexanoic acids is generally achieved through a two-step process.[1][2] The initial step involves a condensation reaction between an appropriate aryl aldehyde and levulinic acid. This is followed by a reduction of the resulting arylidene derivative to yield the target 6-aryl-4-oxohexanoic acid.[1][2]

A generalized synthetic scheme is presented below:

Synthesis_Workflow cluster_step1 Condensation cluster_step2 Reduction A Aryl Aldehyde (Ia-f) D 6-Aryl-4-oxohex-5-enoic acids (IIa-f) A->D B Levulinic Acid B->D C Piperidine, Acetic Acid Toluene F 6-Aryl-4-oxohexanoic acids (IIIa-d) D->F E H2, Pd/C

Caption: General synthesis workflow for 6-aryl-4-oxohexanoic acids.

Compound IDAryl SubstituentMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Purity (%)
IIIa PhenylC₁₂H₁₄O₃206.24
IIIb 4-MethylphenylC₁₃H₁₆O₃220.26
IIIc 4-MethoxyphenylC₁₃H₁₆O₄236.26
IIId 4-ChlorophenylC₁₂H₁₃ClO₃240.68
Reference6-(2-Methylphenyl)-6-oxohexanoic acidC₁₃H₁₆O₃220.26

Note: Specific values for melting point, yield, and purity are not provided in the referenced abstracts and would require access to the full research articles or supplementary data.

Biological Activity and In-Vivo Evaluation

The anti-inflammatory potential of 6-aryl-4-oxohexanoic acids has been evaluated using both in-vitro and in-vivo models.[1][2]

In-Vitro Anti-Inflammatory Assay

The primary in-vitro screening method involves assessing the effect of the compounds on arachidonic acid metabolism in a human whole blood assay.[1][2] This assay is crucial for determining the inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key mediators of inflammation.

In-Vivo Anti-Inflammatory Assay: Carrageenan-Induced Rat Paw Edema

The carrageenan-induced rat paw edema model is a standard and widely used in-vivo test to evaluate the efficacy of acute anti-inflammatory agents.[3][4][5][6] The underlying principle of this model is that the injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory activity.

The inflammatory response in this model is biphasic. The initial phase (0-1.5 hours) is mediated by histamine, serotonin, and bradykinin. The later phase (after 1.5 hours) is associated with the production of prostaglandins and the infiltration of polymorphonuclear cells.

Carrageenan_Pathway cluster_inflammatory_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_mediators Inflammatory Mediators cluster_clinical_signs Clinical Signs Carrageenan Carrageenan Injection Mast_Cells Mast Cell Degranulation Carrageenan->Mast_Cells Neutrophils Neutrophil Infiltration Carrageenan->Neutrophils Bradykinin Bradykinin Carrageenan->Bradykinin Histamine Histamine Mast_Cells->Histamine Serotonin Serotonin Mast_Cells->Serotonin Prostaglandins Prostaglandins (PGE2) Neutrophils->Prostaglandins NO Nitric Oxide (NO) Neutrophils->NO Edema Edema Histamine->Edema Serotonin->Edema Bradykinin->Edema Prostaglandins->Edema NO->Edema Test_Compound 6-Aryl-4-oxohexanoic acid (Test Compound) Test_Compound->Prostaglandins Inhibition

References

Safety Operating Guide

Proper Disposal of 6-(2-Ethoxyphenyl)-6-oxohexanoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 6-(2-Ethoxyphenyl)-6-oxohexanoic acid as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), disposal procedures should be based on the chemical's functional groups—a carboxylic acid and an aromatic ketone—and follow general laboratory hazardous waste guidelines.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on established protocols for handling acidic and organic chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational Disposal Plan

The primary disposal route for this compound is through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][2]

Waste Segregation and Storage:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the accumulation of hazardous waste.[3] This area must be at or near the point of generation.[1]

  • Use Appropriate Waste Containers: Collect waste this compound in a clearly labeled, non-reactive, and sealable container. Plastic containers are often preferred for acidic waste.[1]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Corrosive," "Organic Acid").

  • Segregation: Store the waste container away from incompatible materials, particularly bases and strong oxidizing agents, to prevent violent reactions.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the detailed steps for the safe disposal of this compound.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal ppe Don Appropriate PPE saa Designate Satellite Accumulation Area ppe->saa container Select & Label Waste Container saa->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal store Store in SAA seal->store segregate Segregate from Incompatibles store->segregate request Request Waste Pickup segregate->request ehrs EHRS Collection request->ehrs

Caption: Workflow for the disposal of this compound.

Detailed Methodologies:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Verify that a designated SAA is established and clearly marked.

    • Select a waste container compatible with acidic organic compounds. Affix a "Hazardous Waste" label and write the full chemical name.

  • Waste Transfer:

    • Carefully transfer the this compound waste into the prepared container.

    • If the compound is a solid, use a dedicated scoop or spatula.

    • If it is in solution, pour carefully to avoid splashing. A funnel may be beneficial.

  • Container Sealing and Storage:

    • Once the waste has been transferred, securely seal the container.

    • Place the sealed container in the designated SAA.

    • Ensure the container is stored separately from incompatible chemicals, such as bases and oxidizers.

  • Final Disposal:

    • When the waste container is full, or in accordance with your institution's policies, arrange for a waste pickup from your Environmental Health and Safety (EHS) department.[1]

Logical Relationship of Disposal Decisions

cluster_properties Chemical Properties cluster_disposal_path Disposal Pathway substance This compound acid Carboxylic Acid substance->acid ketone Aromatic Ketone substance->ketone hazard_id Hazard Identification acid->hazard_id Corrosive Potential ketone->hazard_id Organic Waste hw Hazardous Waste hazard_id->hw drain Drain Disposal (Not Permitted) hazard_id->drain trash Solid Waste (Not Permitted) hazard_id->trash ehrs_pickup EHRS Pickup & Final Disposal hw->ehrs_pickup

Caption: Decision-making process for the disposal of the target compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling 6-(2-Ethoxyphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 6-(2-Ethoxyphenyl)-6-oxohexanoic acid. The following guidance is based on the chemical properties of its functional groups, namely a carboxylic acid and an aromatic ketone. Researchers should handle this compound with caution and adhere to rigorous laboratory safety standards.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to promote safe laboratory practices and ensure proper disposal.

Personal Protective Equipment (PPE)

Given the presence of a carboxylic acid and an aromatic ketone functional group, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[1][2][3]Protects eyes from splashes and airborne particles of the solid compound.
Hand Protection Nitrile or butyl rubber gloves.[2] Check for any signs of degradation during use.Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals.
Body Protection A chemical-resistant laboratory coat.[3][4] An apron may be necessary for larger quantities.Protects skin and personal clothing from spills and contamination.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a fume hood.[2] If dust is generated, a NIOSH-approved N95 respirator or higher is recommended.Minimizes the inhalation of airborne particles.
Footwear Closed-toe shoes.[1][5]Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area.[6]

  • Keep the container tightly closed when not in use.[1]

  • Store separately from strong bases, oxidizing agents, and reducing agents to prevent incompatible reactions.[1]

2.2. Handling

  • All handling of the solid compound should be conducted in a well-ventilated laboratory or within a chemical fume hood to minimize inhalation exposure.[1][3][7]

  • Avoid generating dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

2.3. Emergency Procedures

  • Spills:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8]

    • Clean the spill area with soap and water.[9]

    • For large spills, evacuate the area and contact the appropriate environmental health and safety personnel.[9][10]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[1][9] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed, and compatible waste container.[12]

  • Liquid waste from experimental procedures should be collected in a separate, labeled hazardous waste container.

  • Do not dispose of this chemical down the drain.[12]

  • Arrange for disposal through your institution's hazardous waste management program.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Prep Preparation - Review SDS (if available) - Don appropriate PPE Handling Handling - Use in fume hood - Avoid dust generation Prep->Handling Proceed with caution Experiment Experimentation - Follow protocol - Maintain situational awareness Handling->Experiment Emergency Emergency Response - Spill or exposure protocols Handling->Emergency If incident occurs Waste Waste Collection - Segregate solid & liquid waste - Label containers Experiment->Waste Experiment->Emergency Decon Decontamination - Clean work area - Wash hands Waste->Decon Waste->Emergency Disposal Disposal - Transfer to waste facility Decon->Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.